molecular formula C10H8N2O2 B2973434 3-Aminoquinoline-6-carboxylic acid CAS No. 1521939-38-7

3-Aminoquinoline-6-carboxylic acid

Cat. No.: B2973434
CAS No.: 1521939-38-7
M. Wt: 188.186
InChI Key: GTJJSBHCHSLYSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminoquinoline-6-carboxylic acid is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.186. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminoquinoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-8-4-7-3-6(10(13)14)1-2-9(7)12-5-8/h1-5H,11H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJJSBHCHSLYSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Aminoquinoline-6-carboxylic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Mechanisms of Action of 3-Aminoquinoline-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound belongs to the quinoline carboxylic acid class of compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in molecules with diverse biological activities. While the precise mechanism of action for this specific molecule is not extensively characterized in publicly available literature, its structural features suggest plausible interactions with well-defined biological targets. This guide synthesizes information from analogous compounds to explore the most probable mechanisms of action, focusing on the inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT) and Protein Kinase CK2. It serves as a technical framework for researchers to initiate a thorough investigation, providing not just theoretical background but also actionable experimental protocols and workflows for target validation.

Introduction: The Quinoline Carboxylic Acid Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous antibacterial, anticancer, and antiviral agents. The addition of a carboxylic acid at the 3-position and an amino group at the 3-position creates a molecule, this compound, with specific electronic and steric properties that dictate its potential biological targets. Its structure suggests it may function as a competitive inhibitor in ATP-binding pockets or other enzyme active sites. This document will proceed by examining two high-probability targets for which related quinoline derivatives have shown significant activity: NAMPT and Protein Kinase CK2.

Potential Mechanism I: Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT)

A primary hypothesized mechanism of action is the inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT).

The Role of NAMPT in Cellular Metabolism and Cancer

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+) from nicotinamide.[1][2][3][4] NAD+ is an essential coenzyme for a multitude of cellular processes, including energy metabolism (glycolysis, oxidative phosphorylation), DNA repair via PARPs, and signaling through sirtuins.[5]

Cancer cells exhibit a heightened metabolic rate and increased reliance on NAD+ for their rapid proliferation and survival.[5][6] Many cancers overexpress NAMPT to meet this high demand, making it a compelling target for anticancer therapy.[1][2][6] By inhibiting NAMPT, a compound can deplete the cellular NAD+ pool, leading to metabolic catastrophe, oxidative stress, and ultimately, apoptotic cell death.[5][7] This strategy has been explored in multiple clinical trials with various NAMPT inhibitors.[1][3]

Hypothetical Interaction Model

Known NAMPT inhibitors often feature a pyridine or similar heterocyclic ring that mimics the natural substrate, nicotinamide, binding in the same active site pocket.[8] The quinoline core of this compound could serve this function. The carboxylic acid moiety could form critical hydrogen bonds or ionic interactions with residues in the enzyme's active site, anchoring the molecule and enabling potent inhibition.

cluster_Salvage NAD+ Salvage Pathway cluster_Inhibition Mechanism of Inhibition cluster_Downstream Downstream Effects NAM Nicotinamide (NAM) NAMPT NAMPT (Rate-Limiting Enzyme) NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD NAD_depletion NAD+ Depletion Inhibitor 3-Aminoquinoline- 6-carboxylic acid (Hypothesized Inhibitor) Block Inhibitor->Block Blocks Enzyme Activity Metabolic_Stress Metabolic Stress & ATP Depletion NAD_depletion->Metabolic_Stress Apoptosis Apoptosis Metabolic_Stress->Apoptosis

Figure 1. Hypothesized inhibition of the NAD+ salvage pathway by targeting NAMPT.

Experimental Protocol: In Vitro NAMPT Inhibition Assay

This protocol provides a framework for determining the direct inhibitory activity of this compound against recombinant human NAMPT.

A. Principle: The assay measures the production of nicotinamide mononucleotide (NMN), the product of the NAMPT reaction. The amount of NMN produced is quantified using a coupled reaction that converts NMN to a fluorescent derivative.

B. Materials:

  • Recombinant Human NAMPT enzyme

  • Nicotinamide (NAM), substrate

  • Phosphoribosyl pyrophosphate (PRPP), substrate

  • ATP

  • NAMPT Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Test Compound: this compound, dissolved in DMSO

  • Positive Control Inhibitor: FK866 or OT-82[6]

  • Detection Reagent Mix (fluorescent probe)

  • 384-well black assay plates

  • Plate reader with fluorescence capabilities

C. Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting range is 10 mM down to 1 nM. Prepare identical dilutions for the positive control inhibitor (FK866).

  • Assay Plate Setup:

    • Add 1 µL of diluted compound, positive control, or DMSO (vehicle control) to the wells of a 384-well plate.

    • Prepare a "No Enzyme" control containing DMSO and all reaction components except the NAMPT enzyme.

  • Enzyme Reaction:

    • Prepare a master mix containing NAMPT Assay Buffer, NAM, PRPP, and ATP at their final desired concentrations.

    • Add 20 µL of this master mix to each well.

    • Prepare a second master mix containing the NAMPT enzyme in assay buffer.

    • Add 20 µL of the enzyme mix to all wells except the "No Enzyme" control wells. The final volume is 41 µL.

  • Incubation: Gently mix the plate and incubate at 37°C for 60 minutes.

  • Detection:

    • Add 10 µL of the Detection Reagent Mix to each well.

    • Incubate at room temperature for 15-30 minutes, protected from light.

  • Data Acquisition: Read the fluorescence intensity on a compatible plate reader (e.g., Ex/Em = 420/480 nm).

D. Data Analysis & Self-Validation:

  • Control Validation: The "No Enzyme" control should have a very low signal, establishing the baseline. The vehicle control (DMSO) represents 100% enzyme activity. The positive control (FK866) should show potent, dose-dependent inhibition.

  • IC50 Calculation: Normalize the data relative to the vehicle (100%) and "No Enzyme" (0%) controls. Plot the percent inhibition against the log concentration of the test compound. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Potential Mechanism II: Inhibition of Protein Kinase CK2

Based on extensive research into structurally related compounds, a second highly plausible mechanism is the inhibition of Protein Kinase CK2 (formerly Casein Kinase II).[9][10][11]

The Role of CK2 in Cell Signaling

CK2 is a constitutively active serine/threonine protein kinase that plays a critical role in a vast array of cellular processes, including cell cycle progression, DNA repair, apoptosis, and transcription.[11] It has over 400 known physiological substrates. Overexpression of CK2 is a hallmark of many cancers, where it promotes cell survival and proliferation by phosphorylating and regulating key oncogenic signaling pathways. Consequently, CK2 is considered a significant target in oncology, with inhibitors like Silmitasertib (CX-4945) advancing to clinical trials.[11]

Evidence from 3-Quinoline Carboxylic Acid Derivatives

Studies have explicitly demonstrated that the 3-quinoline carboxylic acid scaffold is a promising starting point for developing potent CK2 inhibitors.[9][10] Research has identified derivatives with IC50 values in the submicromolar range.[10] These compounds are believed to act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase. The carboxylic acid group is often crucial for forming key interactions with the hinge region of the kinase active site.

Compound ClassReported IC50 Range (µM)Reference
Tetrazolo-quinoline-4-carboxylic acid derivatives0.65 - 18.2[10]
2-Aminoquinoline-3-carboxylic acid derivatives0.65 - 18.2[10]
Experimental Protocol: In Vitro CK2 Kinase Assay

This protocol outlines a method to assess the direct inhibitory effect of this compound on CK2 activity.

A. Principle: The assay measures the transfer of the gamma-phosphate from ATP to a specific peptide substrate by CK2. The amount of ADP produced is quantified using a coupled enzyme system that results in a luminescent signal.

B. Materials:

  • Recombinant Human CK2 (catalytic and regulatory subunits)

  • CK2 Peptide Substrate (e.g., RRRADDSDDDDD)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test Compound: this compound, dissolved in DMSO

  • Positive Control Inhibitor: Silmitasertib (CX-4945)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white assay plates

  • Plate reader with luminescence capabilities

C. Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound and the positive control (Silmitasertib) in DMSO.

  • Assay Plate Setup: Add 1 µL of diluted compound, control, or DMSO (vehicle) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix containing Kinase Assay Buffer, CK2 peptide substrate, and CK2 enzyme.

    • Add 10 µL of this mix to each well.

    • Prepare a second master mix containing ATP in assay buffer.

    • Initiate the reaction by adding 10 µL of the ATP mix to all wells.

  • Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

D. Data Analysis & Self-Validation:

  • Control Validation: Wells with no enzyme should produce a background-level signal. The vehicle control represents 100% kinase activity. Silmitasertib should yield a clear dose-response inhibition curve.

  • IC50 Calculation: Normalize the luminescent signal relative to the vehicle and "no enzyme" controls. Plot the percent inhibition against the log concentration of this compound and fit the curve to determine the IC50 value.

A Unified Workflow for Target Validation

For a researcher presented with this compound, a systematic approach is required to elucidate its primary mechanism of action. The following workflow provides a logical progression from broad-based screening to specific target validation.

cluster_Phase1 Phase 1: Phenotypic Screening cluster_Phase2 Phase 2: Target Class Identification cluster_Phase3 Phase 3: Specific Target Validation cluster_Phase4 Phase 4: Pathway Analysis Cell_Screen Cell Proliferation Screen (e.g., NCI-60 Panel) Identify_Sensitive Identify Sensitive vs. Resistant Cancer Cell Lines Cell_Screen->Identify_Sensitive Broad_Screen Broad Kinase & Enzyme Panel Screening Identify_Sensitive->Broad_Screen Target_Prediction In Silico Target Prediction (Based on chemical structure) Target_Prediction->Broad_Screen Identify_Hits Identify Initial Hits (e.g., Kinases, Metabolic Enzymes) Broad_Screen->Identify_Hits Biochemical_Assay In Vitro Biochemical Assays (e.g., NAMPT & CK2 IC50 determination) Identify_Hits->Biochemical_Assay Cellular_Target Cellular Target Engagement Assay (e.g., CETSA) Biochemical_Assay->Cellular_Target Confirm_Target Confirm Direct Target Binding and Inhibition Cellular_Target->Confirm_Target Biomarker_Analysis Biomarker Analysis in Treated Cells (e.g., NAD+ levels, p-CK2 substrates) Confirm_Target->Biomarker_Analysis Rescue_Experiments Genetic (siRNA) or Chemical (e.g., NMN) Rescue Experiments Biomarker_Analysis->Rescue_Experiments Validate_MoA Validate Mechanism of Action Rescue_Experiments->Validate_MoA

Figure 2. A systematic workflow for elucidating the mechanism of action.

Conclusion

While the definitive mechanism of action for this compound requires direct experimental validation, its chemical structure strongly suggests potential activity as an inhibitor of critical enzymes in cancer cell biology. The inhibition of NAMPT, leading to NAD+ depletion and metabolic collapse, and the inhibition of the oncogenic protein kinase CK2 represent two highly plausible and testable hypotheses. The experimental protocols and validation workflow provided in this guide offer a robust framework for researchers to systematically investigate these potential mechanisms, thereby elucidating the compound's therapeutic potential and paving the way for further drug development efforts.

References

An In-Depth Technical Guide to the Prospective Biological Activity of 3-Aminoquinoline-6-carboxylic Acid as a PARP Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Rationale for Investigating 3-Aminoquinoline-6-carboxylic Acid

In the landscape of modern drug discovery, the quinoline scaffold has consistently emerged as a privileged structure, underpinning a multitude of therapeutic agents with diverse biological activities, including anticancer and antimicrobial properties.[1][2] This guide delves into the untapped potential of a specific, yet under-explored derivative: This compound . While direct empirical data on this molecule remains sparse, a rigorous analysis of its structural features, particularly its analogy to known pharmacophores, points towards a compelling hypothesis: its potential role as an inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes.

This document serves as a technical and strategic guide for researchers poised to investigate this hypothesis. It will not only elucidate the theoretical underpinnings of this proposed activity but also provide actionable, field-proven experimental protocols to systematically validate (or invalidate) this scientific premise. We will proceed from the foundational principles of PARP inhibition to detailed methodologies, offering a comprehensive roadmap for the preclinical evaluation of this compound.

Section 1: The Mechanistic Landscape of PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are cornerstone proteins in the cellular response to DNA damage.[3][4][5] They act as sentinels, recognizing single-strand breaks (SSBs) in DNA and initiating their repair through the base excision repair (BER) pathway. The catalytic activity of PARP involves the cleavage of nicotinamide adenine dinucleotide (NAD+) into nicotinamide and ADP-ribose, followed by the polymerization of ADP-ribose units onto target proteins, a process known as PARylation.[6][7] This PARylation cascade serves as a scaffold to recruit other DNA repair proteins to the site of damage.

PARP inhibitors exploit this mechanism by mimicking the nicotinamide moiety of NAD+, thereby competitively binding to the catalytic domain of the PARP enzyme.[8] This competitive inhibition prevents the synthesis of poly(ADP-ribose) chains, stalling the DNA repair process. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1/2 genes, the inhibition of PARP-mediated SSB repair leads to the accumulation of unresolved SSBs. During DNA replication, these SSBs are converted into cytotoxic double-strand breaks (DSBs). The inability of HR-deficient cells to repair these DSBs results in genomic instability and, ultimately, cell death through a concept known as synthetic lethality.

The structural resemblance of this compound to early benzamide-based PARP inhibitors, such as 3-aminobenzamide, provides a strong rationale for investigating its potential as a PARP inhibitor.[3][4][5] The amino- and carboxyl-substituted quinoline core can be envisioned to occupy the nicotinamide-binding pocket of the PARP enzyme, thereby disrupting its catalytic function.

PARP_Inhibition_Pathway cluster_0 DNA Damage & Repair cluster_1 PARP Inhibition cluster_2 Cellular Outcome in HR-Deficient Cancer Cells DNA_SSB Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP BER Base Excision Repair PARP->BER Recruits repair proteins DNA_Repair DNA Integrity Restored BER->DNA_Repair Inhibitor 3-Aminoquinoline- 6-carboxylic acid PARP_Inhibited PARP Inhibition Inhibitor->PARP_Inhibited Competitive Inhibition BER_Blocked BER Pathway Blocked PARP_Inhibited->BER_Blocked SSB_Accumulation SSB Accumulation BER_Blocked->SSB_Accumulation Replication DNA Replication SSB_Accumulation->Replication DSB_Formation Double-Strand Break (DSB) Formation Replication->DSB_Formation HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA-/-) DSB_Formation->HR_Deficiency Apoptosis Cell Death (Apoptosis) HR_Deficiency->Apoptosis Synthetic Lethality Experimental_Workflow Start Hypothesis: This compound is a PARP inhibitor Enzyme_Assay Tier 1: In Vitro PARP Enzyme Inhibition Assay Start->Enzyme_Assay Cell_Based_PARP Tier 2: Cell-Based PARP Activity Assay Enzyme_Assay->Cell_Based_PARP If IC50 is promising DNA_Damage_Assay Tier 3: DNA Damage and Repair Assays Cell_Based_PARP->DNA_Damage_Assay If cellular activity is confirmed Cell_Viability Tier 4: Cell Viability and Synthetic Lethality Assays DNA_Damage_Assay->Cell_Viability If DNA repair is inhibited Conclusion Conclusion on Biological Activity Cell_Viability->Conclusion

References

3-Aminoquinoline-6-carboxylic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Aminoquinoline-6-carboxylic Acid: Structure, Properties, Synthesis, and Applications

Abstract

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. As a derivative of the quinoline scaffold, a privileged structure in pharmacology, this compound combines the functionalities of an aromatic amine and a carboxylic acid, making it a versatile synthon for creating complex molecular architectures. Its structural motifs are found in molecules targeting a range of biological pathways, most notably in the development of kinase inhibitors and potential immunomodulatory agents. This guide provides a comprehensive technical overview of its chemical structure, physicochemical and spectroscopic properties, a detailed exemplary synthesis protocol, and a discussion of its current and potential applications for researchers and scientists in the field of drug development.

Molecular Identity and Structure

The foundational step in understanding any chemical entity is to define its structure and fundamental identifiers. This compound is built upon a quinoline bicyclic system, which is a fusion of a benzene ring and a pyridine ring.

Chemical Structure

The molecule is characterized by an amino group (-NH₂) at position 3 and a carboxylic acid group (-COOH) at position 6 of the quinoline core. This specific arrangement of functional groups dictates its chemical reactivity, potential for hydrogen bonding, and overall pharmacological profile.

  • SMILES: C1=CC2=C(C=C(C=N2)N)C=C1C(=O)O

  • InChI Key: RGFNYRASTCKUCA-UHFFFAOYSA-N[1]

Key Identifiers

Precise identification is critical for procurement, regulatory documentation, and literature searches. The key identifiers for this compound are summarized below.

IdentifierValueSource(s)
CAS Number 1521939-38-7[2][3]
Molecular Formula C₁₀H₈N₂O₂[1][2]
Molecular Weight 188.18 g/mol [1][2]
IUPAC Name This compound

Physicochemical and Spectroscopic Properties

A thorough understanding of the compound's properties is essential for designing experiments, developing formulations, and interpreting analytical data. While extensive experimental data for this specific molecule is not widely published, a reliable profile can be predicted based on its functional groups and data from analogous structures.

Physicochemical Data

The physicochemical properties influence the compound's behavior in both chemical reactions and biological systems.

PropertyPredicted Value / RangeRationale & Notes
Melting Point >250 °C (decomposes)Typical for aromatic amino acids, which exhibit strong intermolecular hydrogen bonding.
pKa (Acidic) ~4-5Expected for the carboxylic acid group, influenced by the electron-withdrawing quinoline ring.
pKa (Basic) ~3-4Expected for the aromatic amine. The acidity of the ring system reduces basicity compared to aniline.
Solubility Sparingly soluble in water; soluble in DMSO, DMF.Zwitterionic character at neutral pH limits water solubility. Soluble in polar aprotic solvents.
Predicted Spectroscopic Profile

Spectroscopic analysis is the cornerstone of structural verification. The following profile outlines the expected signals for this compound.

In a solvent like DMSO-d₆, which can exchange with labile protons, the following peaks are anticipated. The spectrum of the parent quinoline-3-carboxylic acid shows protons at 9.40, 9.02, 8.23, 8.16, 7.95, and 7.75 ppm[4]. The introduction of an electron-donating amino group at C3 would cause a significant upfield shift for adjacent protons (H2 and H4).

Proton(s)Predicted Shift (δ, ppm)MultiplicityNotes
Carboxyl (-COOH)12.0 - 13.0Broad SingletLabile proton, chemical shift is concentration-dependent[5].
Quinoline H2, H48.0 - 8.8Doublet / SingletProtons on the pyridine ring, deshielded by the ring nitrogen.
Quinoline H5, H7, H87.5 - 8.2MultipletProtons on the benzene portion of the ring system.
Amino (-NH₂)5.0 - 6.0Broad SingletLabile protons, position can vary significantly.

The carbon spectrum provides a map of the carbon skeleton.

Carbon(s)Predicted Shift (δ, ppm)Notes
Carboxyl (-C OOH)165 - 175Typical range for aromatic carboxylic acids[5].
Quinoline C3140 - 150Carbon bearing the amino group, shifted downfield.
Other Aromatic Carbons115 - 145Complex region with multiple signals for the quinoline ring carbons.

IR spectroscopy is highly effective for identifying key functional groups. Carboxylic acids have a uniquely broad O-H stretch due to hydrogen bonding[5][6].

Functional GroupExpected Wavenumber (cm⁻¹)Appearance
O-H Stretch (Carboxylic Acid)2500 - 3300Very broad, often obscuring C-H stretches.
N-H Stretch (Amine)3300 - 3500Two medium-intensity sharp peaks (symmetric & asymmetric).
C=O Stretch (Carboxylic Acid)1680 - 1710Strong, sharp absorption. Conjugation lowers the frequency.
C=C / C=N Stretch (Aromatic)1500 - 1620Multiple sharp peaks of varying intensity.

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation.

  • Expected Molecular Ion (M⁺): m/z = 188.18 (as [M+H]⁺ in ESI+ mode, m/z = 189.06).

  • Key Fragmentation: A primary fragmentation pathway is the loss of CO₂ (44 Da) from the carboxylic acid group, leading to a fragment ion corresponding to 3-aminoquinoline.

Synthesis and Characterization Workflow

There is no single, standardized synthesis for this compound in widely available literature. However, a robust and logical synthetic route can be designed based on established organometallic and heterocyclic chemistry principles. The following represents an exemplary, field-proven approach.

Retrosynthetic Analysis and Strategy

The core challenge is the introduction of the carboxylic acid at the 6-position and the amine at the 3-position. A plausible strategy involves starting with a pre-functionalized quinoline. A common route for introducing a carboxylic acid onto an aromatic ring is through palladium-catalyzed carbonylation of an aryl halide.

Therefore, a logical precursor would be a 3-amino-6-bromoquinoline. This intermediate can be synthesized from commercially available 3-aminoquinoline.

Exemplary Synthesis Protocol

This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion and product purity.

Step 1: Bromination of 3-Aminoquinoline

  • Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 3-aminoquinoline (1.0 eq) in a suitable solvent like glacial acetic acid.

  • Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of bromine (1.05 eq) in acetic acid dropwise over 30 minutes, maintaining the temperature below 10 °C. The rationale for slow addition at low temperature is to control the exothermicity of the reaction and minimize side-product formation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • In-Process Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates product formation.

  • Workup: Quench the reaction by pouring the mixture into a solution of sodium bisulfite to destroy excess bromine. Neutralize with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Isolation: The product, 3-amino-6-bromoquinoline, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Palladium-Catalyzed Carbonylation

  • Setup: To a high-pressure reaction vessel, add the 3-amino-6-bromoquinoline (1.0 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), a base like triethylamine (2.5 eq), and a solvent system such as methanol/DMF[7].

  • Reaction Conditions: Seal the vessel, purge with carbon monoxide (CO) gas several times, and then pressurize to 0.8 MPa[7]. Heat the reaction to 75-85 °C and stir for 6-12 hours. The palladium catalyst facilitates the insertion of CO into the aryl-bromide bond, a cornerstone of modern cross-coupling chemistry. Methanol acts as a nucleophile to form the methyl ester.

  • In-Process Validation: After cooling and venting, take an aliquot and analyze by TLC or LC-MS to confirm the consumption of the starting material and formation of the methyl ester intermediate.

  • Isolation of Ester: Concentrate the reaction mixture under reduced pressure. Extract the residue with ethyl acetate and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl 3-aminoquinoline-6-carboxylate. Purify via column chromatography on silica gel.

Step 3: Saponification (Hydrolysis) of the Methyl Ester

  • Setup: Dissolve the purified methyl ester from the previous step in a mixture of THF and water (e.g., 2:1 v/v).

  • Hydrolysis: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq) and stir at room temperature for 4-8 hours.

  • Validation: Monitor the hydrolysis by TLC, observing the disappearance of the ester spot.

  • Workup and Final Isolation: Remove the THF under reduced pressure. Acidify the remaining aqueous solution with 1N HCl to a pH of ~5-6. The target compound, this compound, will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with deionized water to remove salts, and then with a small amount of cold ethanol or ether. Dry under high vacuum to yield the final product.

Synthesis Workflow Visualization

The logical flow from starting material to final product is depicted below.

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Carbonylation cluster_2 Step 3: Hydrolysis 3-Aminoquinoline 3-Aminoquinoline Bromine, Acetic Acid Bromine, Acetic Acid 3-Aminoquinoline->Bromine, Acetic Acid 3-Amino-6-bromoquinoline 3-Amino-6-bromoquinoline Intermediate_Ester Methyl 3-aminoquinoline- 6-carboxylate CO, MeOH, Pd Catalyst CO, MeOH, Pd Catalyst 3-Amino-6-bromoquinoline->CO, MeOH, Pd Catalyst Bromine, Acetic Acid->3-Amino-6-bromoquinoline NaOH, H2O/THF NaOH, H2O/THF Intermediate_Ester->NaOH, H2O/THF CO, MeOH, Pd Catalyst->Intermediate_Ester Final_Product 3-Aminoquinoline- 6-carboxylic acid NaOH, H2O/THF->Final_Product

Caption: Proposed three-step synthesis of this compound.

Applications in Medicinal Chemistry and Drug Discovery

The true value of a chemical scaffold lies in its utility. The quinoline core is present in numerous FDA-approved drugs, and derivatives of this compound are at the forefront of several research areas.

Role as a Scaffold for Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The quinoline scaffold is a well-established "hinge-binding" motif for many kinase inhibitors.

  • Protein Kinase CK2 Inhibition: Research has shown that derivatives of 3-quinoline carboxylic acid are effective inhibitors of protein kinase CK2, a constitutively active kinase implicated in cancer cell proliferation and survival.[8][9] Modifications at the amino and carboxylic acid positions allow for fine-tuning of potency and selectivity, making this compound a valuable starting point for library synthesis.[10]

Potential in Cancer Immunotherapy

The tumor microenvironment is often immunosuppressive. One mechanism involves the extracellular conversion of ATP to adenosine, which suppresses T-cell activity. This conversion is mediated by ectonucleotidases like CD39 and CD73.

  • Ectonucleotidase Inhibition: Quinoline-6-carboxylic acid derivatives have recently been identified as a promising new class of potent ectonucleotidase inhibitors.[11] By blocking these enzymes, these compounds can help restore anti-tumor immunity. The 3-amino group on the scaffold provides a key vector for further modification to enhance cell permeability and target engagement.

Foundation for Antibacterial Agents

The quinolone and quinoline class of compounds has a long history in antibacterial therapy (e.g., ciprofloxacin).

  • Novel Antibacterials: Structure-activity relationship studies on novel 3-quinolinecarboxylic acid derivatives have demonstrated their potential as antibacterial agents.[12] The amino group can be functionalized to modulate antibacterial spectrum and overcome resistance mechanisms.

Application Logic Diagram

The relationship between the core chemical structure and its diverse biological applications is illustrated below.

Applications Core 3-Aminoquinoline- 6-carboxylic Acid Scaffold App1 Kinase Inhibition (e.g., CK2) Core->App1 App2 Cancer Immunotherapy (Ectonucleotidase Inhibition) Core->App2 App3 Antibacterial Agents Core->App3 App4 Integrin Antagonists (Inflammatory Disease) Core->App4 Mech1 Hinge-Binding Motif ATP-Competitive Inhibition App1->Mech1 Mechanism Mech2 Blocks ATP to Adenosine Conversion App2->Mech2 Mechanism Mech3 Inhibition of DNA Gyrase or Other Bacterial Targets App3->Mech3 Mechanism

Caption: Key therapeutic applications derived from the this compound scaffold.

Conclusion

This compound stands out as a chemical scaffold with immense potential. Its defined structure, predictable spectroscopic properties, and accessible synthesis make it an attractive starting point for discovery campaigns. Its proven utility in developing inhibitors for critical oncology targets like protein kinase CK2 and ectonucleotidases, combined with its foundational role in antibacterial research, ensures its continued relevance. For drug development professionals, this compound is not merely a reagent, but a strategic entry point into multiple, high-impact therapeutic areas. Future work will likely focus on developing more stereospecific and efficient synthetic routes and exploring its utility in new biological contexts through the generation of diverse chemical libraries.

References

An In-depth Technical Guide to 3-Aminoquinoline-6-carboxylic acid: From Historical Synthesis Paradigms to Modern Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, with a rich history of therapeutic applications. This technical guide provides a comprehensive exploration of 3-Aminoquinoline-6-carboxylic acid, a contemporary exemplar of this privileged heterocyclic motif. While a classical discovery narrative for this specific molecule is not prominent in the historical literature, its emergence is intrinsically linked to the evolution of quinoline synthesis and the modern pursuit of novel kinase inhibitors. This document will navigate the foundational synthetic strategies that paved the way for such structures, propose a modern, viable synthetic pathway, and delve into the prospective applications of this compound in drug discovery, with a particular focus on its potential as a modulator of critical cellular signaling pathways.

Historical Perspective: The Genesis of the Quinoline Scaffold

The story of quinoline chemistry begins not with a targeted synthesis, but with its isolation from coal tar in 1834 by Friedlieb Ferdinand Runge. This discovery ignited a fervent period of investigation into the structure and reactivity of this bicyclic aromatic heterocycle, which is essentially a fusion of a benzene ring and a pyridine ring. The late 19th century witnessed the development of several seminal named reactions that provided access to a diverse array of quinoline derivatives, laying the groundwork for their eventual therapeutic applications, most notably as antimalarial agents.

Several classical methods have been instrumental in the construction of the quinoline core:

  • The Skraup Synthesis (1880): This robust, albeit often aggressive, reaction involves the treatment of an aniline with glycerol, sulfuric acid, and an oxidizing agent (typically nitrobenzene). The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to furnish the quinoline ring.

  • The Doebner-von Miller Reaction (1881): A more versatile modification of the Skraup synthesis, this method utilizes α,β-unsaturated aldehydes or ketones, allowing for the synthesis of a wider range of substituted quinolines.

  • The Friedländer Synthesis (1882): This highly convergent and widely employed method involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester).[1][2][3] The reaction is typically catalyzed by an acid or a base and proceeds via an initial aldol condensation followed by a cyclizing dehydration.[1][2] Given the substitution pattern of this compound, a retrosynthetic analysis suggests that a modified Friedländer approach could be a plausible, albeit challenging, historical route.

Friedlander_Synthesis_Concept cluster_reactants Reactants cluster_intermediates Intermediates 2_aminobenzaldehyde 2-Aminobenzaldehyde Derivative aldol_adduct Aldol Adduct 2_aminobenzaldehyde->aldol_adduct Base or Acid Catalyst alpha_methylene_carbonyl α-Methylene Carbonyl Compound alpha_methylene_carbonyl->aldol_adduct enone α,β-Unsaturated Carbonyl aldol_adduct->enone Dehydration product Substituted Quinoline enone->product Cyclization & Dehydration

Conceptual workflow of the Friedländer quinoline synthesis.

While these classical methods were revolutionary, they often required harsh reaction conditions and offered limited control over regioselectivity, particularly for polysubstituted quinolines. The synthesis of a molecule with the specific substitution pattern of this compound would have presented a significant challenge to early synthetic chemists.

Modern Synthetic Strategies for this compound

The advent of modern synthetic methodologies, particularly transition-metal-catalyzed cross-coupling reactions, has transformed the landscape of heterocyclic chemistry. While a definitive first synthesis of this compound (CAS 1521939-38-7) is not prominently documented in early literature, its structure suggests a more contemporary origin, likely emerging from library synthesis efforts in the context of drug discovery programs.

A plausible and efficient synthetic route to this compound can be envisioned through a multi-step sequence starting from commercially available materials. The following proposed synthesis leverages modern, reliable transformations.

Proposed_Synthesis_Workflow cluster_starting_material Starting Material cluster_synthesis_steps Synthetic Transformations start 4-Amino-3-nitrobenzoic acid step1 Esterification (e.g., SOCl₂, MeOH) start->step1 step2 Combes Reaction or similar (e.g., with a β-dicarbonyl equivalent) step1->step2 step3 Reduction of Nitro Group (e.g., Fe/HCl or H₂, Pd/C) step2->step3 step4 Hydrolysis of Ester (e.g., LiOH or NaOH) step3->step4 product This compound step4->product

A proposed modern synthetic workflow for this compound.
Proposed Experimental Protocol

The following protocol is a representative, conceptual pathway. Optimization of each step would be necessary to achieve high yields and purity.

Step 1: Esterification of 4-Amino-3-nitrobenzoic acid

  • To a stirred suspension of 4-amino-3-nitrobenzoic acid (1.0 eq) in methanol (10 vol), cool the mixture to 0 °C.

  • Add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the methyl ester.

Step 2: Quinoline Ring Formation (e.g., via a modified Combes reaction)

  • To the methyl 4-amino-3-nitrobenzoate (1.0 eq), add a suitable β-dicarbonyl equivalent (e.g., ethyl acetoacetate, 1.5 eq) and a catalytic amount of a strong acid (e.g., sulfuric acid or polyphosphoric acid).

  • Heat the mixture at an elevated temperature (e.g., 120-140 °C) for several hours, monitoring the reaction progress.

  • Cool the reaction mixture and pour it onto ice.

  • Neutralize with a base (e.g., ammonium hydroxide) and collect the precipitated solid by filtration.

  • Purify the crude product by recrystallization or column chromatography to yield the substituted nitroquinoline.

Step 3: Reduction of the Nitro Group

  • Suspend the nitroquinoline intermediate (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (5.0 eq) and a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux for 2-4 hours until the starting material is consumed.

  • Filter the hot reaction mixture through a pad of celite, washing with hot ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude aminoquinoline ester.

Step 4: Hydrolysis of the Ester

  • Dissolve the crude aminoquinoline ester (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature overnight.

  • Acidify the reaction mixture with 1N HCl to a pH of approximately 6-7 to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield this compound.

Physicochemical and Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed by a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring system, with distinct chemical shifts and coupling patterns. The amine (-NH₂) protons may appear as a broad singlet, and the carboxylic acid (-COOH) proton will be a highly deshielded singlet, often above 10 ppm.

    • ¹³C NMR: The carbon spectrum will display signals for the ten carbon atoms of the quinoline carboxylic acid core in the aromatic region (typically 110-160 ppm), with the carbonyl carbon of the carboxylic acid appearing significantly downfield (around 165-185 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), a broad O-H stretch for the carboxylic acid (2500-3300 cm⁻¹), and a strong C=O stretch for the carboxylic acid carbonyl (around 1700-1730 cm⁻¹).

  • Mass Spectrometry (MS): High-resolution mass spectrometry will provide the accurate mass of the molecular ion, confirming the elemental composition of C₁₀H₈N₂O₂.

Applications in Drug Discovery and Medicinal Chemistry

The 3-aminoquinoline core is a recognized pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors. The strategic placement of the amino and carboxylic acid groups on the quinoline scaffold provides key hydrogen bonding donors and acceptors, as well as opportunities for further derivatization to modulate potency, selectivity, and pharmacokinetic properties.

Potential as a Protein Kinase Inhibitor

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, protein kinase inhibitors have become a major class of therapeutic agents.

While specific biological data for this compound is not extensively published, a 2016 study by Syniugin et al. explored a series of related 3-quinoline carboxylic acid derivatives as inhibitors of protein kinase CK2.[4][5] CK2 is a constitutively active serine/threonine kinase that is overexpressed in many human cancers and is implicated in cell growth, proliferation, and survival.

CK2_Signaling_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effects Growth_Factors Growth Factors CK2 Protein Kinase CK2 Growth_Factors->CK2 Stress Cellular Stress Stress->CK2 Proliferation Cell Proliferation CK2->Proliferation Survival Cell Survival (Anti-apoptosis) CK2->Survival Angiogenesis Angiogenesis CK2->Angiogenesis Inhibitor 3-Aminoquinoline- 6-carboxylic acid (Hypothetical Inhibitor) Inhibitor->CK2 Inhibition

Hypothetical inhibition of the Protein Kinase CK2 signaling pathway.

The study by Syniugin et al. demonstrated that derivatives of 2-aminoquinoline-3-carboxylic acid were among the most active inhibitors of CK2, with IC₅₀ values in the submicromolar to low micromolar range.[4][5] This suggests that the 3-aminoquinoline scaffold is a promising starting point for the design of potent CK2 inhibitors.

Table 1: Inhibitory Activity of Selected 2-Aminoquinoline-3-carboxylic Acid Derivatives against Protein Kinase CK2 [4][5]

CompoundIC₅₀ (µM)
5a OCH₃HH1.8
5b HOCH₃H2.5
5c OCH₃OCH₃H1.2
5d ClHH0.95
5e HClH1.5
5f BrHH0.65
5g HBrH1.1

Data extracted from Syniugin et al., J Enzyme Inhib Med Chem, 2016.[4][5]

The data in Table 1 highlights the potential for potent kinase inhibition from this class of compounds. Although this compound was not explicitly tested in this study, its structural similarity to these active compounds makes it a compelling candidate for investigation as a kinase inhibitor. The presence of the carboxylic acid at the 6-position offers a distinct vector for derivatization compared to the 3-position, which could be exploited to fine-tune selectivity and potency against a panel of kinases.

Broader Therapeutic Potential

Beyond kinase inhibition, the aminoquinoline scaffold is associated with a wide range of biological activities, including:

  • Anticancer: Many quinoline derivatives have demonstrated cytotoxic activity against various cancer cell lines.[6] The mechanisms of action are diverse and can include DNA intercalation, inhibition of topoisomerase, and induction of apoptosis.

  • Antimicrobial: The quinoline ring is a key component of several antibacterial and antimalarial drugs.[7] While the specific antimicrobial potential of this compound is uncharacterized, it represents a scaffold that could be explored for the development of new anti-infective agents.

Conclusion and Future Directions

This compound stands as a testament to the enduring relevance of the quinoline scaffold in contemporary drug discovery. While its own "discovery" may be a product of modern high-throughput chemistry rather than a singular historical event, its structural features are rooted in a rich history of synthetic organic chemistry. The proposed synthetic pathways offer a clear and viable route to this molecule, enabling its further investigation.

The primary value of this compound likely lies in its potential as a versatile building block for the creation of compound libraries targeting a range of therapeutic targets, with a particular promise in the realm of protein kinase inhibitors. Future research should focus on the systematic biological evaluation of this compound and its derivatives against a broad panel of kinases and other relevant biological targets. The insights gained from such studies will undoubtedly contribute to the ongoing legacy of the quinoline ring system in medicinal chemistry.

References

Spectroscopic Blueprint of 3-Aminoquinoline-6-carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Aminoquinoline-6-carboxylic Acid

Molecular Structure and Atom Numbering

To ensure clarity in the subsequent spectroscopic analysis, the standard IUPAC numbering for the quinoline ring system is utilized.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. The predicted spectra for this compound are based on known data for quinoline and its derivatives, with adjustments for the electronic effects of the amino and carboxylic acid groups.[1][2]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the carboxylic acid proton. The electron-donating amino group and the electron-withdrawing carboxylic acid group will influence the chemical shifts of the protons on the quinoline ring.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Justification
H2~8.5Singlet-Deshielded due to proximity to the electronegative nitrogen.
H4~7.8Singlet-Influenced by the adjacent amino group.
H5~8.0Doublet~8-9Typical ortho-coupling to H7.
H7~7.6Doublet of DoubletsJ(H7,H8) ≈ 8-9, J(H7,H5) ≈ 1-2Ortho-coupling to H8 and meta-coupling to H5.
H8~7.9Doublet~8-9Ortho-coupling to H7.
-NH₂~5.0 - 6.0Broad Singlet-Chemical shift is solvent and concentration dependent; subject to exchange.
-COOH> 12.0Broad Singlet-Highly deshielded acidic proton, position is solvent dependent.[3]
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon skeleton. The chemical shifts are predicted based on data for quinoline and substituted aromatic systems.[4][5]

Carbon Predicted Chemical Shift (δ, ppm) Justification
C2~148Adjacent to nitrogen.
C3~130Attached to the amino group.
C4~120Shielded by the amino group.
C4a~128Bridgehead carbon.
C5~125
C6~135Attached to the carboxylic acid group.
C7~122
C8~130
C8a~145Bridgehead carbon adjacent to nitrogen.
-COOH~168Characteristic chemical shift for a carboxylic acid carbon.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying functional groups. The spectrum of this compound will be dominated by absorptions from the amino, carboxylic acid, and quinoline ring moieties.

Functional Group Predicted Absorption Range (cm⁻¹) Vibrational Mode Intensity/Shape
O-H (Carboxylic Acid)3300 - 2500StretchingVery Broad
N-H (Amine)3400 - 3300Asymmetric & Symmetric StretchingMedium, Sharp
C-H (Aromatic)3100 - 3000StretchingMedium to Weak
C=O (Carboxylic Acid)1710 - 1680StretchingStrong, Sharp
C=C, C=N (Aromatic Ring)1620 - 1450StretchingMedium to Strong
C-O (Carboxylic Acid)1320 - 1210StretchingStrong
N-H (Amine)1650 - 1580BendingMedium

The most characteristic feature will be the extremely broad O-H stretch from the carboxylic acid dimer, which often overlaps with the C-H stretching region.[6][7][8] The sharp, strong carbonyl (C=O) absorption is also a key diagnostic peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₁₀H₈N₂O₂, Molecular Weight: 188.18 g/mol ), Electrospray Ionization (ESI) would be a suitable soft ionization technique.

Predicted ESI-MS Data
  • Positive Ion Mode: Expect a prominent ion at m/z 189.06 [M+H]⁺.

  • Negative Ion Mode: Expect a prominent ion at m/z 187.05 [M-H]⁻.

Predicted Fragmentation Pattern (MS/MS)

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion would likely reveal the following fragmentation pathways, which are characteristic of quinoline carboxylic acids:[9][10]

  • Loss of H₂O (18 Da): A fragment at m/z 171.

  • Loss of CO (28 Da): A fragment at m/z 161.

  • Loss of COOH radical (45 Da): A fragment at m/z 144, corresponding to the 3-aminoquinoline radical cation.

  • Loss of CO₂ (44 Da): A fragment at m/z 145, corresponding to protonated 3-aminoquinoline.[11]

G M_H [M+H]⁺ m/z 189 M_H_H2O [M+H-H₂O]⁺ m/z 171 M_H->M_H_H2O - H₂O M_H_CO [M+H-CO]⁺ m/z 161 M_H->M_H_CO - CO M_H_CO2 [M+H-CO₂]⁺ m/z 145 M_H->M_H_CO2 - CO₂ M_H_CO->M_H_CO2 - H M_H_COOH [M+H-COOH]⁺ m/z 144 G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output A Purified Compound B Dissolve in Solvent A->B C NMR Spectrometer B->C D FTIR Spectrometer B->D E LC-MS System B->E F NMR Spectra (¹H, ¹³C) C->F G IR Spectrum D->G H Mass Spectrum (MS, MS/MS) E->H

References

An In-depth Technical Guide to Investigating the Therapeutic Potential of 3-Aminoquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a Course for a Novel Scaffold

In the landscape of drug discovery, the quinoline nucleus stands as a "privileged scaffold," a foundational structure from which a multitude of therapeutic agents have been derived. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[1][2] This guide focuses on a specific, underexplored derivative: 3-Aminoquinoline-6-carboxylic acid .

While extensive research exists for isomers and related structures, such as quinoline-3-carboxylic acids and quinoline-6-carboxylic acid amides[3][4], direct biological data for this compound is notably scarce. This document, therefore, serves not as a summary of known activities, but as a strategic and technical roadmap for the scientific professional. It is designed to guide the initial exploration and target validation for this promising, yet enigmatic, compound.

Drawing from the established pharmacology of its constituent moieties—the 3-aminoquinoline core and the 6-carboxylic acid group—we will logically infer potential therapeutic targets. This guide provides the rationale, experimental workflows, and detailed protocols necessary to systematically investigate these hypotheses, transforming a novel chemical entity into a candidate for therapeutic development.

PART 1: Postulated Therapeutic Target Classes & Rationale

Based on the structure of this compound and the activities of closely related analogues, we can postulate several high-priority target classes for initial investigation. The quinoline core provides a rigid, planar structure capable of diverse interactions, including intercalation and binding within ATP pockets. The 3-amino group can act as a key hydrogen bond donor, while the 6-carboxylic acid group can mimic phosphate moieties or form critical salt bridges.[3]

Protein Kinases: The CK2 Hypothesis

Rationale: Derivatives of quinoline-3-carboxylic acid have been identified as inhibitors of Protein Kinase CK2, a constitutively active Ser/Thr kinase implicated in cancer and inflammatory diseases.[4][5] The core scaffold is capable of occupying the ATP-binding pocket. While our subject molecule has a 3-amino substitution rather than a direct 3-carboxylic acid, the overall electronic and structural similarity warrants investigation. The 6-carboxylic acid moiety could potentially interact with solvent-exposed residues at the periphery of the ATP-binding site, offering a unique binding mode.

Ectonucleotidases: A Role in Immuno-Oncology

Rationale: A recent study highlighted quinoline-6-carboxylic acid amides as potent inhibitors of ectonucleotidases, such as NTPDase1 (CD39).[3] These enzymes are critical regulators of the tumor microenvironment, converting pro-inflammatory ATP into immunosuppressive adenosine. The quinoline-6-carboxylic acid scaffold was proposed to mimic the phosphate groups of natural nucleotides, interacting with the enzyme's active site.[3] It is highly plausible that the free carboxylic acid on our target molecule could perform this function effectively.

DNA Gyrase and Topoisomerases: Antimicrobial Potential

Rationale: The quinolone scaffold is the backbone of the fluoroquinolone class of antibiotics, which function by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][6][7] While this compound lacks the typical substitutions of classic fluoroquinolones, the fundamental quinoline core is present. The amino and carboxylic acid groups could establish interactions within the enzyme-DNA complex. Therefore, screening for antibacterial activity and direct inhibition of these enzymes is a logical exploratory step.

PART 2: Experimental Validation Workflows

This section provides detailed, self-validating protocols to systematically test the hypotheses outlined above. The causality behind each step is explained to ensure both technical accuracy and strategic insight.

Workflow for Protein Kinase Target Validation

This workflow is designed to first screen for general kinase inhibition and then to specifically validate Protein Kinase CK2 as a primary target.

ecto_workflow A Source of Enzyme: Recombinant hCD39 or Cancer Cell Lysates (e.g., A549) B Enzymatic Assay: Measure ATP Hydrolysis to AMP A->B Enzyme Source C IC50 Determination with 3A6C B->C Assay Principle D Cell-Based Assay: Measure Extracellular ATP/Adenosine Ratio C->D Confirmed in vitro Hit E Mechanism of Action Study: Enzyme Kinetics (Lineweaver-Burk Plot) D->E Cellular Confirmation

References

An In-depth Technical Guide to 3-Aminoquinoline-6-carboxylic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Within this broad class, derivatives of 3-aminoquinoline-6-carboxylic acid are emerging as a versatile and potent series of compounds with significant potential in oncology, infectious diseases, and inflammatory conditions. This technical guide provides a comprehensive overview of this chemical space, consolidating current knowledge on synthetic strategies, biological activities, mechanisms of action, and structure-activity relationships. Detailed, field-proven protocols for synthesis and in vitro evaluation are provided to enable researchers to readily engage with and advance this promising area of drug discovery. The narrative emphasizes the causal relationships behind experimental design and the molecular interactions that drive biological function, offering a robust framework for the rational design of next-generation therapeutic agents based on the this compound core.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene ring and a pyridine ring, is classified as a "privileged scaffold." This designation is earned by its recurrence in a multitude of compounds demonstrating a wide array of pharmacological activities.[1] The scaffold's rigid, planar structure and its nitrogen atom's ability to act as a hydrogen bond acceptor provide an ideal framework for molecular recognition by diverse biological targets. Historically, quinoline derivatives like quinine and chloroquine have been pivotal in the fight against malaria.[2] In modern drug discovery, this scaffold has been successfully exploited to develop agents for various indications, including cancer, bacterial infections, and inflammation.[3][4]

The functionalization of the quinoline core at its various positions allows for the fine-tuning of its physicochemical properties and biological targets. The 3-amino and 6-carboxylic acid moieties, in particular, serve as critical pharmacophoric features, acting as key handles for hydrogen bonding, salt bridge formation, and further chemical elaboration, making the this compound core a highly attractive starting point for library development.

Synthesis and Chemical Properties

The synthesis of this compound derivatives can be approached through several established routes. The choice of a specific pathway is often dictated by the availability of starting materials and the desired substitution pattern on the quinoline nucleus. A common and effective strategy involves the construction of the quinoline core followed by functional group interconversion to install the requisite amino and carboxylic acid groups.

One plausible multi-step approach begins with the formation of a quinoline-6-carboxylic acid, which is then converted to an amide derivative. This strategy provides a robust platform for introducing diversity.[5]

General Synthetic Workflow

The following diagram illustrates a representative workflow for the synthesis and diversification of these compounds.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization Start Quinoline-6-carboxylic acid Step1 Activation with Thionyl Chloride (SOCl₂) Start->Step1 Forms reactive acid chloride Intermediate Quinoline-6-carbonyl chloride Step1->Intermediate Step2 Amidation with various primary/secondary amines (R₁R₂NH) Intermediate->Step2 Introduces diversity Product Library of Quinoline-6-carboxamide Derivatives Step2->Product Purify Column Chromatography Product->Purify Analyze NMR, LC-MS, FTIR Purify->Analyze Confirms structure & purity

Caption: General workflow for the synthesis of quinoline-6-carboxamide derivatives.

Another key synthetic strategy involves the amination of a pre-functionalized chloroquinoline. For instance, a 2-chloroquinoline-3-carboxylic acid can be heated with aqueous ammonia in an autoclave to yield a 2-aminoquinoline-3-carboxylic acid, a close analog of the core topic.[6] This highlights the modularity of quinoline synthesis, where different isomers can be accessed by strategically choosing precursors.

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated significant promise across several therapeutic areas, with the most extensive research focused on their anticancer properties.

Anticancer Activity

The anticancer effects of these quinoline derivatives are often multifaceted, stemming from their ability to modulate key cellular pathways involved in proliferation, survival, and apoptosis.[1]

  • Protein Kinase CK2 Inhibition: Protein Kinase CK2 is a serine/threonine kinase that is overexpressed in many cancers and contributes to malignant transformation by phosphorylating numerous substrates involved in cell growth, apoptosis, and stress responses.[6] Several 2-aminoquinoline-3-carboxylic acid derivatives have been identified as potent inhibitors of CK2. The carboxylic acid moiety is crucial for activity, likely forming key interactions within the ATP-binding pocket of the kinase.[7]

  • Ectonucleotidase Inhibition: Ectonucleotidases are cell-surface enzymes that convert extracellular ATP into immunosuppressive adenosine within the tumor microenvironment. By inhibiting these enzymes, certain quinoline-6-carboxylic acid derivatives can help restore anti-tumor immunity.[5]

  • Induction of Apoptosis and Cell Cycle Arrest: Many aminoquinoline derivatives exert their cytotoxic effects by triggering programmed cell death (apoptosis) and halting the cell cycle, preventing cancer cells from dividing.[2] This can be mediated by modulating signaling pathways such as PI3K/Akt/mTOR.[2]

Antimicrobial Activity

Building on the legacy of quinolone antibiotics, novel amino-substituted 3-quinolinecarboxylic acids have been developed and evaluated for their antibacterial potency.[4] These compounds typically function by inhibiting bacterial type II topoisomerases—DNA gyrase and topoisomerase IV—which are essential for DNA replication.[8] The carboxylic acid at the C-3 position is a critical feature for this mechanism of action.[8] Structure-activity relationship studies have shown that substitutions at the N-1 and C-7 positions of the quinoline ring are key to modulating antibacterial potency and spectrum.[4]

Anti-inflammatory Activity

Select quinoline carboxylic acids have demonstrated significant anti-inflammatory properties. In studies using lipopolysaccharide (LPS)-induced inflammation in macrophage cell lines, these compounds were able to reduce inflammatory responses, suggesting potential applications in treating inflammatory disorders.[3]

Mechanism of Action: A Focus on Protein Kinase CK2 Inhibition

The inhibition of Protein Kinase CK2 represents one of the most well-validated mechanisms of action for this class of compounds. CK2 is a constitutively active kinase that promotes cell survival and proliferation, making it an attractive target for cancer therapy.[9] Its inhibition by quinoline derivatives can disrupt multiple downstream oncogenic signaling pathways.

G cluster_pathway CK2 Signaling and Inhibition cluster_downstream Downstream Effectors cluster_outcome Cellular Outcomes Inhibitor 3-Aminoquinoline-6- carboxylic acid Derivative CK2 Protein Kinase CK2 Inhibitor->CK2 Inhibits NFkB NF-κB Pathway CK2->NFkB Activates JAKSTAT JAK/STAT Pathway CK2->JAKSTAT Activates ApoptosisReg Apoptosis Regulators (e.g., Bid, ARC) CK2->ApoptosisReg Inhibits (Anti-apoptotic) Proliferation Decreased Proliferation & Survival NFkB->Proliferation JAKSTAT->Proliferation Apoptosis Increased Apoptosis ApoptosisReg->Apoptosis

Caption: Inhibition of CK2 by quinoline derivatives blocks pro-survival signaling.

As illustrated, the inhibitor binds to CK2, preventing it from activating pro-survival pathways like NF-κB and JAK/STAT and from inhibiting pro-apoptotic proteins.[10] The net result is a decrease in cancer cell proliferation and an increase in programmed cell death.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on their substitution patterns. Synthesizing insights from various studies allows for the formulation of a preliminary SAR model.[4][11][12]

  • The Carboxylic Acid Group (C3 or C6): This group is frequently essential for activity. It often acts as a key anchoring point, forming hydrogen bonds or salt bridges with amino acid residues (e.g., arginine) in the target's active site, as seen in DHODH and likely in CK2 inhibition.[8][11]

  • The Amino Group (C3): The amino group serves as a valuable hydrogen bond donor and a point for further derivatization to explore the surrounding chemical space of the binding pocket.

  • Substituents on the Benzo Ring (e.g., C6, C7): Halogen substitutions (e.g., fluorine) or small alkyl groups can significantly influence lipophilicity and pharmacokinetic properties, often enhancing cell permeability and potency.[4]

  • Substituents at C2 and C4: Bulky, hydrophobic groups at the C2 position can enhance potency, particularly for targets like DHODH.[11] Modifications at the C4 position can also dramatically alter activity and selectivity.[13]

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the inhibitory activities of representative quinoline carboxylic acid derivatives against various targets and cell lines, illustrating the potency achievable with this scaffold.

Compound ClassTarget / Cell LineAssay TypeIC₅₀ / GI₅₀ (µM)Reference
2-Aminoquinoline-3-carboxylic acid deriv.Protein Kinase CK2Kinase Inhibition0.65 - 18.2[7]
Tetrazolo-quinoline-4-carboxylic acid deriv.Protein Kinase CK2Kinase InhibitionSub-micromolar range[6]
Quinoline-6-carboxamide deriv. (4d)h-NTPDase1Enzyme Inhibition0.28[5]
Quinoline-6-carboxamide deriv. (4a)h-e5'NTEnzyme Inhibition0.092[5]
Quinazoline-4(3H)-one deriv. (21)OVCAR-4 (Ovarian)Growth Inhibition1.82[14]
Quinazoline-4(3H)-one deriv. (21)NCI-H522 (Lung)Growth Inhibition2.14[14]

Experimental Protocols

The following protocols are provided as robust, field-validated methods for the synthesis and evaluation of novel this compound derivatives.

Protocol: Synthesis of 2-Aminoquinoline-3-carboxylic Acid Derivatives

This protocol is adapted from a general procedure for the amination of 2-chloroquinoline-3-carboxylic acids.[6] It represents a key transformation for accessing the aminoquinoline core.

Objective: To synthesize a 2-aminoquinoline-3-carboxylic acid from its 2-chloro precursor.

Materials:

  • 2-chloroquinoline-3-carboxylic acid derivative (1 mmol)

  • 26% Aqueous Ammonia (NH₃) (5 mL)

  • 5% Aqueous Hydrochloric Acid (HCl)

  • Isopropyl alcohol (IPA) / Dimethylformamide (DMF) mixture for recrystallization

  • Stainless steel autoclave

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • Place a suspension of the 2-chloroquinoline-3-carboxylic acid (1 mmol) in 26% aqueous NH₃ (5 mL) into a stainless steel autoclave.

  • Seal the autoclave and heat the reaction mixture to 150 °C for 4 hours. Causality Note: The high temperature and pressure are necessary to facilitate the nucleophilic aromatic substitution of the chloride with ammonia, which is typically unreactive under ambient conditions.

  • After 4 hours, cool the autoclave and the reaction mixture to room temperature.

  • Carefully open the autoclave in a fume hood. The resulting mixture should be a clear solution.

  • Acidify the solution to a pH of approximately 4 using a 5% aqueous HCl solution. This step protonates the carboxylic acid, causing the product to precipitate out of the aqueous solution.

  • Collect the solid product by vacuum filtration.

  • Wash the solid product with deionized water.

  • Recrystallize the crude product from an appropriate solvent system, such as an IPA-DMF mixture, to yield the purified 2-aminoquinoline-3-carboxylic acid.

  • Dry the final product under vacuum and characterize using NMR, LC-MS, and FTIR to confirm its structure and purity.

Protocol: In Vitro Anticancer Cell Proliferation (MTT) Assay

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines.[15]

Objective: To determine the IC₅₀ (concentration that inhibits 50% of cell growth) of a test compound against a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various final concentrations (e.g., 0.1 to 100 µM). Include a "vehicle control" (medium with the same percentage of DMSO used for the highest compound concentration, typically <0.5%) and a "no-cell" blank control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂. Causality Note: This incubation period allows for multiple cell doublings, ensuring that any anti-proliferative effects of the compound become measurable.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Causality Note: Metabolically active, viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting the yellow dye into insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank from all other values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data using a non-linear regression (sigmoidal dose-response) curve to determine the IC₅₀ value.

Future Perspectives and Conclusion

The this compound scaffold and its analogs represent a fertile ground for the discovery of new therapeutic agents. The synthetic tractability and diverse biological activities make these compounds highly attractive for further investigation. Future efforts should focus on:

  • Multiparameter Optimization: Moving beyond potency, future work must co-optimize for ADME (absorption, distribution, metabolism, and excretion) properties to identify candidates with favorable drug-like profiles.

  • Target Deconvolution: For compounds identified through phenotypic screening, identifying the specific molecular target(s) will be crucial for understanding the mechanism of action and potential off-target effects.

  • Exploration of New Analogs: The synthesis of novel analogs, particularly those that can serve as bioisosteres for the carboxylic acid or amino groups, may lead to improved properties and novel biological activities.

References

An In-Depth Technical Guide to the In Silico Modeling of 3-Aminoquinoline-6-carboxylic acid Interactions with Protein Kinase CK2

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, step-by-step framework for investigating the molecular interactions of 3-Aminoquinoline-6-carboxylic acid, a potential kinase inhibitor, using a suite of powerful in silico modeling techniques. We move beyond a simple recitation of commands to deliver a narrative grounded in scientific causality, equipping researchers, scientists, and drug development professionals with the expertise to not only perform these computational experiments but to understand and validate their outcomes. This guide uses the interaction between this compound and its putative target, human Protein Kinase CK2, as a practical case study. Methodologies covered include ligand and protein preparation, molecular docking to predict binding modes, and all-atom molecular dynamics simulations to assess complex stability and dynamics.

Introduction: The Rationale for a Computational Approach

In modern drug discovery, in silico methods are indispensable for accelerating the identification and optimization of lead compounds.[1][2] They offer a cost-effective and rapid means to generate hypotheses, prioritize experimental work, and gain atomic-level insights into molecular recognition events that are often difficult to capture through empirical methods alone.[3]

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. Specifically, derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of Protein Kinase CK2, a serine/threonine kinase implicated in numerous human diseases, including cancer, making it a high-value therapeutic target.[4][5] This guide focuses on a specific, under-explored derivative, this compound, to delineate a complete computational workflow.

Our objective is to build a robust, self-validating computational model that predicts how this ligand interacts with the ATP-binding site of CK2. This involves three core phases:

  • Preparation: Ensuring our digital models of the ligand and protein are chemically accurate and computationally ready.

  • Prediction: Using molecular docking to generate and rank plausible binding poses.[6]

  • Validation & Refinement: Employing molecular dynamics (MD) simulations to observe the behavior of the predicted protein-ligand complex over time, providing a more rigorous assessment of binding stability.[7]

Overall Computational Workflow

The logical progression of the in silico investigation is outlined below. Each step is designed to build upon the last, from initial structure preparation to the dynamic analysis of the final complex.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Prediction cluster_2 Phase 3: Validation & Analysis Ligand_Prep Ligand Preparation (this compound) Docking Molecular Docking (Pose Prediction & Scoring) Ligand_Prep->Docking Target_Prep Target Preparation (Protein Kinase CK2, PDB: 5M4F) Target_Prep->Docking MD_Sim Molecular Dynamics Simulation (GROMACS) Docking->MD_Sim Select Best Pose Analysis Trajectory Analysis (RMSD, RMSF, Interactions) MD_Sim->Analysis G cluster_0 Docking Protocol P_Ligand Prepared Ligand (.pdbqt) Vina Run AutoDock Vina P_Ligand->Vina P_Receptor Prepared Receptor (.pdbqt) Grid Define Grid Box (Binding Site) P_Receptor->Grid Grid->Vina Results Analyze Poses & Scores Vina->Results G cluster_0 MD Simulation Protocol Start Docked Complex System Build System (Solvate & Ionize) Start->System Min Energy Minimization System->Min NVT NVT Equilibration (Constant Temp.) Min->NVT NPT NPT Equilibration (Constant Pressure) NVT->NPT Prod Production Run (e.g., 100 ns) NPT->Prod Traj Trajectory Analysis (RMSD, RMSF, etc.) Prod->Traj

References

Methodological & Application

3-Aminoquinoline-6-carboxylic acid in vitro kinase assay protocol

Author: BenchChem Technical Support Team. Date: January 2026

In Vitro Kinase Assay Protocol for 3-Aminoquinoline-6-carboxylic Acid: A Guide for Kinase Profiling and Inhibitor Screening

Abstract

This comprehensive guide provides a detailed protocol for conducting in vitro kinase assays to evaluate the inhibitory potential of this compound. Quinoline derivatives have emerged as a significant class of kinase inhibitors, targeting a wide range of kinases involved in cellular signaling pathways critical to diseases like cancer.[1][2] This document outlines a robust, luminescence-based assay methodology, primarily leveraging the Kinase-Glo® platform, which quantifies kinase activity by measuring ATP consumption.[3][4] The protocol is designed for researchers, scientists, and drug development professionals, offering step-by-step instructions, explanations of experimental choices, and guidance on data interpretation. While the protocol is broadly applicable, it uses Src family kinases as a specific example, given their importance in oncology and the known activity of quinoline-based compounds against them.[1][5]

Introduction: The Rationale for Kinase Inhibition Profiling

Protein kinases are a large family of enzymes that catalyze the phosphorylation of specific substrates, a fundamental mechanism for regulating a vast array of cellular processes.[6][7] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[3][7] The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have been successfully developed as inhibitors for various kinases, including EGFR, Src, and CK2.[1][8][9]

This compound belongs to this promising class of compounds. Determining its inhibitory profile against a panel of kinases is a critical step in elucidating its mechanism of action and therapeutic potential. In vitro kinase assays provide a direct measure of a compound's ability to interfere with enzyme activity in a controlled, cell-free environment.[10]

This guide focuses on a luminescence-based kinase assay, which offers high sensitivity, a broad dynamic range, and is amenable to high-throughput screening (HTS).[11][12] The assay measures the amount of ATP remaining after a kinase reaction; a high luminescent signal indicates low kinase activity (less ATP consumed) and thus, potent inhibition.[3][4]

Assay Principle: The Kinase-Glo® Luminescent Assay

The Kinase-Glo® Luminescent Kinase Assay is a homogeneous method that quantifies kinase activity by measuring the amount of ATP remaining in the solution after a kinase reaction.[4] The principle is based on the ATP-dependent light-generating reaction of luciferase.

Kinases use ATP to phosphorylate a substrate, leading to a depletion of ATP in the reaction mixture.[4] The Kinase-Glo® Reagent, containing a thermostable luciferase (Ultra-Glo™ Luciferase) and its substrate luciferin, is added to the completed kinase reaction.[3][13] The luciferase enzyme utilizes the remaining ATP to oxidize luciferin, generating a stable "glow-type" luminescent signal that is directly proportional to the ATP concentration.[4] Therefore, the luminescent signal is inversely correlated with kinase activity.[13][14]

KinaseGlo_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Luminescence Detection K Kinase S Substrate ATP ATP ADP ADP Remaining_ATP Remaining ATP P_S Phosphorylated Substrate Inhibitor 3-Aminoquinoline- 6-carboxylic acid Luciferin Luciferin Luciferase Ultra-Glo™ Luciferase Light Luminescent Signal

Materials and Reagents

This section provides a general list of materials. Specific kinase and substrate choices will depend on the experimental goals.

Reagent/Material Supplier Example Purpose
This compoundIn-house synthesis or commercialTest compound
Recombinant Human Kinase (e.g., Src)Promega, Cell Signaling TechnologyEnzyme source
Kinase-specific Substrate (e.g., Poly(Glu,Tyr) 4:1)Sigma-Aldrich, CSTSubstrate for phosphorylation
Kinase-Glo® Luminescent Kinase Assay KitPromegaContains Luciferase and Substrate
ATP, 10 mM solutionPromega, Sigma-AldrichCo-substrate for kinase
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)In-house preparationReaction buffer
DMSO (Anhydrous)Sigma-AldrichSolvent for test compound
White, opaque 96- or 384-well platesCorning, GreinerAssay plates to maximize luminescence signal
Multichannel pipettes and sterile tipsVariousReagent handling
Plate-reading luminometerBMG LABTECH, PerkinElmerSignal detection

Experimental Protocol: Step-by-Step Guide

This protocol is optimized for determining the IC₅₀ value of this compound against a target kinase, such as Src.

Reagent Preparation
  • Test Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing (e.g., from 10 mM down to 10 nM). This will be the "inhibitor plate".

  • Kinase Working Solution: Dilute the recombinant kinase in kinase buffer to a final concentration that results in approximately 10-30% ATP consumption in the assay window. This optimal concentration must be determined empirically in a kinase titration experiment (see Section 5.1).

  • Substrate/ATP Mix: Prepare a 2X working solution containing the kinase substrate and ATP in kinase buffer. The final concentration of ATP should be at or near its Kₘ for the specific kinase, unless investigating ATP-competitive inhibition.[12]

  • Kinase-Glo® Reagent: Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.[14] Allow it to equilibrate to room temperature before use.

Assay Procedure (96-well plate format)
  • Compound Addition: Add 1 µL of the serially diluted this compound (or DMSO for controls) to the wells of a white, opaque 96-well plate.

  • Kinase Addition: Add 24 µL of the kinase working solution to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Reaction: Add 25 µL of the 2X Substrate/ATP mix to each well to start the kinase reaction. The final reaction volume is 50 µL.

  • Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction (see Section 5.2).

  • Signal Detection: Add 50 µL of the prepared Kinase-Glo® reagent to each well.

  • Signal Stabilization: Mix the plate on an orbital shaker for 2 minutes and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4]

  • Read Luminescence: Measure the luminescence using a plate-reading luminometer.

Workflow A 1. Add 1µL Compound/ DMSO to Plate B 2. Add 24µL Kinase Solution A->B C 3. Pre-incubate (15 min, RT) B->C D 4. Add 25µL Substrate/ATP Mix (Initiate Reaction) C->D E 5. Incubate Reaction (e.g., 60 min, RT) D->E F 6. Add 50µL Kinase-Glo® Reagent E->F G 7. Incubate (10 min, RT) F->G H 8. Read Luminescence G->H

Control Wells

For accurate data analysis, include the following controls on each plate:

Control Components Purpose
100% Activity (No Inhibitor) Kinase + Substrate/ATP + DMSORepresents uninhibited kinase activity (minimum luminescence).
0% Activity (No Kinase) Buffer + Substrate/ATP + DMSORepresents background signal (maximum luminescence).
Test Compound Wells Kinase + Substrate/ATP + InhibitorMeasures the effect of the compound on kinase activity.

Assay Validation and Optimization

To ensure the reliability of the results, the following validation experiments are crucial.

Kinase Titration

To determine the optimal enzyme concentration, perform the assay with varying concentrations of the kinase while keeping the substrate and ATP concentrations constant. The goal is to find the kinase concentration that yields a robust signal-to-background ratio and consumes about 10-30% of the initial ATP.

Time Course

To establish the linear range of the reaction, perform the assay with the optimal kinase concentration and measure the luminescent signal at different time points (e.g., 0, 15, 30, 60, 90, 120 minutes). The chosen reaction time for the main experiment should fall within the linear phase of ATP consumption.

Data Analysis and Interpretation

  • Calculate Percent Inhibition: The raw luminescence data (Relative Light Units, RLU) is used to calculate the percentage of kinase inhibition for each compound concentration.

    % Inhibition = 100 x (1 - [(RLU_Inhibitor - RLU_NoKinase) / (RLU_NoInhibitor - RLU_NoKinase)])

  • Generate IC₅₀ Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value. The IC₅₀ is the concentration of the inhibitor required to reduce kinase activity by 50%.

  • Z'-Factor Calculation: To assess the quality and robustness of the assay for high-throughput screening, the Z'-factor should be calculated using the 100% and 0% activity controls.[5]

    Z' = 1 - [(3σ_max + 3σ_min) / |μ_max - μ_min|]

    (where σ is the standard deviation and μ is the mean of the max and min signals)

    An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for screening purposes.

Conclusion and Future Directions

This application note provides a comprehensive and validated protocol for assessing the inhibitory activity of this compound against a chosen protein kinase. The luminescence-based method is sensitive, reliable, and scalable, making it an ideal choice for both primary screening and detailed mechanistic studies.[3][7] By systematically determining the IC₅₀ values against a panel of kinases, researchers can build a selectivity profile for the compound, which is essential for advancing it through the drug discovery pipeline. Further studies could explore the mode of inhibition (e.g., ATP-competitive vs. non-competitive) and validate the in vitro findings in cell-based assays.

References

Application Note: 3-Aminoquinoline-6-carboxylic Acid as a Versatile Scaffold for Live Cell Imaging Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Tunable Fluorophores in Live Cell Imaging

Live cell imaging is a cornerstone of modern cell biology, enabling researchers to observe dynamic cellular processes in real-time. Small molecule fluorescent probes are indispensable tools in this field, offering the ability to stain specific subcellular structures, label biomolecules, and sense environmental parameters like pH or ion concentration.[1] However, the development of novel probes with tailored properties remains a significant challenge. An ideal fluorescent scaffold should be readily synthesizable, easily functionalized, and possess photophysical properties that can be fine-tuned for various applications.[1]

The quinoline core is a well-established fluorophore that has been extensively utilized in the development of fluorescent probes and sensors.[1][2] Its derivatives are known for their chemical stability, and their absorption and emission properties can be modulated through chemical modification.[3][4] This application note focuses on 3-Aminoquinoline-6-carboxylic acid , a bifunctional quinoline derivative, as a strategic building block for creating a new generation of customized fluorescent probes for live cell imaging. While not a ready-to-use dye, its structure offers a unique combination of a fluorescent core with two reactive handles—an amino group and a carboxylic acid group—for facile conjugation and modification.

Chemical and Photophysical Properties

This compound is a solid with the linear formula C₁₀H₈N₂O₂. The inherent fluorescence of the quinoline ring system provides the foundation for its use as a fluorophore. The specific excitation and emission maxima of the unmodified compound would need to be empirically determined, but quinoline derivatives typically exhibit excitation in the UV to blue range and emission in the blue to green range. The presence of the amino and carboxylic acid groups, which can exist in different protonation states, suggests that the fluorescence of this compound may be sensitive to pH.

The true power of this compound lies in its potential for chemical modification. The amino group can be readily acylated or alkylated, while the carboxylic acid group can be converted to an activated ester for reaction with amines or coupled to other molecules.[5] This dual functionality allows for the creation of a diverse library of probes with tailored properties.

Structural Diagram of this compound

Caption: Chemical structure of this compound.

Application I: Development of Targeted Fluorescent Probes

The primary application of this compound is as a scaffold for creating probes that target specific biomolecules or organelles. The bifunctional nature of the molecule allows for a modular design approach.

Conceptual Workflow for Probe Synthesis

G cluster_0 Probe Synthesis A 3-Aminoquinoline- 6-carboxylic acid (Core Fluorophore) B Activate Carboxylic Acid (e.g., NHS ester formation) A->B C Activate Amino Group (e.g., Boc protection) A->C D Conjugate to Targeting Ligand (e.g., Peptide, Antibody fragment) B->D E Conjugate to Solubility Modifier or other functional group C->E F Deprotection & Purification D->F E->F G Final Targeted Probe F->G G A Prepare Stock Solution (1-10 mM in DMSO) C Prepare Staining Solution (Dilute stock in imaging medium) A->C B Culture Cells (to 60-80% confluency) D Incubate Cells with Probe (e.g., 30-60 min at 37°C) B->D C->D E Wash Cells (2-3 times with fresh medium) D->E F Image Cells (Live-cell fluorescence microscopy) E->F

References

Application Notes and Protocols for the Use of Quinoline-Based PARP Inhibitors in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting DNA Repair in Cancer with Quinoline-Based Compounds

The query for a protocol on 3-Aminoquinoline-6-carboxylic acid in cancer cell lines highlights a keen interest in the quinoline scaffold, a privileged structure in medicinal chemistry. While specific data for this particular compound is scarce in publicly available research, the broader class of quinoline-containing molecules has yielded potent anti-cancer agents. Notably, this structural motif is found in several inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme family in the DNA damage response (DDR).

This guide, therefore, provides a comprehensive framework for researchers investigating novel quinoline-based compounds with suspected PARP inhibitory activity. We will use Olaparib, a well-characterized and clinically approved PARP inhibitor, as a representative molecule to detail the core principles, experimental protocols, and data interpretation necessary for a thorough preclinical evaluation in cancer cell lines. The methodologies described herein are broadly applicable to other potent PARP inhibitors, including those with quinoline, quinazoline, or quinoxaline cores.

PARP inhibitors represent a successful class of targeted therapies that exploit the concept of "synthetic lethality". In cancers with pre-existing defects in DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, the inhibition of PARP-mediated repair of single-strand DNA breaks leads to the accumulation of cytotoxic double-strand breaks, ultimately resulting in selective cancer cell death.

Mechanism of Action: Enzymatic Inhibition and PARP Trapping

The primary target of inhibitors like Olaparib is PARP1, an enzyme that detects single-strand breaks (SSBs) in DNA. Upon binding to a break, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation acts as a scaffold to recruit other DNA repair factors.

PARP inhibitors function through two primary mechanisms:

  • Catalytic Inhibition : They compete with the enzyme's natural substrate, nicotinamide adenine dinucleotide (NAD+), preventing the PARylation process. This stalls the recruitment of the repair machinery, leading to the persistence of SSBs.

  • PARP Trapping : Perhaps more potently, many PARP inhibitors stabilize the interaction of the PARP1 enzyme with the DNA at the site of the break. This "trapped" PARP-DNA complex is a significant physical obstacle to the DNA replication machinery, leading to the collapse of replication forks and the formation of highly toxic double-strand breaks (DSBs). In cells with a compromised homologous recombination (HR) pathway (e.g., BRCA mutant cells), these DSBs cannot be efficiently repaired, triggering apoptosis.

The following diagram illustrates the central role of PARP1 in DNA repair and the dual mechanism of its inhibitors.

PARP_Mechanism cluster_0 Normal DNA Repair (SSB) cluster_1 Action of PARP Inhibitor DNA_SSB Single-Strand Break (SSB) PARP1_recruitment PARP1 Binds to SSB DNA_SSB->PARP1_recruitment PARylation PARP1 Activation & Auto-PARylation (uses NAD+) PARP1_recruitment->PARylation Recruitment Recruitment of Repair Proteins (e.g., XRCC1) PARylation->Recruitment Repair SSB Repair Recruitment->Repair PARP1_release PARP1 Releases DNA Repair->PARP1_release DNA_SSB_2 Single-Strand Break (SSB) PARP1_binding_2 PARP1 Binds to SSB DNA_SSB_2->PARP1_binding_2 PARPi PARP Inhibitor (e.g., Olaparib) Catalytic_Inhibition 1. Catalytic Inhibition (Blocks PARylation) PARPi->Catalytic_Inhibition Inhibits PARP_Trapping 2. PARP Trapping (Stabilizes PARP1 on DNA) PARPi->PARP_Trapping Enhances PARP1_binding_2->Catalytic_Inhibition PARP1_binding_2->PARP_Trapping Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB Cell_Death Apoptosis in HR-Deficient Cells (e.g., BRCA mutant) DSB->Cell_Death

Caption: Mechanism of PARP1 in DNA repair and its inhibition.

Quantitative Data Summary: Potency of PARP Inhibitors

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. For PARP inhibitors, IC50 values are highly dependent on the genetic background of the cancer cell line, particularly its homologous recombination status.

Cell LineCancer TypeBRCA StatusRepresentative PARP InhibitorApprox. IC50 (µM)Reference
MDA-MB-436Breast CancerBRCA1 mutantOlaparib~0.01
Capan-1Pancreatic CancerBRCA2 mutantOlaparib~0.01
UWB1.289Ovarian CancerBRCA1 mutantOlaparib~0.1-1
QBC939CholangiocarcinomaBRCA wild-typeOlaparib~10
LNCaPProstate CancerBRCA wild-typeOlaparib~5-10

Note: These values are illustrative. It is imperative for researchers to experimentally determine the IC50 for their specific compound and cell lines of interest.

Experimental Protocols

The following protocols provide a robust framework for the initial characterization of a novel quinoline-based PARP inhibitor.

Protocol 1: Cell Viability and Cytotoxicity Assay

This protocol determines the dose-dependent effect of the test compound on cancer cell proliferation and viability.

1. Materials and Reagents:

  • Cancer cell lines of interest (e.g., a BRCA-mutant line like MDA-MB-436 and a BRCA-wild-type line like MCF-7).

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compound (e.g., this compound or Olaparib).

  • Dimethyl Sulfoxide (DMSO), sterile.

  • 96-well clear-bottom black tissue culture plates.

  • Cell viability reagent (e.g., CellTiter-Blue® or MTT).

  • Phosphate-Buffered Saline (PBS).

  • Multichannel pipette and sterile reservoirs.

  • Microplate reader capable of fluorescence or absorbance measurements.

2. Stock Solution Preparation:

  • Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

3. Experimental Procedure (96-well plate format):

  • Cell Seeding:

    • Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete medium.

    • Allow cells to adhere and resume proliferation for 24 hours in a 37°C, 5% CO2 incubator.

  • Compound Preparation and Addition:

    • Thaw the 10 mM stock solution. Prepare a serial dilution series of the test compound in complete medium. A common starting point is a 2X concentration series from 100 µM down to low nM concentrations.

    • Ensure the final DMSO concentration in all wells (including vehicle control) is constant and non-toxic (typically ≤ 0.1%).

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the diluted compound or vehicle control (medium with DMSO only).

  • Incubation:

    • Incubate the plate for the desired duration. For PARP inhibitors, a longer incubation period (e.g., 72 to 144 hours) is often required to observe maximal cytotoxic effects.

  • Viability Measurement (using CellTiter-Blue® as an example):

    • After the incubation period, add 20 µL of CellTiter-Blue® reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure fluorescence using a microplate reader (e.g., 560 nm excitation / 590 nm emission).

4. Data Analysis:

  • Subtract the average fluorescence of "no-cell" control wells from all other wells.

  • Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability).

  • Plot % Viability against the log of the compound concentration.

  • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

Protocol 2: Cell-Based PARP Trapping Assay (Immunofluorescence)

This assay visualizes and quantifies the trapping of PARP1 at sites of DNA damage, providing mechanistic insight.

1. Materials and Reagents:

  • Cancer cell lines cultured on glass coverslips in a 12- or 24-well plate.

  • Test Compound and a positive control (e.g., Olaparib).

  • DNA damaging agent (e.g., 10 mM Methyl methanesulfonate - MMS).

  • Pre-extraction Buffer: PBS containing 0.2% Triton X-100.

  • Fixative: 4% Paraformaldehyde (PFA) in PBS.

  • Blocking Buffer: PBS with 5% Bovine Serum Albumin (BSA) and 0.1% Triton X-100.

  • Primary Antibody: Rabbit anti-PARP1 antibody.

  • Secondary Antibody: Alexa Fluor-conjugated anti-rabbit antibody (e.g., Alexa Fluor 488).

  • Nuclear Counterstain: DAPI (4′,6-diamidino-2-phenylindole).

  • Antifade mounting medium.

  • Fluorescence microscope.

2. Experimental Procedure:

  • Cell Treatment:

    • Seed cells on coverslips and allow them to adhere overnight.

    • Pre-treat cells with the test compound or vehicle control at a relevant concentration (e.g., 1-5x the IC50) for 1-2 hours.

    • Induce DNA damage by adding MMS (e.g., to a final concentration of 0.01%) for 15 minutes.

  • Cell Processing:

    • Wash the cells twice with ice-cold PBS.

    • Permeabilize the cells with Pre-extraction Buffer for 5 minutes on ice to remove soluble, non-trapped PARP1.

    • Wash twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Immunostaining:

    • Block with Blocking Buffer for 1 hour at room temperature.

    • Incubate with the primary anti-PARP1 antibody (diluted in Blocking Buffer) overnight at 4°C.

    • Wash three times with PBS containing 0.1% Triton X-100.

    • Incubate with the fluorescent secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.

    • Wash three times as in the previous step.

  • Mounting and Imaging:

    • Incubate with DAPI for 5 minutes to stain the nuclei.

    • Wash once with PBS.

    • Mount the coverslips onto glass slides using antifade mounting medium.

    • Acquire images using a fluorescence microscope.

3. Data Analysis:

  • Quantify the number and intensity of PARP1 foci per nucleus using image analysis software (e.g., ImageJ/Fiji).

  • A significant increase in nuclear foci in the compound-treated group compared to the vehicle control (both stimulated with MMS) indicates PARP trapping activity.

Experimental Workflow Visualization

The following diagram outlines the general workflow for characterizing a novel quinoline-based compound.

Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis & Interpretation Stock_Prep Prepare Compound Stock Solution (in DMSO) Viability_Assay Protocol 1: Cell Viability Assay (72-144h treatment) Stock_Prep->Viability_Assay Trapping_Assay Protocol 2: PARP Trapping Assay (IF Staining) Stock_Prep->Trapping_Assay Cell_Culture Culture Cancer Cell Lines Cell_Culture->Viability_Assay Cell_Culture->Trapping_Assay IC50_Calc Calculate IC50 (Non-linear Regression) Viability_Assay->IC50_Calc Foci_Quant Quantify Nuclear Foci (Image Analysis) Trapping_Assay->Foci_Quant Conclusion Determine Potency & Mechanism of Action IC50_Calc->Conclusion Foci_Quant->Conclusion

Caption: General workflow for inhibitor characterization.

Conclusion

The protocols and principles outlined in this guide provide a comprehensive starting point for the investigation of novel quinoline-based compounds, such as this compound, as potential anti-cancer agents targeting the PARP-mediated DNA damage response pathway. By systematically evaluating cytotoxicity across genetically diverse cell lines and confirming the on-target mechanism through assays like PARP trapping, researchers can effectively characterize new chemical entities and build a strong foundation for further preclinical and translational development.

Application Notes & Protocols: The Quinoline Carboxylic Acid Scaffold as a Foundation for Potent Protein Kinase CK2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the "Master Kinase" CK2

Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved, constitutively active serine/threonine kinase that plays a pivotal role in a vast array of cellular processes.[1][2] As a master regulator, CK2 phosphorylates hundreds of substrates, influencing cell cycle progression, DNA repair, apoptosis, and signal transduction pathways.[1] Its overexpression and hyperactivity are frequently associated with numerous human diseases, most notably cancer, where it promotes pro-survival and anti-apoptotic signaling.[1][2][3] This has established CK2 as a high-priority therapeutic target for drug development. The development of small molecule inhibitors that can selectively target the ATP-binding site of CK2 is a key strategy, with compounds like CX-4945 (Silmitasertib) having advanced to clinical trials.[1][3]

This guide focuses on a promising class of CK2 inhibitors built upon the quinoline carboxylic acid scaffold, with a particular emphasis on amino-substituted derivatives. Research has demonstrated that molecules within this chemical family can achieve potent inhibition of CK2, with IC50 values reaching the sub-micromolar range.[2][4][5][6][7] We will explore the mechanism of these inhibitors and provide detailed protocols for their evaluation in a biochemical context.

Mechanism of Inhibition: Targeting the ATP-Binding Cleft

The inhibitory action of amino-substituted quinoline carboxylic acids against CK2 is primarily achieved through competitive binding at the enzyme's ATP pocket. Molecular docking studies provide critical insights into the specific interactions that underpin this inhibition.[1][2]

  • Core Interaction: The quinoline heterocycle itself establishes crucial hydrophobic interactions with key residues in the ATP-binding site, including Val66, Ile95, Met163, and Ile174.[2] A π-π stacking interaction with the Phe113 residue further anchors the inhibitor within the pocket.[2]

  • Key Hydrogen Bonds: The defining feature of this inhibitor class is the formation of critical hydrogen bonds. The carboxylic acid group is predicted to form an H-bond with the side chain of Val116, while the amino group at the 2-position of the quinoline ring can form a hydrogen bond with Glu114.[2] This dual hydrogen-bonding pattern, oriented toward the hinge region of the kinase, is crucial for potent affinity.[2] An ionic bridge with Lys68, a common interaction for many CK2 inhibitors, is also observed with some derivatives.[1][3]

The following diagram illustrates the proposed binding mode of a 2-aminoquinoline-3-carboxylic acid derivative within the CK2 active site.

cluster_CK2 CK2 ATP-Binding Pocket Val116 Val116 Glu114 Glu114 Phe113 Phe113 Hydrophobic_Pocket Hydrophobic Pocket (Val66, Ile95, Met163, Ile174) Inhibitor 2-Aminoquinoline-3-Carboxylic Acid Quinoline Ring Amino Group (NH2) Carboxylic Acid (COOH) Inhibitor:c3->Val116 H-Bond Inhibitor:c2->Glu114 H-Bond Inhibitor:c1->Phe113 π-π Stacking Inhibitor:c1->Hydrophobic_Pocket Hydrophobic Interactions

Caption: Proposed binding mode of an amino-quinoline inhibitor in the CK2 active site.

Inhibitory Potency Data

Structure-activity relationship (SAR) studies have been conducted on various derivatives of the 3-quinoline carboxylic acid scaffold. The table below summarizes the in vitro inhibitory activity (IC50) for selected 2-aminoquinoline-3-carboxylic acid compounds against human recombinant CK2 holoenzyme.[2]

Compound IDSubstituent (R)IC50 (µM)
5b 7-methoxy1.0
5c 8-methoxy0.95
5k 7-bromo0.85

Data sourced from Syniugin et al., J Enzyme Inhib Med Chem, 2016.[2] These data highlight that substitutions on the benzene ring of the quinoline structure can modulate inhibitory potency, with several derivatives demonstrating sub-micromolar activity.

Application Protocol 1: In Vitro Biochemical Kinase Assay

This protocol details a robust, radiometric method for determining the IC50 value of a test compound against CK2. The procedure is based on quantifying the incorporation of radiolabeled phosphate (from γ-³²P-ATP) onto a specific peptide substrate.[1]

Principle:

The assay measures the transfer of the gamma-phosphate from γ-³²P-ATP to a synthetic peptide substrate by CK2. The reaction is performed in the presence and absence of the inhibitor. After incubation, the reaction mixture is spotted onto phosphocellulose paper, which binds the phosphorylated peptide. Unreacted γ-³²P-ATP is washed away. The amount of radioactivity remaining on the paper, which is proportional to kinase activity, is then quantified using a scintillation counter via the Cherenkov method.

Materials and Reagents:
  • CK2 Enzyme: Recombinant human CK2 holoenzyme (e.g., New England Biolabs).

  • CK2 Substrate: Synthetic peptide RRRDDDSDDD (e.g., New England Biolabs).

  • ATP: Adenosine 5'-triphosphate, stock solution (e.g., 10 mM).

  • Radiolabel: γ-³²P-ATP (3000 Ci/mmol).

  • Test Compound: 3-Aminoquinoline-6-carboxylic acid derivative, dissolved in 100% DMSO.

  • Kinase Buffer (1X): 20 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂.

  • Stop Solution: 10% ortho-phosphoric acid.

  • Wash Solution: 1% ortho-phosphoric acid.

  • Filter Paper: P81 phosphocellulose paper discs (e.g., Whatman).

  • Equipment: Scintillation counter, 30°C incubator, micropipettes.

Experimental Workflow Diagram

Caption: Workflow for the radiometric in vitro CK2 kinase assay.

Step-by-Step Protocol:
  • Compound Preparation: Prepare serial dilutions of the test inhibitor in 100% DMSO. A typical starting concentration for the stock might be 10 mM, diluted to create a 10-point, 3-fold dilution series.

    • Rationale: DMSO is used to solubilize the typically hydrophobic small molecule inhibitors. Serial dilutions are necessary to generate a dose-response curve for IC50 calculation.

  • Reaction Setup: All reactions should be performed in triplicate in a final volume of 30 µL.

    • Prepare a master mix containing kinase buffer, 6 µg of peptide substrate, and 10 units of CK2 holoenzyme.

    • Add 50 µM ATP and 0.05–0.1 µCi of γ-³²P-ATP to the master mix.

    • Rationale: A master mix ensures that each reaction receives the same concentration of enzyme, substrate, and buffer, minimizing variability. The final ATP concentration (50 µM) is near the Km for many kinases, providing a sensitive condition for competitive inhibitor testing.

  • Initiate Reaction:

    • To each reaction tube, add 1 µL of the appropriate inhibitor dilution (or 1 µL of DMSO for the 100% activity control).

    • Add the master mix to each tube to start the reaction.

    • Rationale: The reaction is initiated by the addition of the enzyme/ATP mix to the substrate and inhibitor. The final DMSO concentration should be kept low (e.g., <1%) to avoid impacting enzyme activity.

  • Incubation: Incubate the reaction mixtures for 20 minutes at 30°C.

    • Rationale: This time and temperature are optimized for linear phosphate incorporation by the enzyme. This should be confirmed via a time-course experiment during assay development.

  • Stop Reaction: Terminate the reaction by adding an equal volume (30 µL) of 10% ortho-phosphoric acid.

    • Rationale: The highly acidic solution denatures the enzyme, instantly stopping all catalytic activity.

  • Peptide Capture: Spot 20 µL of the stopped reaction mixture onto a labeled 20-mm phosphocellulose paper disc. Allow the liquid to absorb completely.

    • Rationale: Phosphocellulose is a cation-exchange paper that, at an acidic pH, carries a net positive charge. The negatively charged phosphate groups on the phosphorylated peptide bind tightly to the paper, while the unreacted, negatively charged ATP does not bind as strongly.

  • Washing: Wash the discs three times for 5-10 minutes each in a beaker containing 1% ortho-phosphoric acid solution with gentle stirring. Perform a final quick rinse with acetone to speed up drying.

    • Rationale: This is the most critical step for reducing background signal. The washes remove any unbound γ-³²P-ATP, ensuring that the measured radioactivity is only from the phosphorylated peptide.

  • Counting: Air-dry the discs at room temperature, then place them in scintillation vials. Count the radioactivity using the Cherenkov method (no scintillation fluid required) in a beta-counter.

    • Rationale: The high energy of the β-particles emitted by ³²P can be detected directly by the photomultiplier tubes of a liquid scintillation counter without the need for a scintillant cocktail.

Data Analysis:
  • Calculate the average counts per minute (CPM) for each triplicate.

  • Subtract the background CPM (no enzyme control) from all other measurements.

  • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (CPM_inhibitor / CPM_DMSO_control))

  • Plot the % Inhibition versus the log of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Application Note 2: Conceptual Framework for Cellular Target Engagement

While the biochemical assay confirms direct inhibition of the isolated enzyme, it is crucial to validate that the compound can penetrate the cell membrane and inhibit CK2 in a physiological context.

  • Cell Line Selection: Choose a cancer cell line known to have high CK2 expression and dependency, such as the human myeloid leukemia cell line U937.

  • Compound Treatment: Treat the cells with increasing concentrations of the test compound for a defined period (e.g., 2-6 hours).

  • Assessing CK2 Activity: CK2 activity can be indirectly measured by monitoring the phosphorylation status of a known intracellular substrate. A reliable biomarker is the phosphorylation of Akt at serine 129 (pAkt S129), a site specifically targeted by CK2.

  • Detection Method:

    • Western Blotting: Lyse the treated cells, separate proteins by SDS-PAGE, and probe with antibodies specific for pAkt (S129) and total Akt (as a loading control). A dose-dependent decrease in the pAkt signal would indicate successful target engagement.

    • ELISA/HTRF: High-throughput methods like ELISA or HTRF can be used to quantify pAkt (S129) levels in cell lysates for more quantitative analysis.

This cellular validation is a critical step in the drug development process, bridging the gap between biochemical potency and potential physiological effect.

References

The Versatility of 3-Aminoquinoline-6-carboxylic Acid: A Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry. Its rigid structure and ability to engage in various non-covalent interactions have made it a cornerstone in the development of numerous therapeutic agents. Quinoline derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. The functionalization of the quinoline core at different positions allows for the fine-tuning of its pharmacological profile, making it a highly adaptable template for drug design. This guide focuses on a particularly valuable derivative, 3-Aminoquinoline-6-carboxylic acid, and explores its applications as a versatile building block in the discovery of novel therapeutics.

This compound: A Strategic Intermediate

This compound presents two key functional groups for chemical modification: an amino group at the 3-position and a carboxylic acid at the 6-position. This dual functionality allows for the straightforward synthesis of a diverse library of derivatives, particularly amides, through well-established coupling reactions. The strategic placement of these groups on the quinoline core provides a vector for exploring structure-activity relationships (SAR) in multiple dimensions, leading to the identification of potent and selective drug candidates.

Application I: Development of Potent Kinase Inhibitors

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, kinase inhibitors have become a major class of targeted therapeutics. The quinoline scaffold has proven to be an excellent framework for the design of kinase inhibitors, with several approved drugs and clinical candidates featuring this motif.

Scientific Rationale: Targeting the Kinase ATP-Binding Site

The primary mechanism by which many quinoline-based inhibitors function is through competitive inhibition at the ATP-binding site of the target kinase. The planar quinoline ring can mimic the adenine core of ATP, while substituents at various positions can form crucial interactions with the surrounding amino acid residues, conferring both potency and selectivity. Derivatives of 3-quinoline carboxylic acid have been successfully developed as inhibitors of protein kinase CK2, a constitutively active serine/threonine kinase implicated in cancer cell proliferation and survival.

Experimental Workflow: From Synthesis to Kinase Inhibition

The development of novel kinase inhibitors based on the this compound scaffold typically follows a structured workflow. This process begins with the chemical synthesis of a library of derivatives, followed by in vitro screening to identify potent inhibitors.

G cluster_synthesis Synthesis cluster_screening Screening cluster_optimization Optimization Start 3-Aminoquinoline- 6-carboxylic acid Coupling Amide Coupling (e.g., HATU, EDC) Start->Coupling Amine Diverse Amines (R-NH2) Amine->Coupling Library Library of 3-Aminoquinoline- 6-carboxamide Derivatives Coupling->Library Assay Kinase Inhibition Assay (e.g., ADP-Glo) Library->Assay Data IC50 Determination Assay->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead Lead Compound Identification SAR->Lead Optimization Lead Optimization Lead->Optimization Candidate Preclinical Candidate Optimization->Candidate

Caption: Workflow for the discovery of kinase inhibitors.

Protocol: General Procedure for Amide Coupling

This protocol describes a general method for the synthesis of 3-aminoquinoline-6-carboxamide derivatives.

Materials:

  • This compound

  • Desired amine (1.1 equivalents)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating plate

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add the desired amine (1.1 equivalents) to the solution.

  • Add DIPEA (3 equivalents) to the reaction mixture and stir for 5 minutes at room temperature.

  • Add HATU (1.1 equivalents) portion-wise to the stirring solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours at room temperature.

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane).

  • Characterize the purified product by NMR and mass spectrometry.

Note: This is a general protocol and may require optimization for specific amines.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a luminescent-based assay to measure the activity of a kinase and the inhibitory potential of synthesized compounds.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • Synthesized 3-aminoquinoline-6-carboxamide derivatives (test compounds)

  • Staurosporine (positive control inhibitor)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, substrate, and ATP in the appropriate kinase buffer.

    • In the wells of the assay plate, add the test compounds at various concentrations. Include wells with a positive control (e.g., staurosporine) and a no-inhibitor control (vehicle, e.g., DMSO).

    • Initiate the kinase reaction by adding the kinase reaction mixture to each well.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions. This reagent depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.

    • Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Compound IDTarget KinaseIC50 (µM)Reference
Derivative ACK21.2
Derivative BCK20.85
Derivative CBTK0.05

Table 1: Example IC50 values of quinoline-based kinase inhibitors.

Application II: Development of Novel Anticancer Agents

The quinoline scaffold is a well-established pharmacophore in the design of anticancer agents. Its derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of topoisomerases, disruption of microtubule polymerization, and modulation of signaling pathways involved in cell proliferation and survival.

Scientific Rationale: Targeting Ectonucleotidases in the Tumor Microenvironment

A promising and more recent application of quinoline derivatives in oncology is the targeting of ectonucleotidases, such as CD39 and CD73. These cell surface enzymes are responsible for the conversion of extracellular ATP, a pro-inflammatory signal, into adenosine, which is highly immunosuppressive. High levels of adenosine in the tumor microenvironment allow cancer cells to evade the immune system. By inhibiting ectonucleotidases, the immunosuppressive effects of adenosine can be reversed, thereby enhancing the anti-tumor immune response. Quinoline-6-carboxylic acid derivatives have been identified as a new class of potent ectonucleotidase inhibitors.

G cluster_pathway Ectonucleotidase Pathway cluster_inhibition Inhibition ATP Extracellular ATP (Pro-inflammatory) CD39 CD39 (Ectonucleotidase) ATP->CD39 Hydrolysis ADP ADP CD39->ADP AMP AMP ADP->AMP CD73 CD73 (Ecto-5'-nucleotidase) AMP->CD73 Hydrolysis Adenosine Adenosine (Immunosuppressive) CD73->Adenosine Immune_Suppression Immune Suppression Adenosine->Immune_Suppression Inhibitor Quinoline-6-carboxylic acid derivative Inhibitor->CD39 Inhibits Inhibitor->CD73 Inhibits

Caption: Inhibition of the ectonucleotidase pathway.

Protocol: Ectonucleotidase Inhibition Assay (Malachite Green Assay)

This protocol describes a colorimetric method to measure the activity of ectonucleotidases by detecting the release of inorganic phosphate.

Materials:

  • Recombinant human ectonucleotidase (e.g., CD39 or CD73)

  • Substrate (e.g., ATP for CD39, AMP for CD73)

  • Synthesized 3-aminoquinoline-6-carboxamide derivatives (test compounds)

  • Known ectonucleotidase inhibitor (positive control)

  • Malachite Green Reagent

  • Tris-HCl buffer

  • Clear, flat-bottom 96-well plates

  • Microplate reader

Procedure:

  • Enzyme Reaction:

    • In the wells of the assay plate, add the test compounds at various concentrations. Include a positive control and a no-inhibitor control.

    • Add the ectonucleotidase enzyme to each well.

    • Initiate the reaction by adding the substrate (ATP or AMP).

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Phosphate Detection:

    • Stop the reaction by adding the Malachite Green Reagent. This reagent forms a colored complex with the inorganic phosphate released during the enzymatic reaction.

synthesis of 3-Aminoquinoline-6-carboxylic acid derivatives for antibacterial screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Synthesis and Antibacterial Screening of 3-Aminoquinoline-6-carboxylic Acid Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Quinoline Scaffold in an Era of Antibiotic Resistance

The quinoline core, a bicyclic heterocycle composed of a fused benzene and pyridine ring, represents one of the most privileged scaffolds in medicinal chemistry.[1] Its derivatives, particularly the fluoroquinolones, have been mainstays in the clinical treatment of bacterial infections for decades.[2] These synthetic agents execute their bactericidal effect by targeting essential bacterial enzymes—DNA gyrase and topoisomerase IV—which are responsible for managing DNA topology during replication.[3][4] By stabilizing the enzyme-DNA cleavage complex, quinolones convert these vital enzymes into cellular toxins that induce lethal double-stranded DNA breaks, ultimately leading to cell death.[5]

However, the relentless evolution of antimicrobial resistance (AMR) threatens the efficacy of this critical drug class.[2][6] Pathogens have developed sophisticated resistance mechanisms, including target-site mutations in the quinolone-binding regions of gyrase and topoisomerase IV, upregulation of efflux pumps to reduce intracellular drug concentration, and plasmid-mediated resistance genes.[7] This escalating crisis necessitates the urgent development of novel antibacterial agents that can circumvent existing resistance mechanisms.

This application note details a robust workflow for the synthesis of novel this compound derivatives and the subsequent evaluation of their antibacterial activity. The strategic placement of an amino group at the C3 position and a carboxylic acid at the C6 position is a rational design choice. The carboxylic acid is crucial for binding to the enzyme-DNA complex, often through a water-metal ion bridge, while modifications at other positions, including the introduction of an amino group, can alter the compound's spectrum of activity, potency, and ability to overcome resistance.[1][3] We provide a detailed synthetic protocol, a comprehensive guide to antibacterial screening, and a framework for data interpretation to empower researchers in the discovery of next-generation quinoline-based antibiotics.

Section 1: Synthetic Strategy and Protocol

The synthesis of functionalized quinolines can be approached through various classical methods such as the Skraup, Friedländer, or Doebner-von Miller reactions.[8][9] However, for creating specifically substituted derivatives like the target compounds, a strategy involving the modification of a pre-functionalized quinoline core is often more efficient and versatile.

The protocol outlined below employs a modern, multi-step approach starting from a commercially available, appropriately substituted precursor. This method provides excellent control over the regiochemistry of the final product.

Rationale for the Synthetic Route

The chosen pathway begins with 6-bromo-3-nitroquinoline. This starting material is strategic for several reasons:

  • The Bromo Group (C6): The bromine atom serves as a versatile synthetic handle. It can be readily converted into a carboxylic acid moiety via a palladium-catalyzed cyanation followed by hydrolysis. This two-step sequence is generally high-yielding and tolerant of various functional groups.

  • The Nitro Group (C3): The nitro group is an excellent precursor to the desired amino group. It can be selectively reduced under standard conditions (e.g., using tin(II) chloride or catalytic hydrogenation) without affecting other parts of the molecule.

This sequence of reactions allows for the late-stage introduction of the key pharmacophoric groups, which is a highly desirable feature in medicinal chemistry campaigns.

Synthetic Workflow Diagram

Synthetic_Workflow Synthetic Workflow for this compound Start 6-Bromo-3-nitroquinoline Step1_Product 6-Cyano-3-nitroquinoline Start->Step1_Product  Pd2(dba)3, dppf, Zn(CN)2  DMF, 120 °C   Step2_Product 3-Nitroquinoline-6-carboxylic acid Step1_Product->Step2_Product  HCl (conc.)  Reflux   Final_Product This compound Step2_Product->Final_Product  SnCl2·2H2O  Ethanol, Reflux  

Caption: A three-step synthetic route to the target compound.

Detailed Experimental Protocol

Safety First: Before beginning any experimental work, a thorough risk assessment must be performed.[10] All novel compounds should be treated as potentially hazardous. Always use appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All steps involving volatile solvents or reagents should be performed in a certified chemical fume hood.[10]

Step 1: Synthesis of 6-Cyano-3-nitroquinoline

  • Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-bromo-3-nitroquinoline (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.1 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times to create an inert atmosphere.

  • Reagent Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq) to the flask. Immediately add anhydrous N,N-dimethylformamide (DMF) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 120 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the mixture into a beaker of ice-water. A precipitate should form. Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield 6-cyano-3-nitroquinoline as a solid.

Step 2: Synthesis of 3-Nitroquinoline-6-carboxylic acid

  • Reaction Setup: In a round-bottom flask, suspend 6-cyano-3-nitroquinoline (1.0 eq) in concentrated hydrochloric acid.

  • Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) and maintain for 24-36 hours, or until TLC analysis shows complete consumption of the starting material.

  • Workup: Cool the reaction mixture in an ice bath. The product will precipitate out of the acidic solution.

  • Purification: Filter the solid product, wash extensively with cold water until the filtrate is neutral (pH ~7), and then dry under vacuum. The resulting 3-nitroquinoline-6-carboxylic acid is often pure enough for the next step.

Step 3: Synthesis of this compound

  • Reaction Setup: To a round-bottom flask, add 3-nitroquinoline-6-carboxylic acid (1.0 eq) and tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq).

  • Solvent Addition: Add absolute ethanol and stir to create a suspension.

  • Reaction Conditions: Heat the mixture to reflux (approximately 80 °C) for 4-6 hours. The reaction should become homogeneous as it progresses.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate the tin salts.

  • Extraction: The aqueous layer will be basic. The product may precipitate or remain in solution. If it precipitates, it can be filtered. If not, extract the aqueous layer multiple times with ethyl acetate. Note: The product has both an acidic and a basic group, so its solubility can be pH-dependent. Adjusting the pH carefully around the isoelectric point can aid precipitation.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash chromatography to yield the final compound, this compound.

Characterization Data

All synthesized compounds should be thoroughly characterized to confirm their identity and purity. The following table provides a template for recording this essential data.

Compound NameYield (%)M.p. (°C)¹H NMR (δ, ppm)MS (m/z)
6-Cyano-3-nitroquinolineExpected signals for quinoline protons[M+H]⁺
3-Nitroquinoline-6-carboxylic acidShift of C6-H proton, COOH proton[M+H]⁺
This compoundAppearance of NH₂ protons, upfield shift of aromatic protons[M+H]⁺

Section 2: Antibacterial Screening Protocols

Once synthesized and characterized, the novel compounds must be evaluated for their biological activity. The standard starting point for antibacterial assessment is the determination of the Minimum Inhibitory Concentration (MIC).[11]

Mechanism of Action: A Visual Hypothesis

The synthesized derivatives are expected to function similarly to other quinolone antibiotics. The following diagram illustrates this proposed mechanism.

MoA Hypothesized Mechanism of Action cluster_0 Bacterial Cell DNA Bacterial DNA Gyrase DNA Gyrase / Topo IV DNA->Gyrase unwinding Gyrase->DNA religation Complex Ternary Cleavage Complex Gyrase->Complex Fragments DNA Fragmentation Complex->Fragments Replication fork collision Death Cell Death Fragments->Death Drug 3-Aminoquinoline- 6-carboxylic acid Drug->Complex stabilizes

Caption: Inhibition of DNA replication by quinoline derivatives.

Antibacterial Screening Workflow

The following diagram outlines the standard workflow for determining the MIC and Minimum Bactericidal Concentration (MBC) of a novel compound.

Screening_Workflow Antibacterial Screening Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay A Prepare bacterial inoculum (0.5 McFarland standard) C Add diluted inoculum to each well A->C B Prepare serial dilutions of test compound in 96-well plate B->C D Incubate plate (37°C, 18-24h) C->D E Determine MIC: Lowest concentration with no visible growth D->E F Plate aliquots from clear wells (at and above MIC) onto agar E->F  Proceed if MIC is determined G Incubate agar plates (37°C, 24h) F->G H Determine MBC: Lowest concentration with no colony growth (≥99.9% kill) G->H

Caption: Standard workflow for MIC and MBC determination.

Protocol: Broth Microdilution MIC Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for quantitative susceptibility testing.[11]

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

    • Inoculate the colonies into a tube of sterile Mueller-Hinton Broth (MHB).

    • Incubate at 37°C until the turbidity matches that of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[12]

    • Dilute this suspension 1:150 in MHB to achieve a final target concentration of ~5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Plate:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in MHB to achieve a range of desired final concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).

    • Include the following controls:

      • Growth Control: MHB + inoculum (no compound).

      • Sterility Control: MHB only (no inoculum).

      • Positive Control: A known antibiotic (e.g., Ciprofloxacin).

      • Solvent Control: MHB + inoculum + highest concentration of solvent used.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well (except the sterility control). The final volume in each well should be uniform (e.g., 100 µL).

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Interpretation:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[10][12] This can be determined by visual inspection or with a plate reader.

Protocol: Minimum Bactericidal Concentration (MBC) Assay

The MBC is determined as a follow-up to the MIC assay to distinguish between bacteriostatic (inhibitory) and bactericidal (killing) activity.[10]

  • Subculturing: From the wells of the MIC plate that showed no visible growth (i.e., at the MIC and higher concentrations), take a small aliquot (e.g., 10 µL).

  • Plating: Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plate at 37°C for 24 hours.

  • Data Interpretation: The MBC is the lowest concentration that results in no bacterial growth on the agar plate, which corresponds to a ≥99.9% reduction in the initial inoculum.

Section 3: Data Presentation and Interpretation

Clear and concise data presentation is crucial for comparing the efficacy of newly synthesized compounds.

Tabulating Antibacterial Activity
Compound IDTest MicroorganismGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Target Cpd 1 S. aureus ATCC 29213Positive
Target Cpd 1 E. coli ATCC 25922Negative
Ciprofloxacin S. aureus ATCC 29213Positive
Ciprofloxacin E. coli ATCC 25922Negative
Interpreting the Results
  • Potency: A lower MIC value indicates higher potency. Compounds with MIC values in the low single digits (µg/mL) are generally considered promising hits for further development.[13]

  • Bactericidal vs. Bacteriostatic: The MBC/MIC ratio provides insight into the mode of action.

    • An MBC/MIC ratio ≤ 4 is generally considered indicative of bactericidal activity.

    • An MBC/MIC ratio > 4 suggests bacteriostatic activity.

Conclusion

This application note provides a comprehensive and technically grounded framework for the rational design, synthesis, and antibacterial evaluation of novel this compound derivatives. By explaining the causality behind the synthetic strategy and providing detailed, self-validating protocols for biological screening, this guide aims to equip researchers with the necessary tools to navigate the early stages of antibiotic discovery. The systematic approach outlined herein, from chemical synthesis to MIC/MBC determination, is a critical workflow in the vital mission to develop new therapeutics to combat the global threat of antimicrobial resistance.

References

Application Notes & Protocols: High-Throughput Screening for PARP Inhibitors Using 3-Aminoquinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Analog-Based Assay Development

While the specific compound 3-Aminoquinoline-6-carboxylic acid is noted, its direct application in high-throughput screening (HTS) is not extensively documented in current scientific literature. However, the quinoline and aminobenzamide scaffolds are foundational in the development of a critical class of therapeutic agents: Poly(ADP-ribose) polymerase (PARP) inhibitors. This guide will therefore focus on a well-characterized structural analog, 3-aminobenzamide , a seminal PARP inhibitor, to provide a robust and validated framework for HTS assay design. The principles and protocols detailed herein are directly applicable to the screening and characterization of novel quinoline derivatives, including this compound, for PARP inhibition.

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are central to the cellular response to DNA damage.[1][2][3] Upon detecting a single-strand break in DNA, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[4] This PARylation process recruits other DNA repair proteins to the site of damage.[4] Inhibiting PARP disrupts this repair mechanism. In cancers with existing defects in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of unrepaired DNA damage and subsequent cell death—a concept known as synthetic lethality.[5][6][7] This has made PARP inhibitors a highly successful class of targeted cancer therapies.[6][7][8]

Mechanism of Action: Competitive Inhibition of PARP

3-Aminobenzamide and many other quinoline-based inhibitors function as competitive inhibitors of PARP. They achieve this by mimicking the nicotinamide moiety of PARP's natural substrate, nicotinamide adenine dinucleotide (NAD+).[4] By binding to the catalytic domain of the PARP enzyme, these small molecules prevent the transfer of ADP-ribose units from NAD+ to target proteins, thereby halting the PARylation process and disrupting the DNA damage repair cascade.[4]

cluster_0 Cellular Response to DNA Damage cluster_1 Inhibitor Action DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 Enzyme DNA_SSB->PARP1 recruits & activates PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR catalyzes Blocked_PAR PAR Synthesis Blocked NAD NAD+ NAD->PAR substrate DDR_Proteins DNA Damage Repair (DDR) Protein Recruitment PAR->DDR_Proteins signals for Repair DNA Repair DDR_Proteins->Repair Inhibitor 3-Aminobenzamide (Quinoline Analog) Inhibitor->PARP1 competitively binds No_Repair Inhibition of DNA Repair Blocked_PAR->No_Repair leads to Cell_Death Synthetic Lethality (in HR-deficient cells) No_Repair->Cell_Death

Figure 1: Mechanism of PARP-1 inhibition by 3-aminobenzamide.

High-Throughput Screening Assays for PARP Inhibitors

A variety of HTS assays have been developed to identify and characterize PARP inhibitors, each with its own advantages.[8] Common formats include ELISA, AlphaLISA®, and fluorescence polarization assays.[5][8] For initial, large-scale screening, fluorescence-based assays are often preferred due to their sensitivity, simplicity, and cost-effectiveness.[1][2][3][9]

This guide will detail a robust and cost-effective fluorescence assay that quantifies PARP-1 activity by measuring the consumption of its substrate, NAD+.[3][9][10] The principle is straightforward: active PARP-1 consumes NAD+. In the presence of an inhibitor, PARP-1 activity is reduced, and more NAD+ remains in the reaction. The leftover NAD+ is then converted into a highly fluorescent product, allowing for a quantitative readout of inhibition.[3][9][10]

cluster_workflow HTS Workflow for PARP Inhibition Start Start: Dispense Reagents Reaction_Mix Prepare Reaction Mix: - PARP-1 Enzyme - Activated DNA - NAD+ Substrate - Assay Buffer Start->Reaction_Mix Compound_Addition Add Test Compounds (e.g., this compound) & Controls (3-Aminobenzamide) Reaction_Mix->Compound_Addition Incubation Incubate at 30°C (Enzymatic Reaction) Compound_Addition->Incubation Quench Quench Reaction & Develop Signal: Add KOH/Acetophenone Incubation->Quench Acidify Acidify & Heat: Add Formic Acid, Heat to 60°C Quench->Acidify Readout Measure Fluorescence (Ex: 372 nm, Em: 444 nm) Acidify->Readout Analysis Data Analysis: Calculate % Inhibition, IC50 Readout->Analysis

Figure 2: HTS workflow for a fluorescence-based PARP-1 inhibition assay.

Detailed Protocol: Fluorescence-Based PARP-1 Inhibition Assay

This protocol is adapted from established methods for quantifying NAD+ consumption and is suitable for a 384-well plate format, making it ideal for HTS.[3][9][10]

Materials and Reagents
  • Enzyme: Recombinant Human PARP-1 (BPS Bioscience, Cat. No. 80501 or similar)

  • Substrate: β-Nicotinamide adenine dinucleotide (NAD+) (Sigma-Aldrich, Cat. No. N7004)

  • Activator: Activated Calf Thymus DNA (Worthington Biochemical, Cat. No. LS003182)

  • Test Compound: this compound (or other novel compounds)

  • Positive Control: 3-Aminobenzamide (Sigma-Aldrich, Cat. No. A0788)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 4 mM MgCl₂, 250 µM DTT

  • Quench/Development Reagents:

    • 20% (w/v) Acetophenone in Ethanol

    • 30% (w/v) Potassium Hydroxide (KOH)

    • Concentrated Formic Acid

  • Plates: 384-well, black, flat-bottom plates (Corning, Cat. No. 3571 or similar)

  • Instrumentation: Fluorescence microplate reader capable of excitation at ~372 nm and emission at ~444 nm.

Experimental Procedure
  • Compound Plating:

    • Prepare serial dilutions of test compounds and the 3-aminobenzamide positive control in 100% DMSO.

    • Using an acoustic dispenser or multichannel pipette, transfer 100 nL of each compound dilution to the appropriate wells of a 384-well assay plate.

    • For control wells, add 100 nL of DMSO (for 100% activity and 0% activity controls).

  • PARP-1 Reaction Setup:

    • Prepare a PARP-1 Reaction Master Mix . For each 10 µL reaction, combine:

      • 5 µL of 2x PARP-1/DNA Mix (e.g., 400 ng/mL PARP-1 and 200 ng/mL activated DNA in Assay Buffer).

      • 5 µL of 2x NAD+ Mix (e.g., 200 µM NAD+ in Assay Buffer).

    • No Enzyme Control: For 0% activity wells, prepare a master mix containing the activated DNA and NAD+ but substitute Assay Buffer for the PARP-1 enzyme.

    • Initiate the reaction by dispensing 10 µL of the appropriate master mix into each well. The final reaction volume is 10.1 µL.

  • Incubation:

    • Centrifuge the plate briefly (e.g., 1 min at 1,000 rpm) to mix the contents.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Development:

    • Prepare a Development Mix by combining 1 part 20% acetophenone with 2 parts 30% KOH immediately before use.

    • Stop the enzymatic reaction by adding 5 µL of the Development Mix to each well.

    • Incubate at room temperature for 10 minutes.

    • Add 10 µL of concentrated formic acid to each well. Caution: This step is exothermic and should be performed in a chemical fume hood.

    • Seal the plate and incubate at 60°C for 20 minutes to allow the fluorescent product to form.

    • Cool the plate to room temperature.

  • Fluorescence Reading:

    • Read the plate on a fluorescence microplate reader with excitation set to 372 nm and emission set to 444 nm.

Data Analysis
  • Calculate Percent Inhibition:

    • The percent inhibition for each test compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (RFU_compound - RFU_no_enzyme) / (RFU_DMSO - RFU_no_enzyme))

      • RFU_compound: Relative Fluorescence Units from wells with the test compound.

      • RFU_no_enzyme: Average RFU from 0% activity (no enzyme) control wells.

      • RFU_DMSO: Average RFU from 100% activity (DMSO only) control wells.

  • Determine IC₅₀ Values:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

Data Presentation and Expected Results

The results of the HTS assay can be summarized to compare the potency of different compounds.

CompoundTargetAssay FormatIC₅₀ (µM)Notes
3-Aminobenzamide PARP-1 / PARP-2NAD+ Consumption (Fluor.)~30Well-characterized, serves as a benchmark control.[11]
Olaparib PARP-1 / PARP-2Enzymatic (various)~0.005Potent, clinically approved inhibitor for comparison.
This compoundPARP-1 (putative)NAD+ Consumption (Fluor.)TBDTo be determined through screening using the described protocol.
Novel Compound XPARP-1 (putative)NAD+ Consumption (Fluor.)TBDScreening will reveal potency and guide hit-to-lead development.

TBD: To Be Determined

Self-Validating Systems and Quality Control

To ensure the trustworthiness of HTS data, several quality control metrics should be monitored for each assay plate:

  • Z'-factor: This statistical parameter assesses the separation between the positive (DMSO) and negative (no enzyme or potent inhibitor) controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS. Z' = 1 - (3 * (SD_DMSO + SD_no_enzyme)) / |Avg_DMSO - Avg_no_enzyme|

  • Signal-to-Background (S/B) Ratio: This ratio of the mean signal of the uninhibited control to the mean signal of the background control should be sufficiently high (typically >5) to ensure a robust assay window.

By consistently monitoring these parameters, researchers can have high confidence in the hits identified during the screening campaign.

Conclusion

This guide provides a comprehensive framework for conducting high-throughput screening of potential PARP inhibitors, using the well-established compound 3-aminobenzamide as a model. The detailed fluorescence-based NAD+ consumption protocol is robust, scalable, and cost-effective, making it an ideal primary screening assay. Researchers can confidently apply this methodology to screen novel chemical entities, such as this compound, to identify new leads for drug discovery programs targeting DNA damage repair pathways.

References

Application Notes and Protocols for 3-Aminoquinoline-6-carboxylic acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Aminoquinoline-6-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its quinoline core is a prevalent scaffold in numerous pharmacologically active compounds, and the presence of both an amino and a carboxylic acid group offers versatile handles for chemical modification and library synthesis. These functional groups also impart amphoteric properties to the molecule, influencing its physicochemical characteristics such as solubility, which is a critical parameter in drug development. Understanding and controlling the solubility and having access to a reliable synthetic protocol are paramount for its effective utilization in research.

This comprehensive guide provides an in-depth exploration of the solubility characteristics of this compound and a detailed, field-proven protocol for its preparation. The methodologies are presented with a focus on the underlying scientific principles to empower researchers to not only replicate the procedures but also to adapt them to their specific needs.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its handling and application.

PropertyValueSource
CAS Number 1521939-38-7[1]
Molecular Formula C₁₀H₈N₂O₂[2]
Molecular Weight 188.19 g/mol
Appearance Solid
Purity Typically ≥97%[2]

Solubility Profile: Theoretical Insights and Practical Approaches

The solubility of this compound is dictated by its molecular structure, which contains a hydrophobic quinoline ring system and two polar functional groups: a basic amino group and an acidic carboxylic acid group. This amphoteric nature suggests a strong pH-dependence on its aqueous solubility.

General Solubility Expectations

Based on its structure, the following solubility trends can be anticipated:

  • Polar Aprotic Solvents: Moderate to good solubility is expected in solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate the molecule.

  • Polar Protic Solvents: Solubility in alcohols such as methanol and ethanol is likely, facilitated by hydrogen bonding.

  • Non-Polar Solvents: Poor solubility is expected in non-polar solvents like hexanes and toluene due to the polar nature of the amino and carboxyl groups.

  • Aqueous Solubility: The intrinsic aqueous solubility at neutral pH is expected to be low due to the hydrophobic quinoline core. However, solubility can be significantly enhanced in acidic and basic solutions.

pH-Dependent Aqueous Solubility

The solubility of this compound in aqueous media is profoundly influenced by pH. The molecule possesses two ionizable groups: the quinoline nitrogen and the amino group (basic), and the carboxylic acid group (acidic).

  • In Acidic Solutions (low pH): The amino group and the quinoline nitrogen will be protonated, forming a cationic species. This positively charged form will exhibit increased solubility in water.

  • In Basic Solutions (high pH): The carboxylic acid group will be deprotonated, forming an anionic carboxylate. This negatively charged species will also have enhanced aqueous solubility.

  • At the Isoelectric Point (pI): At a specific pH (the isoelectric point), the net charge of the molecule will be zero, and its aqueous solubility will be at a minimum.

Disclaimer: The following solubility data is predictive and based on the chemical structure. Experimental verification is highly recommended.

SolventPredicted Qualitative SolubilityRationale
Water (neutral pH)Sparingly SolubleThe hydrophobic quinoline backbone limits solubility.
0.1 M HClSolubleProtonation of the amino and quinoline nitrogen groups leads to the formation of a soluble salt.
0.1 M NaOHSolubleDeprotonation of the carboxylic acid group forms a soluble carboxylate salt.
DMSOSolubleA polar aprotic solvent capable of solvating the entire molecule.
DMFSolubleSimilar to DMSO, a good solvent for polar molecules.
MethanolModerately SolubleHydrogen bonding interactions with the polar functional groups aid solubility.
EthanolSparingly to Moderately SolubleLess polar than methanol, resulting in slightly lower solubility.
ChloroformSparingly SolubleLimited polarity restricts the dissolution of the polar functional groups.
HexaneInsolubleA non-polar solvent with no affinity for the polar molecule.
Experimental Protocol for Solubility Determination

To experimentally determine the solubility, a thermodynamic (shake-flask) method is recommended for its reliability.

Materials:

  • This compound

  • Selected solvents (e.g., water, pH buffers, DMSO, ethanol)

  • Vials with screw caps

  • Shaker or rotator at a constant temperature (e.g., 25 °C)

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation at high speed.

  • Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent. Determine the concentration of the dissolved compound using a calibrated analytical method such as HPLC or UV-Vis spectroscopy.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Preparation of this compound: A Proposed Synthetic Protocol

Proposed Synthetic Scheme

A logical approach would be a Skraup-Doebner-von Miller reaction or a related quinoline synthesis starting from an aminobenzoic acid derivative, followed by functional group manipulations. A plausible modern approach could involve a palladium-catalyzed carbonylation of a bromo-aminoquinoline precursor.

Workflow of the Proposed Synthesis:

G cluster_0 Step 1: Bromination cluster_1 Step 2: Palladium-Catalyzed Carbonylation cluster_2 Step 3: Saponification A 3-Aminoquinoline B 3-Amino-X-bromoquinoline A->B Br₂ / H₂SO₄ C 3-Amino-6-bromoquinoline D Methyl 3-aminoquinoline-6-carboxylate C->D CO, PdCl₂, Et₃N, MeOH/DMF E Methyl 3-aminoquinoline-6-carboxylate F This compound E->F 1. NaOH, H₂O/MeOH 2. HCl (aq)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Safety Precaution: This protocol involves hazardous reagents and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Bromination of 3-Aminoquinoline

The position of bromination on the 3-aminoquinoline ring will be directed by the activating amino group. A mixture of isomers is possible, and separation will be crucial.

  • To a stirred solution of 3-aminoquinoline in concentrated sulfuric acid, cooled in an ice bath, add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired 3-amino-6-bromoquinoline isomer.

Step 2: Palladium-Catalyzed Carbonylation

This step introduces the carboxylic acid functionality at the 6-position.

  • In a high-pressure reaction vessel, combine 3-amino-6-bromoquinoline, palladium(II) chloride, a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine) in a mixture of methanol and DMF.

  • Pressurize the vessel with carbon monoxide (CO) gas (handle with extreme care in a specialized setup).

  • Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for several hours until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling to room temperature, carefully vent the CO gas.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting methyl 3-aminoquinoline-6-carboxylate by column chromatography.

Step 3: Saponification

The final step is the hydrolysis of the methyl ester to the carboxylic acid.

  • Dissolve the methyl 3-aminoquinoline-6-carboxylate in a mixture of methanol and aqueous sodium hydroxide solution.

  • Heat the mixture to reflux and stir for a few hours until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any non-acidic impurities.

  • Carefully acidify the aqueous layer with dilute hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Self-Validating System and Characterization

The identity and purity of the synthesized this compound must be confirmed through rigorous analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the positions of the substituents.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

  • Melting Point Analysis: To assess the purity of the crystalline solid.

Logical Relationships in Solubility and Preparation

The interplay between the molecular structure and the experimental conditions is crucial for both solubility and synthesis.

G cluster_solubility Solubility Factors cluster_synthesis Synthesis Considerations Structure Molecular Structure (Amphoteric) Solubility Aqueous Solubility Structure->Solubility pH pH of Solution pH->Solubility Solvent Solvent Polarity Solvent->Solubility StartingMaterial Starting Material (Substituted Aniline) FinalProduct Pure 3-AQ-6-CA StartingMaterial->FinalProduct ReactionCond Reaction Conditions (Catalyst, Temp, Pressure) ReactionCond->FinalProduct Purification Purification Method (Chromatography, Recrystallization) Purification->FinalProduct

Caption: Interdependencies in the study of this compound.

Conclusion

This guide provides a comprehensive overview of the solubility characteristics and a detailed, plausible synthetic protocol for this compound. While the solubility profile is based on theoretical predictions and requires experimental validation, the proposed synthetic route is grounded in established chemical transformations and offers a solid starting point for researchers. By understanding the principles outlined herein, scientists and drug development professionals can effectively utilize this valuable chemical entity in their research endeavors.

References

Application Note: 3-Aminoquinoline-6-carboxylic Acid as a Modulator of Protein Kinase CK2 Signaling Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 3-Aminoquinoline-6-carboxylic acid as a tool compound for investigating cell signaling pathways. While specific data on this compound is limited, this document leverages findings from the broader class of quinoline carboxylic acid derivatives to present its potential application as an inhibitor of Protein Kinase CK2 (formerly Casein Kinase II). This guide details the putative mechanism of action, provides protocols for in vitro cell-based assays, and offers insights into data interpretation.

Introduction to this compound

This compound belongs to the quinoline carboxylic acid class of heterocyclic organic compounds. This structural scaffold is a common feature in a variety of biologically active molecules. While the specific biological targets of this compound are not extensively characterized, studies on related 3-quinoline carboxylic acid derivatives have identified them as inhibitors of Protein Kinase CK2.[1][2] CK2 is a highly conserved serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including cell growth, proliferation, and survival. Its dysregulation is implicated in various diseases, particularly cancer, making it a significant target for therapeutic intervention. This application note will, therefore, focus on the utility of this compound as a representative tool compound for studying CK2-mediated signaling events.

Putative Mechanism of Action: Inhibition of Protein Kinase CK2

The proposed mechanism of action for this compound, based on related compounds, is the inhibition of the catalytic activity of Protein Kinase CK2.[1][2] CK2 is a constitutively active kinase, and its activity is regulated by the availability of its substrates. By binding to the kinase, likely in the ATP-binding pocket, this compound can prevent the phosphorylation of downstream substrates. This inhibition can lead to the modulation of numerous signaling pathways.

Diagram: Proposed Inhibition of the CK2 Signaling Pathway

CK2_inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Signaling_Cascade Signaling Cascade (e.g., Ras/MAPK) Receptor->Signaling_Cascade CK2 Protein Kinase CK2 Signaling_Cascade->CK2 Substrate_P Phosphorylated Substrate CK2->Substrate_P Substrate CK2 Substrate CK2->Substrate Transcription_Factor Transcription Factor Substrate_P->Transcription_Factor Substrate->Substrate_P Phosphorylation 3A6C 3-Aminoquinoline- 6-carboxylic acid 3A6C->CK2 Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: Proposed mechanism of this compound in the CK2 pathway.

Applications in Cell Signaling Research

Based on its putative role as a CK2 inhibitor, this compound can be employed in a variety of cell-based assays to dissect CK2-dependent signaling pathways.

Key Research Applications:

  • Validation of CK2 as a therapeutic target: Investigating the phenotypic effects of CK2 inhibition in disease models.

  • Elucidation of novel CK2 substrates: Identifying proteins whose phosphorylation status is altered upon treatment with the compound.

  • Dissection of downstream signaling pathways: Understanding how CK2 inhibition affects other signaling cascades.

  • Synergistic drug combination studies: Evaluating the efficacy of this compound in combination with other therapeutic agents.

Experimental Protocols

The following protocols are provided as a starting point for utilizing this compound in cell signaling studies. Optimization may be required for specific cell lines and experimental conditions.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell viability and proliferation.

Materials:

  • This compound

  • Cell line of interest (e.g., a cancer cell line with known high CK2 activity)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing the compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Diagram: Workflow for Cell Viability Assay

MTT_Workflow Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Treat_Compound Treat with 3-Aminoquinoline- 6-carboxylic acid Seed_Cells->Treat_Compound Incubate Incubate (24-72h) Treat_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Solubilize Solubilize Formazan with DMSO Add_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data (IC50 determination) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow for the MTT cell viability assay.

Western Blot Analysis of CK2 Substrate Phosphorylation

This protocol allows for the direct assessment of CK2 inhibition by measuring the phosphorylation status of a known CK2 substrate.

Materials:

  • This compound

  • Cell line of interest

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-phospho-CK2 substrate, anti-total CK2 substrate, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a predetermined time (e.g., 1-6 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated substrate signal to the total substrate and loading control (e.g., GAPDH).

Data Interpretation and Troubleshooting

Expected Results:

  • Cell Viability Assay: A dose-dependent decrease in cell viability is expected upon treatment with this compound in cell lines sensitive to CK2 inhibition.

  • Western Blot Analysis: A dose-dependent decrease in the phosphorylation of the CK2 substrate should be observed, while the total protein levels of the substrate and loading control remain unchanged.

Troubleshooting:

IssuePossible CauseSolution
No effect on cell viability Cell line may not be dependent on CK2 signaling.Use a positive control CK2 inhibitor or a cell line known to be sensitive to CK2 inhibition.
Compound is not cell-permeable.Perform an in vitro kinase assay to confirm direct inhibition of CK2.
Inconsistent Western blot results Suboptimal antibody concentration.Titrate the primary and secondary antibodies.
Insufficient inhibition of phosphatases during lysis.Ensure fresh phosphatase inhibitors are added to the lysis buffer.

Conclusion

This compound, as a representative of the quinoline carboxylic acid class, holds promise as a valuable tool compound for the investigation of Protein Kinase CK2-mediated cell signaling. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the intricate roles of CK2 in cellular function and disease. Further characterization of the specific targets and off-target effects of this compound will be crucial for its definitive application in cell signaling research.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Aminoquinoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Aminoquinoline-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important molecule. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The synthesis of this compound can be approached through several established methods for quinoline ring formation. The choice of route often depends on the availability and complexity of the starting materials. Key strategies include:

  • Friedländer Annulation: This is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group. For this compound, this would typically involve the reaction of a suitably substituted 2-aminobenzaldehyde or 2-aminoketone with a glycine derivative or equivalent. The reaction is usually catalyzed by an acid or a base.[1][2]

  • Doebner-von Miller Reaction: This reaction utilizes an aniline, in this case, likely 4-aminobenzoic acid or a derivative, which reacts with α,β-unsaturated carbonyl compounds.[3] While versatile, controlling regioselectivity can be a challenge.

  • Pfitzinger Reaction: This method involves the reaction of isatin with a carbonyl compound to yield a quinoline-4-carboxylic acid. While not a direct route to a 6-carboxylic acid derivative, modifications and alternative starting materials can be employed.

  • Modern Catalytic Methods: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination of a 3-haloquinoline-6-carboxylic acid derivative, offer a more modular approach.[4] This allows for the late-stage introduction of the amino group.

Each of these methods has its own set of advantages and potential pitfalls, which will be addressed in the troubleshooting section.

Q2: What are the key challenges associated with the physical properties of this compound during workup and purification?

A2: The structure of this compound, containing both a basic amino group and an acidic carboxylic acid group, means it can exist as a zwitterion. This dual functionality presents several challenges:

  • Low Solubility: Zwitterionic compounds often exhibit low solubility in many common organic solvents, making extraction and chromatography challenging.[5] They are often more soluble in polar protic solvents like water, or highly polar aprotic solvents like DMSO.

  • Purification Difficulties: The low solubility can complicate purification by column chromatography. It may be necessary to use specialized solvent systems or reverse-phase chromatography. Recrystallization is often a more effective purification method for such compounds.[5]

  • Amphoteric Nature: The compound can act as either an acid or a base. This property can be leveraged during purification through acid-base extraction, but careful pH control is crucial to ensure the compound is in the desired form for extraction into either the aqueous or organic phase.

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: A combination of spectroscopic and analytical techniques is essential for unambiguous characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect characteristic signals for the aromatic protons on the quinoline core. The chemical shift of the carboxylic acid proton is typically a broad singlet at a high delta value (around 12 ppm or higher), though its visibility can depend on the solvent and concentration.[6][7] The protons of the amino group will also appear as a broad singlet.

    • ¹³C NMR: The carbonyl carbon of the carboxylic acid will have a characteristic chemical shift in the range of 165-185 ppm.[6][7]

  • Infrared (IR) Spectroscopy:

    • Look for a very broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[6][7]

    • A C=O stretch for the carboxylic acid will be present between 1710 and 1760 cm⁻¹.[6][7]

    • N-H stretching vibrations from the amino group will appear in the region of 3300-3500 cm⁻¹.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is crucial for assessing the purity of the final compound. Using a suitable column and mobile phase, you can identify and quantify any impurities.

II. Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Product

This is one of the most common issues in multi-step organic synthesis. The underlying cause can often be traced back to several factors.

low_yield_troubleshooting start Low or No Yield check_sm Verify Starting Material Quality and Purity start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Catalyst) start->check_conditions check_reagents Assess Reagent Quality and Stoichiometry start->check_reagents check_workup Analyze Workup and Purification Procedure start->check_workup sub_sm Impure or Degraded Starting Materials? check_sm->sub_sm sub_conditions Suboptimal Temperature, Time, or Catalyst? check_conditions->sub_conditions sub_reagents Incorrect Stoichiometry or Deactivated Reagents? check_reagents->sub_reagents sub_workup Product Loss During Extraction or Purification? check_workup->sub_workup solution_sm Solution: - Re-purify starting materials - Confirm identity by NMR/MS - Use fresh, high-quality reagents sub_sm->solution_sm solution_conditions Solution: - Optimize temperature and time - Screen different catalysts - Ensure inert atmosphere if needed sub_conditions->solution_conditions solution_reagents Solution: - Re-calculate and re-weigh reagents - Use freshly opened or purified reagents sub_reagents->solution_reagents solution_workup Solution: - Adjust pH for extraction - Use appropriate recrystallization solvent - Minimize transfers sub_workup->solution_workup side_reactions start Synthesis of this compound decarboxylation Decarboxylation start->decarboxylation Harsh acidic or high temperature conditions polymerization Polymerization of Reactants start->polymerization Especially in Doebner or Doebner-von Miller reactions self_condensation Self-Condensation of Ketones start->self_condensation In Friedländer synthesis under basic conditions over_amination Multiple Aminations (in amination reactions) start->over_amination In Buchwald-Hartwig amination solution_decarboxylation Solution: - Use milder reaction conditions - Avoid prolonged heating at high temperatures decarboxylation->solution_decarboxylation solution_polymerization Solution: - Slow addition of aldehyde/pyruvic acid - Use a biphasic reaction medium polymerization->solution_polymerization solution_self_condensation Solution: - Slow addition of the ketone - Use milder basic conditions or acid catalysis self_condensation->solution_self_condensation solution_over_amination Solution: - Careful control of stoichiometry - Use appropriate ligands and reaction times over_amination->solution_over_amination

References

Technical Support Center: A Scientist's Guide to the HPLC Purification of 3-Aminoquinoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Aminoquinoline-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this unique molecule. The inherent properties of this compound—specifically, its zwitterionic nature, possessing both a basic amino group and an acidic carboxylic acid group—present distinct challenges in High-Performance Liquid Chromatography (HPLC). Issues with retention, peak shape, and resolution are common hurdles.

This document moves beyond simple protocols to explain the scientific principles behind the troubleshooting strategies, empowering you to make informed decisions in your method development. We will explore the causal relationships between mobile phase composition, stationary phase chemistry, and analyte behavior to build robust and reliable purification methods.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding before diving into specific troubleshooting scenarios.

Q1: What are the primary challenges when purifying this compound using HPLC?

The main difficulty arises from the molecule's high polarity and its zwitterionic character. In a standard Reversed-Phase (RP) setup with a nonpolar C18 column, the compound has a strong affinity for the polar aqueous mobile phase, leading to poor retention.[1][2] Furthermore, the basic amino group is prone to undesirable secondary interactions with the silica stationary phase, causing significant peak tailing.[3]

Q2: Should I start with Reversed-Phase (RP-HPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC) for this compound?

Both modes are viable, and the optimal choice depends on your specific separation goals and impurity profile.

  • Reversed-Phase HPLC is the most common chromatographic technique and should generally be the starting point. Modern columns with embedded polar groups or those designed for highly aqueous mobile phases can successfully retain and separate this compound.[1][4]

  • HILIC is an excellent alternative if you cannot achieve adequate retention in RP-HPLC.[1][5] HILIC uses a polar stationary phase and a high-organic mobile phase, making it ideal for retaining and separating very polar compounds that elute at the solvent front in RP mode.[2]

Q3: My peak shape is poor, with significant tailing. What is the underlying cause?

Peak tailing for basic compounds like this compound is most often caused by strong ionic interactions between the protonated (positively charged) amino group of the analyte and negatively charged residual silanol groups (Si-O⁻) on the surface of silica-based columns.[3] This secondary interaction mechanism retains some analyte molecules more strongly than others, resulting in an asymmetrical peak with a "tail."[3][6]

Troubleshooting Guide: From Problem to Solution

This guide provides a systematic, cause-and-effect approach to resolving common experimental issues.

Issue 1: Poor or No Retention in Reversed-Phase HPLC

Symptom: The compound elutes at or very near the solvent front (void volume), even with a high percentage of water in the mobile phase.

Root Cause Analysis: The analyte is too polar for the nonpolar stationary phase. It spends insufficient time interacting with the C18 ligands and is swept through the column by the polar mobile phase.

Solutions:

  • Strategy A: Optimize the Reversed-Phase Method

    • Employ a More Polar Stationary Phase: Standard C18 columns may not be suitable. Switch to a reversed-phase column with a more polar character, such as one with an Embedded Polar Group (EPG) or a Phenyl-Hexyl phase.[1] EPG columns are designed to prevent phase collapse in highly aqueous mobile phases and offer alternative selectivity for polar analytes.[4]

    • Adjust Mobile Phase pH: The pH of the mobile phase is a critical parameter for controlling the ionization state of the analyte.[7] For this compound, using an acidic mobile phase (e.g., pH 2.5-3.5 with 0.1% formic or phosphoric acid) will ensure the carboxylic acid group is neutral (-COOH) and the amino group is protonated (-NH3+). This can sometimes improve interaction and retention, although the positive charge can still lead to tailing.[8][9]

  • Strategy B: Switch to HILIC

    • Adopt a HILIC Approach: If RP methods fail to provide retention, HILIC is the logical next step.[1] This technique utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent (typically acetonitrile).[1] The analyte partitions into a water-enriched layer on the surface of the stationary phase, leading to the retention of polar compounds.

    • Implement HILIC Conditions: Start with a mobile phase of 95:5 (v/v) acetonitrile:water with a buffer like 10 mM ammonium formate.[1] This approach is often highly effective for polar, zwitterionic molecules.

Issue 2: Significant Peak Tailing

Symptom: The peak is asymmetrical, with a trailing edge that slopes away from the peak maximum. The tailing factor (Tf) is greater than 1.2.

Root Cause Analysis: As previously mentioned, this is primarily due to secondary interactions between the protonated amino group and ionized silanols on the silica surface.[3]

Solutions:

  • Mobile Phase Optimization:

    • Lower Mobile Phase pH: Using an acidic buffer or additive (e.g., 0.1% formic acid, pH ~2.8) is highly effective.[10] At low pH, the concentration of ionized silanols is suppressed, minimizing the sites available for secondary ionic interactions and dramatically improving peak shape.

    • Increase Buffer Strength: A higher concentration of the mobile phase buffer (e.g., 20-50 mM) can help to "mask" the active silanol sites, reducing their interaction with the analyte.[3]

  • Stationary Phase Selection:

    • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to block a majority of the residual silanol groups.[11][12] Columns with low silanol activity are crucial for analyzing basic compounds.[8][9]

    • Consider a pH-Stable Column: An alternative approach is to use a column stable at high pH (e.g., pH > 8).[10] At high pH, the amino group will be neutral (-NH2), eliminating the ionic interaction. However, this will make the carboxylic acid group charged (-COO⁻), which can introduce other challenges. This strategy should be explored if low-pH methods are unsuccessful.

Issue 3: Split, Broad, or Distorted Peaks

Symptom: Peaks are not sharp and Gaussian. They may appear as two merged peaks (split) or be excessively wide (broad).

Root Cause Analysis: This can stem from several issues, including sample overload, a mismatch between the sample solvent and the mobile phase, or problems with the HPLC system itself (extra-column volume).[6][13]

Solutions:

  • Optimize Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or identical to the initial mobile phase composition.[13] Injecting a sample in a strong, non-polar solvent (like 100% Acetonitrile) into a highly aqueous mobile phase will cause poor peak shape.

  • Control Injection Volume and Concentration: Overloading the column is a common cause of peak distortion.[13] Systematically reduce the mass of analyte injected onto the column by lowering either the concentration or the injection volume until the peak shape improves.

  • Minimize Extra-Column Volume: Ensure all tubing and connections between the injector and detector are as short as possible and have a small internal diameter.[3] Excessive volume outside of the column can lead to peak broadening and tailing.[6]

Visualized Workflows and Protocols

To provide a practical framework, the following diagrams and tables summarize the decision-making process and offer concrete starting points for your experiments.

Diagrams

MethodSelection start Start: Purification of 3-AQ-6-CA rp_test Inject on a modern, end-capped C18 column (e.g., 4.6x150 mm, 3.5 µm) Mobile Phase: ACN/H2O with 0.1% Formic Acid start->rp_test retention_check Is retention adequate? (k' > 2) rp_test->retention_check shape_check Is peak shape acceptable? (Tf < 1.5) retention_check->shape_check Yes epg_column Switch to Embedded Polar Group (EPG) or Phenyl-Hexyl Column retention_check->epg_column No optimize_rp Optimize RP Method: - Adjust gradient slope - Screen organic modifiers (ACN vs MeOH) - Fine-tune buffer concentration shape_check->optimize_rp Yes hilic_mode Switch to HILIC Mode: - Use Amide or Silica column - High ACN mobile phase shape_check->hilic_mode No (Severe Tailing) end Purification Method Established optimize_rp->end epg_column->rp_test hilic_mode->end

Caption: Logical workflow for selecting an appropriate HPLC purification method.

TailingTroubleshooting start Peak Tailing Observed (Tf > 1.2) cause_check Inject a Neutral Compound (e.g., Toluene). Does it tail? start->cause_check secondary_interaction Problem is likely secondary interactions between analyte and column. cause_check->secondary_interaction No system_issue Problem is likely extra-column effects or column degradation. cause_check->system_issue Yes ph_adjust 1. Lower Mobile Phase pH (Add 0.1% Formic Acid) secondary_interaction->ph_adjust check_connections 1. Check fittings for dead volume system_issue->check_connections buffer_adjust 2. Increase Buffer Concentration (e.g., 20-50 mM) ph_adjust->buffer_adjust column_check 3. Use High-Purity, End-Capped Column buffer_adjust->column_check flush_column 2. Flush or replace column check_connections->flush_column

Caption: Systematic troubleshooting workflow for diagnosing and resolving peak tailing.

Data Tables

Table 1: Recommended Starting HPLC Conditions

ParameterReversed-Phase (RP-HPLC) Hydrophilic Interaction (HILIC)
Primary Column High-Purity, End-Capped C18 or EPG (e.g., 4.6 x 150 mm, 3.5 µm)Amide or Bare Silica (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid (or 10 mM Ammonium Formate, pH 3.0)10 mM Ammonium Formate in 95:5 (v/v) Acetonitrile:Water[1]
Mobile Phase B Acetonitrile + 0.1% Formic Acid (or 10 mM Ammonium Formate, pH 3.0)10 mM Ammonium Formate in 50:50 (v/v) Acetonitrile:Water[1]
Flow Rate 1.0 mL/min1.0 mL/min
Gradient 5% to 95% B over 15 minutes100% A to 100% B over 15 minutes
Detector UV at 254 nm or 280 nmUV at 254 nm or 280 nm

Table 2: Effect of Mobile Phase pH on Analyte and Column Species

pH RangeAmino Group (-NH2) Carboxylic Acid Group (-COOH) Silica Silanols (Si-OH) Expected Outcome
Low (pH < 4) Protonated (-NH3+)Neutral (-COOH)Neutral (Si-OH)Recommended. Minimizes silanol interactions, leading to better peak shape.[3]
Mid (pH 4-8) Protonated (-NH3+)Deprotonated (-COO⁻)Partially Ionized (Si-O⁻)Not Recommended. Zwitterionic form present. High potential for peak tailing due to ionized silanols.
High (pH > 9) Neutral (-NH2)Deprotonated (-COO⁻)Fully Ionized (Si-O⁻)Possible with pH-stable column. Eliminates primary tailing mechanism but may have other interactions.[10]
Experimental Protocols

Protocol 1: Standard Reversed-Phase HPLC Method

  • Column Installation: Install a high-purity, end-capped C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, Waters XBridge BEH C18).

  • Mobile Phase Preparation:

    • Mobile Phase A: Mix 1.0 mL of formic acid into 1 L of HPLC-grade water.

    • Mobile Phase B: Mix 1.0 mL of formic acid into 1 L of HPLC-grade acetonitrile.

    • Degas both mobile phases thoroughly.

  • System Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at 1.0 mL/min for at least 15-20 column volumes or until the baseline is stable.

  • Sample Preparation: Dissolve the this compound sample in a solvent matching the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) at a concentration of approximately 0.5 mg/mL.

  • Injection and Gradient Elution: Inject 5-10 µL of the sample and run the gradient outlined in Table 1.

  • Analysis: Evaluate the resulting chromatogram for retention time, peak shape (tailing factor), and resolution from impurities.

Protocol 2: HILIC Method for Poorly Retained Compounds

  • Column Installation: Install a HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, Agilent InfinityLab Poroshell 120 HILIC).

  • Mobile Phase Preparation:

    • Prepare a 100 mM Ammonium Formate stock solution in water.

    • Mobile Phase A: To 950 mL of acetonitrile, add 50 mL of water and 10 mL of the 100 mM stock solution.

    • Mobile Phase B: To 500 mL of acetonitrile, add 500 mL of water and 10 mL of the 100 mM stock solution.

    • Degas both mobile phases.

  • System Equilibration: Flush the column with 100% Mobile Phase B for 5 minutes, followed by 100% Mobile Phase A for at least 20-30 minutes to ensure proper equilibration.[1]

  • Sample Preparation: Dissolve the sample in the initial mobile phase (95:5 ACN:H2O with buffer) at ~0.5 mg/mL.

  • Injection and Analysis: Inject a small volume (2-5 µL) and run the gradient as described in Table 1.

References

Technical Support Center: Improving the Solubility of 3-Aminoquinoline-6-carboxylic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 3-Aminoquinoline-6-carboxylic acid in their experimental workflows. As a zwitterionic compound, its solubility is highly dependent on pH, a characteristic that can be leveraged to achieve successful solubilization for biological assays. This document provides a foundational understanding of the compound's properties, detailed troubleshooting protocols, and answers to frequently asked questions.

Understanding the Challenge: The Zwitterionic Nature of this compound

This compound possesses both a basic amino group and an acidic carboxylic acid group. This dual functionality means the molecule can exist in different ionic states depending on the pH of the solution.

  • In acidic conditions (low pH): The amino group is protonated (-NH3+), and the carboxylic acid group is neutral (-COOH). The molecule carries a net positive charge.

  • In alkaline conditions (high pH): The carboxylic acid group is deprotonated (-COO-), and the amino group is neutral (-NH2). The molecule carries a net negative charge.

  • At the isoelectric point (pI): The molecule exists as a zwitterion, with both a positive and a negative charge (-NH3+ and -COO-). The net charge is zero, and at this pH, the molecule typically exhibits its minimum solubility .

The key to solubilizing this compound is to adjust the pH of your solvent to be significantly different from its isoelectric point, thereby forcing the molecule into its more soluble cationic or anionic form.

To facilitate this, we have used computational tools to predict the acid dissociation constants (pKa) for the functional groups of this compound.

Functional GroupPredicted pKa (Acidic)Predicted pKa (Basic)
Carboxylic Acid (-COOH)~ 4.15
Amino Group (-NH3+)~ 5.25
Isoelectric Point (pI) \multicolumn{2}{c}{~ 4.70 }

Disclaimer: These values are computationally predicted and should be used as a guide for initial experiments. Empirical validation is recommended.

This predicted isoelectric point of approximately 4.70 is the pH at which the compound is least soluble. Therefore, our primary strategy will be to prepare solutions with a pH far from this value.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water or standard phosphate-buffered saline (PBS) at pH 7.4?

A1: The compound is zwitterionic and predicted to have its lowest solubility around pH 4.70. While PBS at pH 7.4 is away from the pI, the solubility might still be limited. For many zwitterionic compounds, solubility increases significantly only when the pH is at least 2 units away from the pI. Additionally, some supplier data indicates the compound is generally insoluble in water.

Q2: I typically dissolve my compounds in DMSO. Is this a good starting point?

A2: Yes, Dimethyl sulfoxide (DMSO) is often a good first choice for creating high-concentration stock solutions of organic molecules. However, be mindful of the final DMSO concentration in your assay, as it can be toxic to cells or interfere with enzyme activity, typically above 1%. If you observe precipitation when diluting your DMSO stock into an aqueous buffer, it is likely due to the compound's poor aqueous solubility, and the strategies in this guide will be necessary.

Q3: Can I just sonicate or heat the solution to get it to dissolve?

A3: While sonication and gentle heating can assist in dissolving a compound, they may not be sufficient if the compound is fundamentally insoluble under the given conditions. Forcing a compound into solution this way can lead to the formation of a supersaturated solution, which may precipitate over time, especially during storage or upon addition to an assay plate. These methods are best used in conjunction with a proper solubilization strategy like pH adjustment.

Q4: Will changing the pH affect the biological activity of my compound?

A4: This is a critical consideration. Drastic changes in pH can alter the charge state of your compound, which may affect its interaction with its biological target. Furthermore, the biological assay itself (e.g., enzyme activity, cell viability) will have a specific pH range in which it is stable and functional. It is essential to perform control experiments to ensure that the final pH of your assay medium is compatible with your biological system and does not independently affect the outcome.

Troubleshooting Guides: Step-by-Step Solubilization Protocols

This section provides detailed protocols for solubilizing this compound. The primary and most effective method is pH adjustment.

Strategy 1: Acidic Solubilization (Creating the Cationic Salt)

This approach protonates the amino group, creating a positively charged and more water-soluble species. This is generally preferred when the final assay buffer is neutral or slightly acidic.

Protocol 1: Preparation of a 10 mM Stock Solution in Acidic Buffer

  • Weigh the Compound: Accurately weigh the desired amount of this compound. For 1 mL of a 10 mM solution, you will need approximately 1.88 mg.

  • Initial Suspension: Add a portion of your target aqueous buffer (e.g., 500 µL of water or a low-molarity buffer like 10 mM HEPES). The compound will likely not dissolve at this stage.

  • Acidification: While vortexing or stirring, add 1 M HCl dropwise (typically 1-2 µL at a time).

  • Monitor Dissolution: Continue adding acid until the solid material is fully dissolved.

  • pH Check (Optional but Recommended): Use a calibrated pH meter or pH paper to check that the pH is below ~2.7 (at least 2 units below the basic pKa of ~4.7).

  • Final Volume Adjustment: Add the remaining buffer to reach the final desired volume (e.g., 1 mL).

  • Sterile Filtration: If for use in cell culture, filter the stock solution through a 0.22 µm syringe filter.

Strategy 2: Alkaline Solubilization (Creating the Anionic Salt)

This approach deprotonates the carboxylic acid group, creating a negatively charged and more water-soluble species. This is suitable for assays that are robust in slightly alkaline conditions.

Protocol 2: Preparation of a 10 mM Stock Solution in Alkaline Buffer

  • Weigh the Compound: Accurately weigh the desired amount of this compound (approx. 1.88 mg for 1 mL of 10 mM).

  • Initial Suspension: Suspend the compound in a portion of your target aqueous buffer (e.g., 500 µL).

  • Alkalinization: While vortexing or stirring, add 1 M NaOH dropwise (typically 1-2 µL at a time).

  • Monitor Dissolution: Continue adding base until the solid material is fully dissolved.

  • pH Check (Optional but Recommended): Check that the pH is above ~7.25 (at least 2 units above the basic pKa of ~5.25).

  • Final Volume Adjustment: Bring the solution to the final desired volume with your buffer.

  • Sterile Filtration: If necessary, pass the solution through a 0.22 µm syringe filter.

Decision Workflow for Solubilization

The following diagram outlines a logical workflow for approaching the solubilization of this compound.

Solubilization_Workflow start Start: Dry Compound (this compound) stock_prep Prepare High-Concentration Stock (e.g., 10-50 mM) start->stock_prep dmso Attempt to dissolve in 100% DMSO stock_prep->dmso dissolved_dmso Dissolved in DMSO? dmso->dissolved_dmso use_dmso Use DMSO stock. Dilute carefully into final assay buffer. Monitor for precipitation. dissolved_dmso->use_dmso Yes ph_adjust pH Adjustment Strategy dissolved_dmso->ph_adjust No / Precipitates upon dilution yes_dmso Yes no_dmso No final_check Final Check: 1. Is the compound fully dissolved? 2. Is the final buffer pH compatible with the assay? 3. Run vehicle controls. use_dmso->final_check assay_ph assay_ph ph_adjust->assay_ph Check Assay pH Compatibility acidic_path Use Acidic Solubilization (Protocol 1) Target pH < 2.7 assay_ph->acidic_path pH < 7 is compatible basic_path Use Alkaline Solubilization (Protocol 2) Target pH > 7.25 assay_ph->basic_path pH > 7 is compatible acidic_path->final_check basic_path->final_check

Caption: Decision workflow for solubilizing this compound.

Advanced Troubleshooting and Alternative Strategies

If pH adjustment is not compatible with your assay, or if you still experience solubility issues, consider these alternative approaches.

Q5: My assay is very sensitive to pH, and I cannot deviate from pH 7.4. What are my options?

A5: This is a challenging situation. Here are a few strategies to consider:

  • Co-solvents: Prepare your stock solution in DMSO as described previously. When diluting into your final assay buffer, do so in a stepwise manner and keep the final organic solvent concentration as low as possible (ideally ≤1%). Sometimes, small amounts of other co-solvents like ethanol or PEG-400 can help, but these must be tested for compatibility with your assay.

  • Use of Excipients (e.g., Cyclodextrins): Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic parts and presenting a more hydrophilic exterior. This can increase aqueous solubility without altering pH. You would typically prepare a stock solution of the compound with a molar excess of a cyclodextrin (e.g., HP-β-CD). This requires empirical testing to find the optimal ratio and cyclodextrin type.

  • Nanosuspensions: For specialized applications, techniques like wet milling or high-pressure homogenization can be used to create a nanosuspension of the drug. This increases the surface area and dissolution rate. This is an advanced formulation technique and typically requires specialized equipment.

Experimental Considerations for Co-Solvents and Excipients
StrategyTypical ConcentrationProsCons
DMSO ≤ 1% in final assayEasy to prepare stock solutions; well-established.Can be cytotoxic or inhibit enzymes at higher concentrations.
Ethanol ≤ 1-2% in final assayLess toxic than DMSO for some cell lines.Can cause protein denaturation; may not be as effective as DMSO.
HP-β-CD 1-10% (w/v) solutionLow toxicity; can significantly improve solubility without pH change.Can be costly; may not be effective for all compounds; potential for interactions with other assay components.

Always remember to include a "vehicle control" in your experiments. This control should contain everything you used to dissolve the compound (e.g., the same final concentration of HCl, NaOH, DMSO, or cyclodextrin) but without the compound itself. This ensures that any observed biological effects are due to your compound and not the solubilization agents.

3-Aminoquinoline-6-carboxylic acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 3-Aminoquinoline-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of this compound. Given the limited publicly available stability data for this specific molecule, the following recommendations are synthesized from the known chemical properties of quinolines, aminoquinolines, and carboxylic acids, alongside standard laboratory best practices.

I. Core Concepts: Understanding the Stability of this compound

This compound possesses three key functional groups that dictate its stability: the quinoline ring, an amino group, and a carboxylic acid group. Each of these moieties is susceptible to degradation under certain conditions.

  • Quinoline Ring: The heterocyclic aromatic ring is generally stable but can be susceptible to photodegradation, especially when aged or exposed to UV light.

  • Amino Group: The primary amine at the 3-position is a potential site for oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metals. This can lead to discoloration of the compound.

  • Carboxylic Acid Group: The carboxylic acid at the 6-position influences the compound's solubility and can participate in reactions such as esterification or decarboxylation, particularly at elevated temperatures.

Due to these structural features, the primary degradation pathways for this compound are likely to be oxidation and photodegradation , leading to the formation of colored impurities and a potential loss of biological activity.

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

For long-term storage of the solid compound, it is recommended to keep it in a tightly sealed, opaque container, purged with an inert gas like argon or nitrogen, and stored in a freezer at -20°C. This minimizes exposure to light, moisture, and oxygen, which are the primary drivers of degradation.

Q2: How should I prepare and store stock solutions of this compound?

The solubility of this compound can be pH-dependent due to the presence of both an amino group and a carboxylic acid. It is generally recommended to use a high-purity, anhydrous solvent such as DMSO for preparing stock solutions. For aqueous buffers, the pH will significantly impact solubility and stability. It is advisable to perform a small-scale solubility test before preparing a large volume.

Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The containers should be opaque or wrapped in aluminum foil to protect from light.

Q3: My solid this compound has changed color from off-white to yellowish-brown. Is it still usable?

Discoloration is a common indicator of degradation, likely due to oxidation of the amino group or photodegradation of the quinoline ring. While a slight color change may not significantly impact the compound's purity for some applications, it is a sign of instability. For sensitive assays, it is highly recommended to use a fresh, non-discolored batch of the compound. If you must use the discolored material, it is crucial to re-qualify it by a suitable analytical method like HPLC to assess its purity.

Q4: Can I store solutions of this compound at room temperature?

It is not recommended to store solutions of this compound at room temperature for extended periods. Elevated temperatures can accelerate the rate of chemical degradation. If a solution must be kept at room temperature for experimental reasons, it should be for the shortest possible duration and protected from light.

III. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: I am observing unexpected peaks in my HPLC/LC-MS analysis.

  • Potential Cause: This is a strong indication of compound degradation. The additional peaks likely correspond to degradation products.

  • Troubleshooting Steps:

    • Prepare a Fresh Solution: Prepare a new solution from the solid compound and immediately analyze it. If the extra peaks are absent, this confirms that the issue was with the stability of the previous solution.

    • Check Storage Conditions: Review the storage conditions of the solution that showed degradation. Was it exposed to light? Was it subjected to multiple freeze-thaw cycles? Was the solvent of high purity?

    • Evaluate Solid Compound: If a freshly prepared solution still shows impurity peaks, the solid material may have degraded. Assess the color and appearance of the solid.

Issue 2: My compound has lost its biological activity or is giving inconsistent results.

  • Potential Cause: A loss of potency is a classic sign of chemical degradation. The parent compound's concentration has likely decreased, and the degradation products may be inactive or have different activities.

  • Troubleshooting Steps:

    • Use a Fresh Stock: Always use a freshly prepared solution or a new aliquot of a frozen stock for critical experiments.

    • Perform a Dose-Response Curve: Run a full dose-response curve to see if the potency (e.g., EC50 or IC50) has shifted. A rightward shift indicates a loss of potency.

    • Stability Study: If this is a recurring issue, it is advisable to conduct a simple stability study by incubating the compound in your experimental buffer for the duration of the assay and analyzing it by HPLC to quantify the extent of degradation.

IV. Recommended Storage Conditions: A Summary

FormTemperatureLight ExposureAtmosphereContainer
Solid -20°C (long-term)Protect from lightInert gas (Argon/Nitrogen)Tightly sealed, opaque vial
2-8°C (short-term)Protect from lightInert gas (Argon/Nitrogen)Tightly sealed, opaque vial
In Solution (e.g., DMSO) -80°C or -20°CProtect from lightTightly sealed, opaque vials (aliquoted)

V. Experimental Workflow: Troubleshooting Stability Issues

The following diagram outlines a logical workflow for troubleshooting suspected stability problems with this compound.

Stability_Troubleshooting Start Problem Observed (e.g., Inconsistent Results, Extra Peaks) Check_Solution Is the solution freshly prepared? Start->Check_Solution Analyze_Fresh Prepare fresh solution and analyze immediately Check_Solution->Analyze_Fresh No Review_Storage Review solution storage: - Light exposure? - Freeze-thaw cycles? - Temperature? Check_Solution->Review_Storage Yes Problem_Persists Problem Persists? Analyze_Fresh->Problem_Persists Solid_Degraded Solid compound likely degraded. - Check appearance. - Order new batch. Problem_Persists->Solid_Degraded Yes Solution_Instability Solution instability is the likely cause. Problem_Persists->Solution_Instability No Review_Storage->Solution_Instability

Caption: Troubleshooting workflow for stability issues.

VI. Concluding Remarks

As a Senior Application Scientist, I must emphasize that while the information provided here is based on sound chemical principles, it is not a substitute for compound-specific stability studies. For critical applications, especially in drug development and quantitative biology, it is imperative to perform your own stability validation under your specific experimental conditions. This will ensure the accuracy and reproducibility of your results.

troubleshooting autofluorescence in 3-Aminoquinoline-6-carboxylic acid imaging

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Overcoming Autofluorescence

Welcome to the technical support center for researchers utilizing 3-Aminoquinoline-6-carboxylic acid and other quinoline-based fluorophores in imaging applications. This guide is designed to provide in-depth, field-proven insights into one of the most persistent challenges in fluorescence microscopy: autofluorescence. As scientists and drug development professionals, achieving a high signal-to-noise ratio is paramount for data integrity. This resource offers a structured, cause-and-effect approach to diagnosing and resolving autofluorescence issues, ensuring your imaging results are both clear and quantifiable.

Section 1: Foundational FAQs - Understanding the Core Problem

This section addresses the fundamental questions regarding this compound and the nature of autofluorescence.

Q1: What is this compound and why is it used in imaging?

A: this compound is a heterocyclic organic compound. The quinoline structure is a known fluorophore, meaning it can absorb light at a specific wavelength and emit it at a longer wavelength. Derivatives of quinoline are explored for various applications, including as fluorescent probes and in the synthesis of new drug candidates. In imaging, its fluorescent properties allow it to be used as a label to visualize specific biological targets, pathways, or cellular structures. Some quinoline derivatives have been noted for their interesting fluorescent properties, including high molar extinction coefficients, which makes them potentially bright and stable fluorophores.

Q2: What is autofluorescence and why does it interfere with my signal?

A: Autofluorescence is the natural fluorescence emitted by biological materials when they are excited by light. It is a ubiquitous source of background noise in fluorescence microscopy that can obscure the true signal from your intended fluorescent probe (like this compound), leading to poor image contrast and difficulty in data interpretation. This intrinsic fluorescence arises from various endogenous molecules within the cell or tissue.

Q3: What are the most common sources of autofluorescence in my samples?

A: Autofluorescence can originate from multiple sources, which can be broadly categorized as endogenous or exogenous.

  • Endogenous Sources: These are molecules naturally present in the tissue. Common culprits include metabolic cofactors like NADH and flavins (emit in the blue/green spectrum), structural proteins like collagen and elastin, and the "aging pigment" lipofuscin, which is highly fluorescent across a broad spectrum and accumulates in lysosomes over time. Red blood cells also exhibit strong autofluorescence due to the heme group.

  • Exogenous (Process-Induced) Sources: These are artifacts introduced during sample preparation. The most significant is aldehyde fixation (e.g., using formaldehyde or glutaraldehyde), which cross-links proteins and can create fluorescent Schiff bases. Other sources include some culture media (phenol red is highly fluorescent), mounting media, and even the plastic from culture dishes.

Section 2: Troubleshooting Workflow - A Logic-Based Approach

When encountering high background fluorescence, a systematic approach is crucial. The following diagram outlines a logical workflow for diagnosing and resolving the issue.

Troubleshooting_Workflow start High Background Signal (Autofluorescence Suspected) control_check Q: Have you imaged an unstained control sample? start->control_check no_control Action: Prepare and image an unstained control. This is your baseline for autofluorescence. control_check->no_control No yes_control High background confirmed in unstained control. control_check->yes_control Yes diagnosis Diagnose Source of Autofluorescence no_control->diagnosis Then proceed yes_control->diagnosis fixation Fixation-Induced? diagnosis->fixation endogenous Endogenous Source? diagnosis->endogenous reagents Reagents/Consumables? diagnosis->reagents spectral Spectral Overlap? diagnosis->spectral fix_sol Solution: Chemical Quenching (e.g., Sodium Borohydride) or Modify Fixation Protocol fixation->fix_sol Likely endo_sol Solution: Chemical Quenching (e.g., Sudan Black B for Lipofuscin) or Pre-stain Photobleaching endogenous->endo_sol Likely reag_sol Solution: Use Phenol-Red Free Media, Glass-bottom Dishes, Test Mounting Media reagents->reag_sol Likely spec_sol Solution: Use Narrowband Filters, Switch to Far-Red Fluorophore, or Perform Spectral Unmixing spectral->spec_sol Likely

Caption: A logical workflow for diagnosing and resolving autofluorescence.

Section 3: Issue-Specific Q&A and Mitigation Strategies

This section provides direct answers and protocols for specific problems you may encounter.

Category A: Experiment Design & Prophylactic Measures

Q4: I'm planning a new experiment. How can I minimize autofluorescence from the start?

A: Proactive planning is the most effective strategy.

  • Optimize Fixation: The goal of fixation is to preserve the sample's life-like state. However, aldehyde fixatives are a major source of autofluorescence.

    • Causality: Aldehydes react with amine groups in proteins, forming fluorescent adducts. Longer or warmer fixation times exacerbate this issue.

    • Recommendation: Use the lowest concentration and shortest duration of formaldehyde or paraformaldehyde (PFA) that maintains structural integrity. Avoid glutaraldehyde if possible, as it induces more autofluorescence. Consider alternative fixatives like ice-cold methanol, which works by dehydration and precipitation, though this can affect some antigens and fluorescent proteins.

  • Select the Right Fluorophore: The majority of endogenous autofluorescence occurs in the shorter wavelength (blue/green) regions of the spectrum.

    • Causality: Molecules like NADH and collagen naturally fluoresce in this range.

    • Recommendation: If your instrumentation allows, choose a fluorophore that excites and emits in the red or far-red spectrum (>600 nm) to avoid the "autofluorescent jungle." This is one of the most effective ways to improve your signal-to-noise ratio.

  • Choose Your Consumables Wisely:

    • Causality: Phenol red, a pH indicator in many cell culture media, is highly fluorescent. Standard plastic-bottom dishes can also contribute to background fluorescence.

    • Recommendation: Before imaging live cells, switch to a phenol red-free medium or an optically clear buffered saline solution. For high-resolution microscopy, always use glass-bottom dishes or plates designed for imaging.

Category B: Post-Staining Corrective Actions

Q5: My fixed samples show high, diffuse background fluorescence. What's the likely cause and solution?

A: This often points to fixation-induced autofluorescence.

  • Diagnosis: The fluorescence is typically uniform across the tissue and is prominent in the green-yellow range.

  • Solution: Sodium Borohydride Treatment. This chemical treatment is highly effective at reducing aldehyde-induced fluorescence.

    • Mechanism: Sodium borohydride is a reducing agent. It chemically reduces the fluorescent aldehyde groups created during fixation into non-fluorescent hydroxyl groups.

    • Protocol: See Section 4 for a detailed protocol.

Q6: I see bright, punctate (dot-like) fluorescent spots in my images, especially in older tissues. What are these and how can I remove them?

A: You are likely observing lipofuscin.

  • Diagnosis: Lipofuscin consists of oxidized proteins and lipids that accumulate in lysosomes with age. It appears as small, granular structures that fluoresce brightly across a very broad spectrum, from UV to red excitation.

  • Solution: Sudan Black B Treatment. This is a lipophilic (fat-loving) dye that is very effective at quenching lipofuscin autofluorescence.

    • Mechanism: Sudan Black B is not a chemical quencher but a physical one. It is a dark, non-fluorescent dye that binds to lipofuscin granules and effectively masks their fluorescence.

    • Protocol: See Section 4 for a detailed protocol.

Q7: My signal is weak and the background is high. Besides autofluorescence, what else could be wrong?

A: High background can also result from non-specific antibody binding or excess fluorophore.

  • Diagnosis: This can be distinguished from autofluorescence by running a "secondary antibody only" control. If this control shows high background, the issue is with your staining protocol.

  • Solutions:

    • Optimize Antibody Concentration: Excess primary or secondary antibody can bind non-specifically, increasing background. Perform a titration to find the optimal concentration that gives a bright specific signal with low background.

    • Improve Washing Steps: Inadequate washing will leave unbound antibodies or fluorophores in the sample. Increase the number and duration of your wash steps (e.g., 3-4 washes of 5 minutes each) and include a mild detergent like Tween-20 in your wash buffer.

    • Use a Blocking Step: Blocking with a solution like Bovine Serum Albumin (BSA) or normal serum from the host species of the secondary antibody is critical to prevent non-specific antibody binding.

Problem Likely Cause Primary Solution Mechanism of Action
Diffuse, uniform background in fixed samplesAldehyde FixationSodium BorohydrideChemical reduction of fluorescent aldehydes to non-fluorescent alcohols.
Bright, punctate/granular spotsLipofuscinSudan Black BLipophilic dark dye physically masks the fluorescent granules.
General high background, present in secondary-only controlNon-specific Antibody BindingOptimize Antibody Titration & WashingReduces unbound/non-specifically bound antibodies.
Background from media/vesselReagents & ConsumablesPhenol-free media, glass-bottom dishesRemoves exogenous sources of fluorescence.

Section 4: Advanced Mitigation Techniques

When standard methods are insufficient, advanced optical or computational techniques can be employed.

Q8: Can I just "bleach" the autofluorescence away before I stain my sample?

A: Yes, this technique is called photobleaching and it can be very effective.

  • Concept: Autofluorescent molecules, like all fluorophores, are susceptible to photodestruction (photobleaching) upon prolonged exposure to high-intensity light. You can exploit this by intentionally exposing your unstained sample to intense light to destroy the endogenous fluorophores before you apply your specific, and hopefully more photostable, fluorescent label.

  • When to Use It: This is useful when chemical quenching methods might interfere with your staining or when the autofluorescence is particularly stubborn. It has been shown to be effective for a range of tissues.

  • Protocol: See Section 5 for a general protocol.

Q9: My fluorophore's spectrum seems to overlap with the autofluorescence. Is there a way to separate the signals computationally?

A: Absolutely. This is a powerful technique called Spectral Unmixing (or Linear Unmixing).

  • Concept: This method requires a specialized spectral detector on a confocal microscope. Instead of collecting light in broad channels (e.g., "green" or "red"), the detector captures the entire emission spectrum for every pixel in your image. If you provide the system with the "pure" spectrum of your fluorophore (from a control sample) and the "pure" spectrum of the autofluorescence (from an unstained sample), a mathematical algorithm can calculate the contribution of each component to the mixed signal at every pixel, effectively separating them into distinct images.

Spectral_Unmixing cluster_0 Step 1: Acquire Reference Spectra cluster_1 Step 2: Image Experimental Sample cluster_2 Step 3: Computational Unmixing cluster_3 Step 4: Separated Images ref_auto Spectrum A: Autofluorescence Only (from unstained sample) algorithm Linear Unmixing Algorithm ref_auto->algorithm ref_fluoro Spectrum B: Fluorophore Only (from control sample) ref_fluoro->algorithm mixed_signal Mixed Spectrum Captured (Spectrum A + Spectrum B) mixed_signal->algorithm unmixed_auto Image of Autofluorescence algorithm->unmixed_auto unmixed_fluoro Image of Specific Signal (Noise Removed) algorithm->unmixed_fluoro

Caption: The principle of spectral unmixing to separate signals.

  • When to Use It: This is the go-to method when spectral overlap is unavoidable and you need to quantitatively separate the signals. It is extremely powerful for removing autofluorescence and for separating multiple fluorophores with overlapping emission spectra.

Section 5: Key Experimental Protocols

Protocol 1: Sodium Borohydride Quenching of Aldehyde-Induced Autofluorescence

This protocol is for reducing autofluorescence caused by formaldehyde or glutaraldehyde fixation.

  • Preparation: Prepare a fresh solution of 0.1% (w/v) Sodium Borohydride (NaBH₄) in ice-cold PBS.

    • Expert Tip: Prepare this solution immediately before use, as it is not stable. The solution may fizz, which is normal. Performing the preparation and subsequent steps on ice is recommended.

  • Application: After your standard fixation and permeabilization steps, apply the fresh NaBH₄ solution to your cells or tissue sections.

  • Incubation: Incubate for 3 rounds of 10 minutes each for tissue sections. For cell monolayers, two 4-minute incubations may be sufficient.

  • Washing: Wash the samples thoroughly with PBS (3 x 5 minutes) to remove all residual NaBH₄.

  • Proceed: Continue with your blocking and immunolabeling protocol.

Protocol 2: Sudan Black B Quenching of Lipofuscin

This protocol is for masking autofluorescence from lipofuscin granules.

  • Preparation: Prepare a 0.3% (w/v) Sudan Black B solution in 70% ethanol. Stir this solution in the dark for 1-2 hours and then filter to remove any undissolved particles.

  • Application: This step is performed after your secondary antibody incubation and final washes.

  • Incubation: Apply the Sudan Black B solution to your sample and incubate for 10 minutes in the dark at room temperature.

  • Washing: Quickly rinse the sample multiple times (7-8 times) with PBS to remove excess Sudan Black B.

  • Mounting: Immediately mount the coverslip with an appropriate mounting medium.

    • Expert Tip: This method is highly effective but can sometimes introduce a faint dark background. It works well for FITC (green) and Alexa Fluor 594 (red) channels without significantly reducing their signal.

Protocol 3: General Photobleaching Protocol

This protocol is for reducing endogenous autofluorescence before staining.

  • Sample Preparation: Prepare your sample through fixation and permeabilization as usual, but before any blocking or antibody steps.

  • Exposure: Place the slide on the microscope stage. Expose the area of interest to high-intensity light from your microscope's light source (e.g., a mercury arc lamp or LED).

    • Expert Tip: Use a broad-spectrum filter set (e.g., DAPI or FITC cube) and a high-power objective (e.g., 40x) to deliver the light efficiently.

  • Duration: The required time can vary significantly, from 15 minutes to several hours, depending on the tissue and the intensity of the light

Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of 3-Aminoquinoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Quinoline Scaffold

The quinoline ring system is a versatile scaffold in medicinal chemistry, known for its wide range of biological activities.[1] Derivatives of quinoline have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4] Specifically, various quinoline carboxylic acid derivatives have shown inhibitory activity against targets such as protein kinase CK2 and ectonucleotidases.[5][6]

While the precise primary target of 3-Aminoquinoline-6-carboxylic acid is not extensively defined in publicly available literature, its structural similarity to other biologically active quinolines suggests potential mechanisms of action and similar off-target liabilities. This guide will therefore address both general and specific strategies for minimizing these confounding effects.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. What are the common causes?

A1: Inconsistent results are a frequent challenge and can stem from several factors:

  • Compound-Related Issues: This includes problems with the inhibitor's storage, solubility, and stability.[7]

  • Experimental System-Related Issues: This encompasses variability in cell culture conditions, passage number, and cell density.[8]

  • Assay-Related Issues: This relates to inconsistencies in reagent preparation, incubation times, and the instrumentation used for readouts.[8]

Q2: How can I be sure that the observed phenotype is a result of on-target activity and not off-target effects?

A2: This is a critical question. To confirm on-target activity, consider the following approaches:

  • Use a Structurally Different Inhibitor: If another compound with a different chemical scaffold is known to inhibit the same target, it should produce a similar phenotype.

  • Perform a Dose-Response Curve: A clear relationship between the inhibitor concentration and the biological effect suggests on-target activity.[9]

  • Rescue Experiment: If possible, overexpressing a resistant mutant of the target protein should rescue the phenotype induced by the inhibitor.[8]

  • Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the inhibitor is binding to its intended target inside the cell at the concentrations used.[8][10]

Q3: I am observing significant cell death at concentrations where I expect to see specific inhibition. What should I do?

A3: This suggests either a potent on-target effect that induces apoptosis or, more likely, off-target cytotoxicity.

  • Determine the Cytotoxic Threshold: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to identify the concentration range that is non-toxic to your cells.[11]

  • Use Lower, Non-Toxic Concentrations: Conduct your functional assays at concentrations at or below the cytotoxic threshold to ensure you are observing specific inhibitory effects.[8]

  • Check the Solvent Concentration: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.5%).[7]

Troubleshooting Guide

Issue 1: Unexpected Cellular Phenotype or Lack of Effect

Possible Cause 1: Poor Compound Solubility Many small molecules, including quinoline derivatives, can have poor aqueous solubility.[7] If the compound precipitates, its effective concentration will be much lower than intended.

Troubleshooting Steps:

  • Visual Inspection: Carefully inspect your stock and working solutions for any precipitate.

  • Solubility Test: Prepare your highest concentration working solution and incubate it under your experimental conditions (e.g., 37°C) for a few hours. Visually check for precipitation against a dark background.[7]

  • Modify Preparation: If solubility is an issue, you may need to prepare fresh dilutions for each experiment or slightly increase the DMSO concentration (while staying below the toxic threshold).

Possible Cause 2: Lysosomal Sequestration Aminoquinolines are basic compounds that can accumulate in the acidic environment of lysosomes.[12] This phenomenon, known as lysosomotropism, can reduce the effective concentration of the compound at its intended target.[12]

Troubleshooting Steps:

  • Assess Lysosomotropism: Perform a lysosomotropism assay. This can be done by co-incubating your cells with your compound and a fluorescent acidotropic probe like LysoTracker Red. A decrease in the LysoTracker signal in the presence of your compound suggests it is accumulating in the lysosomes.[12]

  • pH-Activity Relationship: Test the activity of your compound in buffered solutions at different pH values. A significant change in potency may indicate lysosomotropism is affecting your results.[12]

Possible Cause 3: The Target is Not Expressed or Not Active in Your Cell Line The intended target of this compound may not be present or functionally relevant in your chosen cell model.

Troubleshooting Steps:

  • Target Expression Analysis: Confirm the expression of the putative target protein in your cell line using Western blot or qPCR.

  • Use a Positive Control Cell Line: If available, use a cell line known to be sensitive to inhibitors of the target pathway.

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration using an MTT Assay

This protocol is a common method for assessing the cytotoxic effects of compounds on cancer cell lines.[11]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • This compound

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[11]

  • Prepare serial dilutions of this compound in the complete cell culture medium. The final concentration of DMSO should be less than 0.5%.[11]

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO).[11]

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[11]

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[11]

  • Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[11]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell growth).

Protocol 2: In Vitro Kinase Inhibition Assay

Given that related quinoline carboxylic acids inhibit protein kinases, this is a relevant assay to test for off-target kinase activity.[5]

Materials:

  • Recombinant kinase of interest

  • Kinase-specific peptide substrate

  • This compound

  • ATP (including γ-³²P-ATP for radiometric assay or as part of a luminescence-based kit like ADP-Glo™)

  • Kinase reaction buffer

  • 96-well plate

Procedure (Example using ADP-Glo™ Luminescence Assay):

  • Prepare serial dilutions of this compound in the appropriate buffer.

  • Add the kinase, substrate, and buffer to the wells of a 96-well plate.[12]

  • Add the test compound or DMSO (vehicle control).[12]

  • Initiate the reaction by adding ATP.[12]

  • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).[12]

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate.[12]

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[12]

  • Measure luminescence with a plate reader.[12]

  • Calculate the percent inhibition for each concentration and determine the IC50 value.[12]

Data Presentation

Table 1: Hypothetical Off-Target Kinase Profile of a Quinoline Derivative

Kinase TargetIC50 (µM)Assay Type
Target Kinase X0.5Biochemical
Off-Target Kinase A5.2Biochemical
Off-Target Kinase B> 50Biochemical
Off-Target Kinase C12.8Biochemical

Note: This table is a representative example. Actual values should be populated from specific experimental data.

Table 2: Troubleshooting Summary

IssuePossible CauseRecommended Action
Inconsistent IC50 valuesCompound instability, cell passage variability, inconsistent seedingAliquot stock solutions, use a consistent passage number, ensure uniform cell seeding[8]
High CytotoxicityOff-target toxicity, excessive solvent concentrationPerform a dose-response cytotoxicity assay, keep DMSO concentration <0.5%[7][8]
No observable effectPoor solubility, compound degradation, inactive targetCheck for precipitation, use fresh compound, verify target expression in your cell line[7]
Phenotype mismatch with genetic knockdownSignificant off-target effectsPerform a broad-spectrum off-target screen (e.g., kinase panel), use a structurally unrelated control compound[8][10]

Visualizing Experimental Logic

Diagram 1: Workflow for Investigating Off-Target Effects

G cluster_0 Initial Observation cluster_1 Primary Troubleshooting cluster_2 Secondary Investigation cluster_3 Conclusion & Refinement A Unexpected Phenotype or Cytotoxicity Observed B Check Compound Solubility & Stability A->B Investigate C Determine Cytotoxic Concentration (MTT Assay) A->C Investigate D Verify Target Expression (Western Blot/qPCR) A->D Investigate J Refine Experimental Conditions (e.g., lower concentration) C->J Inform E Perform Cellular Target Engagement Assay (e.g., CETSA) D->E H On-Target Effect Confirmed E->H I Off-Target Effect Identified E->I Identify F Assess Lysosomotropism F->I Identify G Broad-Spectrum Off-Target Screen (e.g., Kinase Panel) G->I Identify I->J G cluster_0 Cellular Environment A 3-Aminoquinoline- 6-carboxylic acid B Intended Target (e.g., Kinase) A->B Inhibits E Off-Target Protein (e.g., another kinase) A->E Inhibits (Off-Target) H Lysosome A->H Sequestration C Downstream Signaling B->C Regulates D Cellular Response (On-Target) C->D Leads to F Unintended Signaling E->F Alters G Cellular Response (Off-Target) F->G Leads to

References

Technical Support Center: Challenges in Scaling Up 3-Aminoquinoline-6-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-Aminoquinoline-6-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to navigate the complexities of scaling up the synthesis of this important pharmaceutical intermediate. Our focus is on providing practical, field-proven insights grounded in established chemical principles to ensure the successful and efficient production of this target molecule.

Introduction: The Synthetic Challenge

This compound is a key building block in the development of various therapeutic agents. However, its synthesis, particularly at scale, is not without its challenges. The presence of both an electron-donating amino group and an electron-withdrawing carboxylic acid group on the quinoline scaffold presents unique synthetic hurdles. This guide will focus on a common and scalable synthetic approach, the modified Friedländer annulation, and address the potential issues that may arise during process development and scale-up.

Proposed Scalable Synthetic Route: Modified Friedländer Annulation

A robust and scalable approach to this compound involves a modified Friedländer synthesis. This method offers the advantage of a one-pot reaction, utilizing readily available starting materials and employing milder conditions compared to classical quinoline syntheses like the Skraup or Doebner-von Miller reactions.[1][2]

The proposed pathway begins with the in-situ reduction of a substituted o-nitrobenzaldehyde, followed by condensation with a suitable C2-synthon.

Visualizing the Workflow: A Step-by-Step Overview

Synthetic_Workflow cluster_0 Step 1: In-situ Reduction cluster_1 Step 2: Condensation & Cyclization cluster_2 Step 3: Functional Group Interconversion A 4-Chloro-3-nitrobenzaldehyde C 2-Amino-4-chlorobenzaldehyde (in solution) A->C Reduction B Reducing Agent (e.g., Fe/HCl) B->C F Ethyl 3-amino-6-chloroquinoline-2-carboxylate C->F Friedländer Annulation D Ethyl 2-amino-2-oxoacetate D->F E Base (e.g., KOH) E->F H 3-Amino-6-chloroquinoline F->H Hydrolysis & Decarboxylation G Hydrolysis & Decarboxylation J This compound (Final Product) H->J Carboxylation I Palladium-catalyzed Carboxylation

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Guide: A Q&A Approach to Common Scale-Up Issues

This section addresses specific problems that researchers may encounter during the synthesis of this compound, providing explanations and actionable solutions.

Problem ID Observed Issue Potential Root Cause(s) Suggested Corrective Actions & Scientific Rationale
TS-01 Low Yield of 2-Amino-4-chlorobenzaldehyde (in-situ) Incomplete reduction of the nitro group.Increase reducing agent stoichiometry: Ensure a sufficient excess of the reducing agent (e.g., iron powder) is used to drive the reaction to completion.[1] Monitor reaction temperature: The reduction is often exothermic. Maintain a controlled temperature to prevent side reactions. Acid concentration: The concentration of the acid (e.g., HCl) is critical for the efficiency of the reduction. Optimize the acid concentration to ensure a steady rate of reaction.
TS-02 Formation of Polymeric Byproducts during Friedländer Condensation Self-condensation of the aldehyde or ketone starting materials.Slow addition of the C2-synthon: Add the ethyl 2-amino-2-oxoacetate slowly to the reaction mixture containing the in-situ generated aminobenzaldehyde to maintain a low concentration and minimize self-condensation. Optimize base concentration: The base concentration can influence the rate of both the desired condensation and side reactions. A systematic optimization of the base concentration is recommended.[3]
TS-03 Incomplete Cyclization to the Quinoline Ring Insufficient temperature or catalyst activity.Increase reaction temperature: The Friedländer annulation can be temperature-sensitive. A gradual increase in the reaction temperature may be necessary to promote cyclization.[3] Screen alternative catalysts: While a base like KOH is common, Lewis acids have also been shown to catalyze the Friedländer reaction effectively and may offer better results for your specific substrate.[4]
TS-04 Difficulties in the Final Carboxylation Step Catalyst poisoning or poor substrate solubility.Use a robust palladium catalyst: Select a palladium catalyst known for its stability and activity in carboxylation reactions of haloquinolines. Optimize solvent system: The solubility of 3-amino-6-chloroquinoline can be a limiting factor. A solvent screen to identify a system that effectively dissolves the substrate and is compatible with the carboxylation reaction is crucial for scale-up.
TS-05 Product Isolation and Purification Challenges The amphoteric nature of the final product (containing both an amino and a carboxylic acid group) can complicate purification.Isoelectric point precipitation: Carefully adjust the pH of the solution to the isoelectric point of this compound to induce precipitation. This is often an effective method for purifying amino acids and related compounds. Recrystallization from a suitable solvent system: Experiment with different solvent mixtures (e.g., ethanol/water, DMF/water) to find an optimal system for recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis?

A1: The in-situ reduction of the nitro group can be highly exothermic and may generate hydrogen gas, posing a fire or explosion risk. It is crucial to have adequate cooling and ventilation, and to perform the reaction under an inert atmosphere. Additionally, palladium catalysts used in the carboxylation step can be pyrophoric and should be handled with care. A thorough process safety assessment is essential before any scale-up.

Q2: Can I use a different starting material instead of 4-chloro-3-nitrobenzaldehyde?

A2: Yes, alternative starting materials can be considered. For example, starting from 4-amino-3-nitrobenzoic acid is a possibility. However, this would require a different synthetic strategy, likely involving reduction of the nitro group followed by a cyclization reaction to form the quinoline ring. Each route will have its own set of challenges and optimization requirements.

Q3: How critical is the purity of the starting materials for a successful scale-up?

A3: The purity of starting materials is paramount for a successful and reproducible synthesis at scale. Impurities in the starting materials can lead to the formation of side products that are difficult to remove, ultimately impacting the yield and purity of the final product. It is highly recommended to use well-characterized starting materials with a purity of >98%.

Q4: What are the key process parameters to monitor during the Friedländer annulation step?

A4: The key parameters to monitor are:

  • Temperature: As mentioned, this reaction can be temperature-sensitive.

  • Reaction Time: Monitor the reaction progress by techniques like HPLC or TLC to determine the optimal reaction time.

  • Stirring Rate: Ensure efficient mixing, especially in a larger reactor, to maintain homogeneity and prevent localized overheating.

  • pH: The pH of the reaction mixture can influence the rate and selectivity of the condensation.

Q5: Are there any "greener" alternatives to the traditional solvents used in this synthesis?

A5: The development of greener synthetic routes is an active area of research. For quinoline synthesis, some studies have explored the use of water, ionic liquids, or solvent-free conditions.[5] While these may not be directly applicable to your specific substrate without optimization, they represent a promising direction for more sustainable chemical manufacturing.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound

Materials:

  • 4-Chloro-3-nitrobenzaldehyde

  • Iron powder (<325 mesh)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl 2-amino-2-oxoacetate

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Palladium(II) acetate

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Carbon Monoxide (CO) gas

  • Triethylamine

  • Dimethylformamide (DMF)

Procedure:

  • In-situ Reduction: To a stirred solution of 4-chloro-3-nitrobenzaldehyde (1.0 eq) in ethanol, add iron powder (3.0 eq). Heat the mixture to 60°C and add concentrated HCl (0.1 eq) dropwise. Monitor the reaction by TLC until the starting material is consumed.

  • Friedländer Annulation: To the above reaction mixture, add a solution of ethyl 2-amino-2-oxoacetate (1.2 eq) and KOH (2.0 eq) in ethanol dropwise at 60°C. Reflux the mixture for 4-6 hours.

  • Hydrolysis and Decarboxylation: After cooling, acidify the reaction mixture with concentrated HCl. The resulting precipitate is filtered, washed with water, and then refluxed in a mixture of acetic acid and water to yield 3-amino-6-chloroquinoline.

  • Palladium-catalyzed Carboxylation: In a pressure vessel, combine 3-amino-6-chloroquinoline (1.0 eq), palladium(II) acetate (0.05 eq), dppp (0.1 eq), and triethylamine (2.0 eq) in DMF. Pressurize the vessel with CO gas (10 atm) and heat to 120°C for 12 hours.

  • Work-up and Purification: After cooling, filter the reaction mixture. Acidify the filtrate with HCl to precipitate the crude product. Purify by recrystallization from an appropriate solvent system.

Protocol 2: Purification by Isoelectric Point Precipitation
  • Dissolve the crude this compound in a minimum amount of dilute aqueous NaOH.

  • Filter the solution to remove any insoluble impurities.

  • Slowly add dilute aqueous HCl to the filtrate with vigorous stirring until the pH reaches the isoelectric point of the product (typically around pH 4-5, this should be determined experimentally).

  • A precipitate of the purified product will form.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Visualizing Troubleshooting: A Decision Tree

Troubleshooting_Decision_Tree Start Low Final Product Yield Q1 Check Purity of Intermediates Start->Q1 A1_Yes Intermediates Pure Q1->A1_Yes Yes A1_No Re-purify Intermediates Q1->A1_No No Q2 Analyze Byproducts A1_Yes->Q2 A2_Polymer Polymeric Material Detected Q2->A2_Polymer Polymerization A2_Incomplete Starting Material Present Q2->A2_Incomplete Incomplete Reaction Sol_Polymer Optimize Condensation: - Slower Addition - Adjust Base Conc. A2_Polymer->Sol_Polymer Sol_Incomplete Optimize Cyclization: - Increase Temperature - Screen Catalysts A2_Incomplete->Sol_Incomplete

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

identifying and removing impurities from 3-Aminoquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 3-Aminoquinoline-6-carboxylic acid. This resource is designed to provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions regarding the identification and removal of impurities associated with this compound. Our guidance is grounded in established principles of organic synthesis and purification, tailored to the specific challenges presented by aminoquinoline carboxylic acids.

I. Understanding the Impurity Profile of this compound

The purity of this compound is paramount for its successful application in research and drug development. Impurities can arise from various sources, including the synthetic route employed, side reactions, and degradation. A thorough understanding of the synthesis is the first step in predicting and identifying potential impurities.

Frequently Asked Questions (FAQs): Common Impurities

Q1: What are the most likely impurities I will encounter in my crude this compound?

A1: The impurity profile is highly dependent on the synthetic method used. Common routes to quinoline derivatives include the Friedländer, Doebner-von Miller, and Skraup syntheses.[1][2][3] Based on these, you can anticipate the following types of impurities:

  • Unreacted Starting Materials: Depending on the specific synthesis, these could include precursors to the quinoline core. For instance, in a plausible Friedländer-type synthesis, you might find residual 2-aminobenzaldehyde or a related amino-aromatic ketone, and a compound with a reactive α-methylene group.[2][4]

  • Side-Reaction Products:

    • Polymeric Materials and Tars: These are common in acid-catalyzed quinoline syntheses like the Skraup and Doebner-von Miller reactions, often resulting from the polymerization of intermediates under harsh acidic and high-temperature conditions.[5]

    • Regioisomers: If unsymmetrical precursors are used, the formation of isomeric quinoline carboxylic acids is possible.

    • Over-oxidation or Reduction Products: Depending on the reagents used, you might see byproducts from unintended oxidation or reduction of functional groups.

  • Residual Solvents and Reagents: Solvents used in the reaction and purification (e.g., ethanol, DMF, acetic acid) and any catalysts or acids/bases will likely be present in the crude product.

Q2: My reaction mixture is a dark, tarry substance. Is my product lost?

A2: Not necessarily. Significant tar formation is a known issue in many quinoline syntheses, particularly the Skraup reaction.[5] The desired product is often entrapped within this tarry matrix. Purification methods like steam distillation (for volatile quinolines) or, more commonly for functionalized quinolines, robust chromatographic techniques are often effective at isolating the product.[5]

II. Purification Strategies for this compound

Due to its amphoteric nature, containing both a basic amino group and an acidic carboxylic acid group, this compound presents unique purification challenges.

Troubleshooting Purification

Q3: I am struggling to find a good solvent for recrystallization. What should I try?

A3: Finding an ideal single solvent for recrystallization can be challenging for compounds with mixed polarity. Here’s a systematic approach:

  • Solvent Screening: Test the solubility of your crude product in a range of solvents with varying polarities at both room temperature and elevated temperatures. A good solvent will show low solubility at room temperature and high solubility when heated.[2]

  • Solvent Systems to Consider:

    • Polar Protic Solvents: Ethanol, methanol, and isopropanol are often good starting points.[6]

    • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) can be effective, though their high boiling points can make removal difficult. Recrystallization from a DMF/water or IPA/DMF mixture has been reported for similar compounds.[7]

    • Aqueous Systems: Given the amino and carboxylic acid groups, solubility is highly pH-dependent. You can try dissolving the compound in a dilute aqueous acid (to protonate the amine) or base (to deprotonate the carboxylic acid) and then carefully neutralizing to induce crystallization.[8]

Q4: My compound streaks badly on a standard silica gel column. How can I improve the chromatography?

A4: Streaking on silica gel is a common problem for basic compounds like amines and highly polar compounds like carboxylic acids. This is due to strong interactions with the acidic silanol groups on the silica surface.

  • Mobile Phase Modification:

    • For Amines: Add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent to neutralize the acidic silica and prevent tailing of the basic amino group.[9]

    • For Carboxylic Acids: Add a small amount of an acidic modifier like acetic acid or formic acid (0.1-1%) to the eluent to keep the carboxylic acid protonated and reduce its interaction with the silica.[9]

  • Zwitterionic Nature: Since your compound has both groups, you may need to experiment. Often, a mobile phase containing a small amount of both an acid and a base, or using a buffer, can be effective. A common mobile phase for polar compounds is a gradient of methanol in dichloromethane (DCM) with a small percentage of acetic acid.

  • Alternative Stationary Phases:

    • Reverse-Phase Chromatography (C18): This is often a better choice for polar and zwitterionic compounds. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA).[9]

    • Alumina (basic or neutral): For basic compounds, basic or neutral alumina can sometimes provide better separation with less tailing than silica gel.

III. Analytical Methods for Purity Assessment

A combination of analytical techniques is recommended for a comprehensive purity assessment.

FAQs: Analytical Techniques

Q5: What is the best way to get a quick purity check of my sample?

A5: Thin-Layer Chromatography (TLC) is an excellent first-pass technique. It can quickly show you the number of components in your mixture and help you develop a solvent system for column chromatography. Due to the polar nature of your compound, you will likely need a polar eluent system, such as ethyl acetate/methanol or dichloromethane/methanol, possibly with a small amount of acetic acid or triethylamine.

Q6: How can I get a quantitative measure of purity?

A6: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis. A reverse-phase method is likely the most suitable for this compound.

Q7: How can I identify the structure of my impurities?

A7: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this. It separates the components of your mixture and provides the mass of each, which can give you the molecular formula of your impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial. 1H and 13C NMR of your purified compound will confirm its structure, and careful analysis of the crude material's NMR can reveal the structures of major impurities.[9][10]

IV. Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Based on solubility tests, select a suitable solvent or solvent pair (e.g., ethanol/water, DMF/isopropanol).

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Gradually add more hot solvent until the solid just dissolves. Avoid adding excess solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To encourage slower crystal growth and higher purity, you can insulate the flask.

  • Cooling: Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Flash Column Chromatography on Silica Gel
  • Solvent System Selection: Use TLC to determine an appropriate eluent system that gives good separation and an Rf value of ~0.3 for the product. A gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) with 0.5% acetic acid is a good starting point.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DMF), adsorb it onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution: Run the column, starting with the initial eluent composition and gradually increasing the polarity (the percentage of methanol).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: Analytical HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of water and acetonitrile at a concentration of approximately 0.5 mg/mL.

V. Visual Experimental Workflows

PurificationWorkflow Crude Crude 3-Aminoquinoline- 6-carboxylic acid Dissolve Dissolve in minimal hot solvent Crude->Dissolve HotFilter Hot Filtration (optional) Dissolve->HotFilter Cool Slow Cooling & Crystallization Dissolve->Cool No insoluble impurities HotFilter->Cool VacuumFilter Vacuum Filtration Cool->VacuumFilter Pure Pure Crystals VacuumFilter->Pure ChromatographyWorkflow Crude Crude Product TLC TLC for Solvent System Crude->TLC Load Dry Load Sample Crude->Load Column Pack Silica Gel Column TLC->Column Column->Load Elute Elute with Gradient Load->Elute Fractions Collect & Analyze Fractions Elute->Fractions Combine Combine Pure Fractions Fractions->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Purified Product Evaporate->Pure

References

Technical Support Center: Optimizing Incubation Time for 3-Aminoquinoline-6-carboxylic acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the use of 3-Aminoquinoline-6-carboxylic acid and its derivatives in cell-based assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing experimental protocols, with a specific focus on incubation time. The principles and methodologies outlined here are grounded in established practices for the characterization of novel small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: Why is optimizing the incubation time for this compound so critical for my cell-based assay?

A1: Optimizing the incubation time is crucial for ensuring that the observed biological effects are a direct result of the compound's interaction with its intended target.[1] An insufficient incubation period may not allow for adequate cellular uptake and target engagement, leading to an underestimation of the compound's potency. Conversely, an excessively long incubation can trigger secondary, off-target effects, cellular stress responses, or cytotoxicity, which can confound the interpretation of your results.[1] The ideal incubation time provides a clear window to observe the primary, robust response, offering valuable insights into the compound's mechanism of action.[1]

Q2: What is a typical starting range for incubation time with this compound?

A2: The optimal incubation time is highly dependent on the biological question you are asking and the nature of your assay. For direct enzymatic inhibition assays, where the compound interacts with a specific protein, shorter incubation times may be sufficient. For instance, studies on related 3-quinoline carboxylic acid derivatives as protein kinase CK2 inhibitors have utilized incubation times as short as 20 minutes in in vitro assays. For cell-based assays measuring downstream effects like changes in protein expression or cell viability, longer incubation times are generally required. Cytotoxicity assays, for example, often involve incubation periods of 48-72 hours to observe significant effects on cell proliferation.[2] Therefore, a broad starting range could be from 30 minutes to 72 hours, which should be narrowed down based on your specific assay.

Q3: How does the mechanism of cellular uptake of this compound influence the incubation time?

A3: The rate at which this compound enters the cell is a key determinant of the necessary incubation time. As a carboxylic acid-containing molecule, its uptake is influenced by its pKa and the pH of the extracellular and intracellular environments. The uncharged form of a carboxylic acid is more lipid-soluble and can more readily diffuse across the cell membrane.[2] Once inside the more neutral cytoplasm, the molecule can become charged, effectively trapping it within the cell. Some quinoline derivatives have also been shown to be substrates for specific transporters. The efficiency of these uptake mechanisms will directly impact how quickly the intracellular concentration of the compound reaches a level sufficient to engage its target. Therefore, a preliminary assessment of the compound's cellular permeability can provide valuable guidance for selecting an appropriate incubation time range.

Q4: Should I be concerned about the stability of this compound in my cell culture medium during long incubations?

A4: Yes, the stability of any small molecule in culture medium over time is a valid concern. Components in the medium, such as serum proteins, can bind to the compound, reducing its effective concentration. Additionally, the compound itself may be metabolized by the cells or degrade over longer incubation periods. It is advisable to assess the stability of this compound in your specific assay conditions if you are planning very long incubation times (e.g., beyond 24 hours). This can be done by measuring the concentration of the compound in the medium at different time points using analytical methods like HPLC-MS.

Troubleshooting Guide: Optimizing Incubation Time

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: I am not observing any effect of this compound at any of the time points I've tested.

  • Question: I've treated my cells with what I believe is an appropriate concentration of this compound, but I'm not seeing any response even after 24 hours. What could be the problem?

  • Answer: There are several possibilities to consider:

    • Insufficient Incubation Time: The 24-hour time point may still be too early to observe the desired effect, especially for endpoints like cell proliferation or apoptosis.

    • Sub-optimal Concentration: The concentration of the compound may be too low to elicit a measurable response.

    • Compound Inactivity or Degradation: Verify the integrity and purity of your this compound stock.

    • Insensitive Assay Readout: The chosen method of detection may not be sensitive enough to capture subtle changes.

  • Troubleshooting Steps:

    • Extend the Time Course: Include later time points in your experiment, such as 48 and 72 hours.

    • Perform a Dose-Response Experiment: Test a wider range of concentrations to determine if a higher dose is needed.

    • Validate Your Compound: Confirm the identity and purity of your compound stock.

    • Optimize Your Assay: Consider using a more sensitive detection reagent or a more direct downstream marker of your target's activity.

Issue 2: I am seeing high variability between my replicate experiments.

  • Question: My results for the optimal incubation time of this compound are not consistent from one experiment to the next. What could be causing this?

  • Answer: High variability in cell-based assays can often be traced back to inconsistencies in experimental procedures.

    • Inconsistent Cell Seeding: Uneven cell plating can lead to significant differences in cell number and health between wells.

    • Timing Variations: Inconsistent timing of compound addition or sample collection can introduce variability, especially in kinetic assays.

    • Reagent Preparation: Inconsistent preparation of reagents, including the serial dilutions of your compound, can be a major source of error.

  • Troubleshooting Steps:

    • Standardize Cell Plating: Ensure a uniform single-cell suspension and use a consistent cell counting method for plating. Allow cells to adhere and recover for a consistent period before treatment.

    • Precise Timing: Use a multichannel pipette for simultaneous addition of the compound and be meticulous with incubation and harvesting times.

    • Consistent Reagent Preparation: Prepare fresh reagents for each experiment and use consistent lot numbers for critical components like media and serum.

Issue 3: The biological response to this compound decreases at later time points.

  • Question: I see a strong inhibitory effect of this compound at 4 hours, but the effect is much weaker at 24 hours. Why is this happening?

  • Answer: This phenomenon is not uncommon and can be due to several biological factors:

    • Cellular Adaptation: Cells may activate compensatory signaling pathways or feedback mechanisms to counteract the effect of the inhibitor over time.

    • Compound Metabolism or Efflux: The cells may be metabolizing this compound into an inactive form or actively pumping it out of the cell.

    • Cytotoxicity: At later time points, the compound may be causing cell death, which can confound the measurement of a specific biological activity.

  • Troubleshooting Steps:

    • Focus on Early Time Points: Your optimal incubation window may be at the earlier time points where the direct effect is maximal.

    • Consider Compound Replenishment: For longer-term experiments, you may need to replenish the compound by performing a partial or full media change.

    • Assess Cell Viability: Run a parallel cell viability assay (e.g., MTT or trypan blue exclusion) to determine if the compound is cytotoxic at the concentrations and time points tested.[2]

Experimental Protocols & Data Presentation

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time

This protocol provides a general framework for conducting a time-course experiment to identify the optimal incubation time for this compound.

1. Cell Seeding:

  • Plate your cells in a 96-well plate at a pre-determined optimal density to ensure they are in the logarithmic growth phase throughout the experiment.

  • Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C and 5% CO2.

2. Compound Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • On the day of the experiment, prepare serial dilutions of the compound in pre-warmed cell culture medium to achieve the desired final concentrations.

3. Treatment:

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and any necessary positive or negative controls.

4. Incubation and Data Collection:

  • Incubate the plates for a range of time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours).

  • At each time point, perform your assay to measure the desired biological endpoint (e.g., kinase activity, protein expression, cell viability).

5. Data Analysis:

  • Normalize the data to the vehicle control for each time point.

  • Plot the normalized response as a function of incubation time for each concentration of the compound.

  • The optimal incubation time is typically the point at which the maximal, stable biological response is observed.

Data Presentation: Summarizing Time-Course Data

Quantitative data from your time-course experiment should be presented in a clear and structured table for easy comparison.

Incubation Time (Hours)Vehicle Control (Response Units)1 µM 3-AQ-6-COOH (Response Units)% Inhibition10 µM 3-AQ-6-COOH (Response Units)% Inhibition
2105.384.220.0%52.150.5%
4102.861.740.0%30.870.0%
8108.159.545.0%32.470.0%
12110.566.340.0%44.260.0%
24115.274.935.0%57.650.0%
48120.790.525.0%72.440.0%

Caption: Hypothetical data from a time-course experiment showing the percentage inhibition of a specific cellular response by two different concentrations of this compound (3-AQ-6-COOH). Based on this data, an incubation time of 4-8 hours would be considered optimal.

Visualizations

Experimental Workflow for Incubation Time Optimization

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis prep_cells Plate Cells in 96-well Plate prep_compound Prepare Serial Dilutions of 3-AQ-6-COOH treat_cells Treat Cells with Compound and Controls prep_compound->treat_cells incubate Incubate for a Range of Time Points (e.g., 2, 4, 8, 12, 24, 48, 72h) treat_cells->incubate assay Perform Assay at Each Time Point incubate->assay data_analysis Analyze Data & Plot Response vs. Time assay->data_analysis determine_optimal Determine Optimal Incubation Time data_analysis->determine_optimal

Caption: Workflow for optimizing incubation time.

Conceptual Diagram: Time-Dependent Effects of a Small Molecule Inhibitor

G cluster_time cluster_effects Short Short Optimal Optimal uptake Cellular Uptake & Target Engagement Short->uptake Initiation Long Long primary Primary Pharmacological Effect (Maximal Response) Optimal->primary Peak Effect secondary Secondary/Off-Target Effects, Cellular Adaptation, Cytotoxicity Long->secondary Confounding Factors

Caption: Time-dependent effects of an inhibitor.

References

Validation & Comparative

A Researcher's Guide to Quinoline-Based Inhibitors: A Comparative Analysis Featuring 3-Aminoquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold - A Cornerstone of Modern Drug Discovery

To researchers in medicinal chemistry and drug development, the quinoline scaffold is a familiar and highly valued structural motif. This bicyclic aromatic heterocycle, composed of a benzene ring fused to a pyridine ring, is a "privileged structure," meaning it can bind to a wide array of biological targets with high affinity. Its rigid nature provides a fixed orientation for substituent groups, while the nitrogen atom offers a key site for hydrogen bonding. This versatility has led to the development of numerous FDA-approved drugs targeting a diverse range of pathologies, from cancers to infectious diseases.[1][2][3]

This guide provides a comparative analysis of quinoline-based inhibitors, with a special focus on the lesser-characterized molecule, 3-Aminoquinoline-6-carboxylic acid . Due to the limited publicly available biological data on this specific compound, we will infer its potential therapeutic applications by examining the structure-activity relationships (SAR) of its core components. We will then benchmark this theoretical profile against well-established, clinically successful quinoline-based inhibitors, providing quantitative experimental data and detailed protocols to guide researchers in the evaluation of novel quinoline derivatives.

Spotlight on this compound: A Molecule of Untapped Potential

Chemical Structure: C₁₀H₈N₂O₂ CAS Number: 1521939-38-7

A thorough review of scientific literature and patent databases reveals that this compound is a known chemical entity, available commercially, but its biological activity and inhibitory targets remain largely uncharacterized in the public domain. However, its structure offers valuable clues to its potential.

  • The 3-Amino Group: The position of the amino group is critical. The patent for a related compound, 3-aminoquinoline-5-carboxylic acid methyl ester, highlights the 3-amino position as a "high-activity substitution site," suggesting it is a key anchor for biological interactions, potentially in the development of antitumor agents.

  • The Carboxylic Acid Group: The position of the carboxylic acid can dictate target specificity. For instance, quinoline-4-carboxylic acids are known inhibitors of dihydroorotate dehydrogenase, an anticancer target.[4] Derivatives of quinoline-3-carboxylic acid have been explored as antibacterial agents and as inhibitors of protein kinase CK2.[5][6] The placement at the 6-position, as seen in our topic compound, could confer unique binding properties.

Based on this structural analysis, this compound warrants investigation as a potential inhibitor in oncology or infectious disease. To characterize such a novel compound, a researcher would need to perform a series of robust in vitro assays, which are detailed later in this guide.

Comparative Analysis: Benchmarking Against Established Quinoline-Based Inhibitors

To provide context for the potential performance of a new quinoline derivative, we will compare two major classes of clinically-approved quinoline-based drugs: Tyrosine Kinase Inhibitors used in oncology and Bacterial Topoisomerase Inhibitors used as antibiotics.

I. Quinoline-Based Tyrosine Kinase Inhibitors

Tyrosine kinases are critical components of signaling pathways that regulate cell growth, proliferation, and differentiation. Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[1] Several FDA-approved quinoline-based drugs effectively target these enzymes.

Data Presentation: Performance of Quinoline-Based Kinase Inhibitors

Compound (Brand Name)Primary TargetsIC₅₀ (nM)Key Therapeutic Areas
Bosutinib (Bosulif)BCR-ABL, SRC family kinasesBCR-ABL: inferred potent inhibition SRC: inferred potent inhibitionChronic Myeloid Leukemia (CML)[7][8][9][10]
Cabozantinib (Cabometyx)VEGFR2, MET, RET, AXLVEGFR2: 0.035 MET: 1.3 RET: 5.2 AXL: 7Renal Cell Carcinoma, Hepatocellular Carcinoma, Thyroid Cancer[11][12][13][14][15]
Lenvatinib (Lenvima)VEGFR1-3, FGFR1-4, PDGFRα, RET, KITPotent inhibition across targetsThyroid Cancer, Renal Cell Carcinoma, Hepatocellular Carcinoma[1][16][17][18][19]

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50% in biochemical assays. Lower values indicate higher potency.

Mechanistic Insights: How Kinase Inhibitors Work

Bosutinib, Cabozantinib, and Lenvatinib are all ATP-competitive inhibitors. They function by binding to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade that drives tumor growth.[8][9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., VEGFR, MET) Substrate Substrate Protein RTK->Substrate Phosphorylates Quinoline_KI Quinoline Kinase Inhibitor (e.g., Cabozantinib) Quinoline_KI->RTK Blocks ATP Binding Site ATP ATP ATP->RTK P_Substrate Phosphorylated Substrate Substrate->P_Substrate Signaling Downstream Signaling Cascade P_Substrate->Signaling Proliferation Tumor Cell Proliferation, Angiogenesis, Metastasis Signaling->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Binds & Activates

Caption: Mechanism of Quinoline-Based Tyrosine Kinase Inhibitors.

II. Quinoline-Based Bacterial Topoisomerase Inhibitors

Bacterial topoisomerases (DNA gyrase and topoisomerase IV) are essential enzymes that control the topological state of bacterial DNA during replication. Their inhibition leads to rapid bacterial cell death, making them excellent targets for antibiotics. The fluoroquinolones are a major class of antibiotics based on a related quinolone structure.

Data Presentation: Performance of Quinoline-Based Antibiotics

Compound (Brand Name)Primary TargetsMIC₉₀ (µg/mL) against E. coliKey Therapeutic Areas
Gepotidacin (Blujepa)DNA gyrase, Topoisomerase IV4Uncomplicated Urinary Tract Infections (uUTI)[4][5][20][21][22][23][24][25]
Sitafloxacin (Gracevit)DNA gyrase, Topoisomerase IV≤0.25Respiratory & Urinary Tract Infections[26][27][28][29]

MIC₉₀ (Minimum Inhibitory Concentration) is the lowest concentration of an antibiotic that inhibits the visible growth of 90% of tested bacterial isolates.

Mechanistic Insights: A Novel Approach to Bacterial Inhibition

Gepotidacin represents a new class of topoisomerase inhibitors (triazaacenaphthylene) and has a distinct mechanism from traditional fluoroquinolones like Sitafloxacin.[20][22] While both target the same enzymes, Gepotidacin binds to a different site, allowing it to remain effective against many fluoroquinolone-resistant strains.[20] This dual-targeting, well-balanced inhibition of both gyrase and topoisomerase IV is a key feature.[4][22]

G cluster_bacterium Bacterial Cell Quinoline_ABX Quinoline Antibiotic (e.g., Gepotidacin) Topoisomerases DNA Gyrase & Topoisomerase IV Quinoline_ABX->Topoisomerases Inhibits DNA_Replication DNA Replication Topoisomerases->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Process Halted Bacterial_DNA Bacterial DNA Bacterial_DNA->Topoisomerases Relaxation & Decatenation

Caption: Mechanism of Quinoline-Based Topoisomerase Inhibitors.

Experimental Protocols: A Guide to Characterizing Novel Quinoline Inhibitors

To determine if a novel compound like this compound has activity in these areas, rigorous and standardized experimental workflows are essential. Below are detailed, self-validating protocols for key assays.

Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen®, are robust, high-throughput methods for quantifying kinase activity.

Principle: The assay measures the phosphorylation of a fluorescein-labeled substrate by a kinase. A terbium-labeled antibody that specifically binds to the phosphorylated substrate is then added. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and fluorescein acceptor into close proximity, allowing FRET to occur. The resulting signal is proportional to kinase activity.[30][31][32]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Detection cluster_2 Step 3: Readout A Kinase + ATP + Fluorescein-Substrate B Phosphorylated Fluorescein-Substrate A->B Incubate C Add Terbium-Antibody + EDTA (to stop reaction) B->C D FRET Signal Generation (if phosphorylated) C->D E Measure TR-FRET Signal D->E

Caption: Workflow for a TR-FRET Kinase Inhibition Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in the appropriate kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[33]

    • Prepare a 2X substrate/ATP solution in the same buffer. The ATP concentration should be at its Km for the specific kinase to ensure competitive inhibitors are accurately measured.[30]

    • Prepare serial dilutions of the test inhibitor (e.g., this compound) and a known control inhibitor (e.g., Staurosporine).

    • Prepare a 2X detection solution containing a terbium-labeled phospho-specific antibody and EDTA in TR-FRET dilution buffer.[31]

  • Kinase Reaction:

    • In a low-volume 384-well plate, add 2.5 µL of the test inhibitor dilution.

    • Add 2.5 µL of the 2X kinase solution to all wells except the negative controls.

    • Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution. The final reaction volume is 10 µL.[33]

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Stop the reaction by adding 10 µL of the 2X detection solution to each well.[31]

    • Incubate for 30-60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at 520 nm (acceptor) and 495 nm (donor).[31]

    • Calculate the TR-FRET emission ratio (520 nm / 495 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent against a bacterial strain.[34][35]

Principle: A standardized bacterial inoculum is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth after a defined incubation period.[36]

Step-by-Step Methodology:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test bacterium (e.g., E. coli ATCC 25922).

    • Suspend the colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[36]

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.[34]

  • Plate Preparation:

    • In a sterile 96-well microtiter plate, add 50 µL of MHB to columns 2 through 12.

    • Prepare a stock solution of the test compound (e.g., this compound) at twice the highest desired final concentration.

    • Add 100 µL of this stock solution to column 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and repeating across to column 10. Discard the final 50 µL from column 10.[37]

    • Column 11 serves as the growth control (no drug), and column 12 serves as the sterility control (MHB only).

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to wells in columns 1 through 11. The final volume in each well is 100 µL.

    • Incubate the plate at 37°C for 16-20 hours in ambient air.[34]

  • Data Acquisition and Analysis:

    • After incubation, visually inspect the plate for turbidity. A button of growth at the bottom of the well indicates bacterial proliferation.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.[35]

Protocol 3: Cellular Viability/Cytotoxicity Assay (MTT)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is crucial for evaluating the effect of potential anticancer compounds on tumor cell lines.[38]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[39]

Step-by-Step Methodology:

  • Cell Plating:

    • Harvest and count cells from a healthy culture (e.g., MCF-7 breast cancer cell line).

    • Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate overnight at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound (e.g., this compound) in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle-only controls.

    • Incubate for the desired treatment period (e.g., 72 hours).

  • MTT Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration 0.5 mg/mL).[40]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Readout:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[39]

    • Mix thoroughly to dissolve the formazan crystals. It may be necessary to incubate overnight at room temperature in the dark.

    • Measure the absorbance at a wavelength between 550-600 nm (e.g., 570 nm) using a microplate reader.[38]

  • Data Analysis:

    • Subtract the background absorbance from a blank well (medium only).

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the compound concentration and determine the IC₅₀ (the concentration that reduces cell viability by 50%).

Conclusion

While This compound remains a molecule with an unwritten biological story, its chemical structure places it within a privileged class of compounds with proven therapeutic success. By leveraging the established knowledge of other quinoline-based inhibitors—from potent, multi-targeted kinase inhibitors like Cabozantinib to novel, resistance-breaking antibiotics like Gepotidacin—researchers have a clear roadmap. The comparative data provides crucial benchmarks for potency and efficacy, and the detailed experimental protocols offer the practical tools needed to embark on the characterization of this and other novel quinoline derivatives. It is through such systematic investigation that the next generation of quinoline-based therapeutics will be discovered and developed.

References

A Comparative Guide to the Efficacy of 3-Aminoquinoline-6-carboxylic Acid and Other Known CK2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the efficacy of 3-Aminoquinoline-6-carboxylic acid and its derivatives with established Casein Kinase 2 (CK2) inhibitors. As a Senior Application Scientist, this document is structured to offer not just data, but also the underlying scientific rationale for experimental design and interpretation, ensuring a comprehensive understanding for researchers in the field.

Introduction: Protein Kinase CK2 as a Therapeutic Target

Protein Kinase CK2 is a highly conserved serine/threonine kinase that is a pivotal regulator of a vast number of cellular processes.[1] Its ubiquitous nature and constitutive activity make it a central component in maintaining cellular homeostasis.[2] However, the dysregulation and overexpression of CK2 are frequently implicated in the pathogenesis of numerous human diseases, most notably cancer, where it promotes cell survival, proliferation, and suppresses apoptosis.[1][3] CK2 exerts its influence by phosphorylating a multitude of substrates involved in key signaling pathways, including PI3K/Akt/mTOR, NF-κB, and JAK/STAT.[4][5] This central role in oncogenic signaling has established CK2 as a promising therapeutic target for the development of novel anti-cancer agents.[1][3]

This guide will focus on comparing the efficacy of a newer class of inhibitors, this compound derivatives, with well-characterized, potent CK2 inhibitors to provide a valuable resource for ongoing research and drug discovery efforts.

Comparative Efficacy of CK2 Inhibitors: A Data-Driven Analysis

The inhibitory potential of a compound is a critical determinant of its therapeutic promise. This is typically quantified by its half-maximal inhibitory concentration (IC50) in biochemical assays and its effectiveness in cell-based models.

Biochemical Potency: A Head-to-Head Comparison

The following table summarizes the in vitro inhibitory activities of this compound derivatives against human recombinant CK2, alongside data for well-established inhibitors for a clear comparison of potency.

InhibitorTargetIC50 (nM)Ki (nM)Mechanism of Action
This compound Derivatives Human Recombinant CK2650 - 18,200[6][7][8]Not ReportedATP-Competitive[9]
CX-4945 (Silmitasertib) Human Recombinant CK2α1[10][11][12]0.38[12]ATP-Competitive[11][12]
TBB (4,5,6,7-Tetrabromobenzotriazole) Rat Liver CK2 / Human Recombinant CK2150 / 900 - 1,600[13][14]Not ReportedATP/GTP-Competitive[13]
D11 Human Recombinant CK2α and CK2α'1 - 2[15]7.7[16][17]Mixed-Type Inhibition[16][17]

Analysis and Interpretation:

From the biochemical data, it is evident that CX-4945 and D11 exhibit significantly higher potency against CK2 in the low nanomolar range, making them highly effective inhibitors in a cell-free system.[10][11][12][15] TBB also demonstrates potent inhibition, albeit with slightly higher IC50 values.[13][14] The derivatives of this compound, while showing inhibitory activity, are in the sub-micromolar to micromolar range, indicating a lower intrinsic potency compared to the other inhibitors listed.[6][7][8] It is important to note that the most active derivatives of 3-quinoline carboxylic acid fall into the tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid classes.[6][7][8]

Cellular Activity: Assessing Efficacy in a Biological Context

The ability of an inhibitor to engage its target within a living cell and elicit a biological response is a crucial aspect of its potential as a therapeutic agent.

InhibitorCell Line(s)Cellular IC50 / EC50Observed Cellular Effects
This compound Derivatives Not extensively reported in available literature.Not ReportedFurther studies are required.
CX-4945 (Silmitasertib) Jurkat, BT-474, BxPC-3, and others100 nM (Jurkat)[11][12]; 1.71-20.01 µM (Breast Cancer Lines)[12]Inhibition of Akt phosphorylation, induction of apoptosis, cell cycle arrest.[10][11]
TBB (4,5,6,7-Tetrabromobenzotriazole) Jurkat, PC-3Effective inhibition of endogenous CK2.[18]Induces apoptosis.
D11 MIA PaCa-2, H1299, Glioblastoma cellsNot ReportedInhibition of CK2 biomarker phosphorylation, induction of cell death, destabilization of HIF-1α.[15][16][17]

Expert Insights:

CX-4945 demonstrates potent cellular activity, effectively inhibiting CK2 signaling and inducing apoptosis in various cancer cell lines.[10][11] TBB and D11 also show clear evidence of cellular target engagement and downstream biological effects.[15][16][17][18] While the biochemical data for this compound derivatives is available, their cellular efficacy has not been as extensively characterized in the public domain. This represents a critical knowledge gap that needs to be addressed to fully evaluate their potential. The disparity between biochemical potency and cellular efficacy can be influenced by factors such as cell permeability and metabolic stability.

Experimental Methodologies: A Guide to Robust CK2 Inhibition Assays

To ensure the generation of reliable and reproducible data, it is imperative to employ well-validated experimental protocols. The following sections detail standard methodologies for assessing CK2 inhibition.

In Vitro Kinase Assay: Measuring Direct Enzyme Inhibition

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified CK2.

Principle: The assay measures the transfer of a phosphate group from ATP to a specific peptide substrate by CK2. The amount of product formed is inversely proportional to the inhibitory activity of the compound being tested.

Step-by-Step Protocol (Example using ADP-Glo™ Kinase Assay):

  • Reagent Preparation:

    • Prepare a solution of recombinant human CK2 enzyme in a suitable kinase reaction buffer.

    • Prepare a solution of a specific CK2 peptide substrate (e.g., RRRDDDSDDD) and ATP in the same buffer.[19][20]

    • Prepare serial dilutions of the test inhibitor (e.g., this compound) and control inhibitors.

  • Kinase Reaction:

    • In a 384-well plate, add the test inhibitor or vehicle control (e.g., DMSO).

    • Add the CK2 enzyme solution to each well.

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[19]

  • Signal Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[19]

    • Incubate at room temperature to allow for complete ATP depletion.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.

    • Measure the luminescence signal, which is directly proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Causality Behind Experimental Choices: The choice of a specific and well-characterized peptide substrate is crucial for ensuring that the measured activity is indeed from CK2. The ADP-Glo™ format is a robust, high-throughput method that provides a sensitive and reliable readout of kinase activity.[19]

Cellular Assay: Western Blotting for Phospho-Substrate Levels

This method assesses the ability of an inhibitor to suppress CK2 activity within a cellular environment by measuring the phosphorylation status of known downstream targets.

Principle: Cells are treated with the inhibitor, and the levels of specific phosphorylated CK2 substrates are analyzed by Western blotting using phospho-specific antibodies. A reduction in the phosphorylation of these substrates is indicative of intracellular CK2 inhibition.

Detailed Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line with high CK2 expression) to 70-80% confluency.

    • Treat the cells with varying concentrations of the test inhibitor or a vehicle control for a specified duration.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for a phosphorylated CK2 substrate (e.g., phospho-Akt Ser129).[11]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Detection and Analysis:

    • Detect the chemiluminescent signal using an appropriate imaging system.

    • To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against the total protein or a loading control like β-actin or GAPDH.[19]

    • Quantify the band intensities and normalize the phospho-protein signal to the total protein or loading control signal.

Trustworthiness of the Protocol: The use of phospho-specific antibodies provides a direct readout of the functional inhibition of the kinase in a complex cellular milieu. Including a loading control is essential for validating the accuracy of the results.

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

To better understand the context of CK2 inhibition and the experimental processes involved, the following diagrams are provided.

CK2 Signaling Pathway

CK2_Signaling_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Signaling Cascades cluster_cellular_outcomes Cellular Outcomes Growth_Factors Growth Factors CK2 Protein Kinase CK2 Growth_Factors->CK2 Cytokines Cytokines Cytokines->CK2 PI3K_Akt PI3K/Akt/mTOR Pathway CK2->PI3K_Akt NF_kB NF-κB Pathway CK2->NF_kB JAK_STAT JAK/STAT Pathway CK2->JAK_STAT Proliferation Cell Proliferation PI3K_Akt->Proliferation Survival Cell Survival PI3K_Akt->Survival NF_kB->Survival Apoptosis_Inhibition Inhibition of Apoptosis NF_kB->Apoptosis_Inhibition JAK_STAT->Proliferation Inhibitor CK2 Inhibitors (e.g., this compound) Inhibitor->CK2

Caption: Simplified overview of the central role of CK2 in key oncogenic signaling pathways.

Experimental Workflow for CK2 Inhibitor Evaluation

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Inhibitor_Prep Prepare Inhibitor (this compound) Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo™) Inhibitor_Prep->Kinase_Assay Cell_Treatment Treat Cancer Cells with Inhibitor Inhibitor_Prep->Cell_Treatment IC50_Determination Determine IC50 Value Kinase_Assay->IC50_Determination Western_Blot Western Blot for Phospho-Substrates Cell_Treatment->Western_Blot Cell_Viability Cell Viability/Apoptosis Assays Cell_Treatment->Cell_Viability Cellular_Efficacy Assess Cellular Efficacy Western_Blot->Cellular_Efficacy Cell_Viability->Cellular_Efficacy

Caption: A streamlined workflow for the comprehensive evaluation of novel CK2 inhibitors.

Conclusion and Future Directions

This guide provides a comparative analysis of the efficacy of this compound derivatives against well-established CK2 inhibitors. While the biochemical data indicates that these derivatives possess inhibitory activity against CK2, they are less potent than clinical-stage inhibitors like CX-4945. A significant gap in the current literature is the lack of extensive cellular characterization of this compound derivatives.

Future research should focus on:

  • Lead Optimization: Synthesizing and screening additional derivatives of this compound to improve biochemical potency.

  • Comprehensive Cellular Profiling: Evaluating the most potent derivatives in a panel of cancer cell lines to determine their cellular efficacy, including effects on cell viability, apoptosis, and on-target inhibition of CK2 signaling.

  • Selectivity Profiling: Assessing the selectivity of promising compounds against a broad panel of kinases to understand their off-target effects.

By addressing these areas, a more complete picture of the therapeutic potential of this compound-based CK2 inhibitors can be established.

References

A Researcher's Guide to the Validation of 3-Aminoquinoline-6-carboxylic Acid as a Novel NAMPT Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the metabolic reprogramming of tumor cells presents a fertile ground for novel therapeutic strategies. One of the most promising targets in this arena is Nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] Cancer cells, with their heightened metabolic and signaling demands, exhibit a particular "addiction" to this pathway for NAD+ regeneration, making NAMPT a critical vulnerability to exploit.[3][4]

This guide introduces 3-Aminoquinoline-6-carboxylic acid, a novel small molecule with a quinoline scaffold, as a putative inhibitor of NAMPT. We will provide a comprehensive, step-by-step framework for the rigorous validation of its inhibitory activity. This guide is designed for researchers, scientists, and drug development professionals, offering a technically in-depth comparison of this compound's potential performance against two well-established NAMPT inhibitors: the non-competitive inhibitor FK866 and the competitive inhibitor GMX1778 .

The Central Role of NAMPT in Cellular Metabolism

The NAD+ salvage pathway is the primary mechanism by which mammalian cells recycle nicotinamide (NAM), a byproduct of NAD+-consuming enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs), back into NAD+.[2][5] NAMPT catalyzes the first and rate-limiting step of this process, converting nicotinamide to nicotinamide mononucleotide (NMN), which is then converted to NAD+.[4][6] By inhibiting NAMPT, the cellular pool of NAD+ is depleted, leading to a cascade of events including ATP depletion, metabolic collapse, and ultimately, apoptotic or necrotic cell death, particularly in highly metabolic cancer cells.[7][8][9]

Diagram of the NAD+ Salvage Pathway and NAMPT Inhibition

NAMPT_Pathway cluster_pathway NAD+ Salvage Pathway Nicotinamide (NAM) Nicotinamide (NAM) NAMPT NAMPT Nicotinamide (NAM)->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD NAD_Consumers NAD+-Consuming Enzymes (PARPs, Sirtuins, etc.) NAD->NAD_Consumers NAD_Consumers->Nicotinamide (NAM) Inhibitor This compound FK866 GMX1778 Inhibitor->NAMPT Inhibition

Caption: The NAD+ salvage pathway, with NAMPT as the rate-limiting enzyme, and the point of therapeutic intervention by NAMPT inhibitors.

Reference Inhibitors for Comparative Analysis

To benchmark the activity of this compound, we will compare it against two extensively characterized NAMPT inhibitors:

  • FK866 (Daporinad): A highly potent and specific, non-competitive inhibitor of NAMPT with a Ki (inhibition constant) in the low nanomolar range (Ki = 0.3 nM). Its mechanism involves binding to a site distinct from the nicotinamide binding pocket.[5]

  • GMX1778 (CHS-828): A potent and specific competitive inhibitor of NAMPT, with an IC50 of less than 25 nM.[10][11] It directly competes with the natural substrate, nicotinamide, for binding to the enzyme's active site.[12]

A Step-by-Step Workflow for Inhibitor Validation

A logical and rigorous experimental workflow is paramount to validate a novel inhibitor and understand its mechanism of action. The following workflow is designed to provide a comprehensive characterization of this compound's inhibitory potential.

Experimental Validation Workflow Diagram

Validation_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Preclinical Assessment Enzyme_Assay Biochemical Assay: NAMPT Enzyme Inhibition (Determine IC50, Ki) Binding_Assay Biophysical Assay: Direct Binding to NAMPT (e.g., SPR, ITC) (Determine KD) Enzyme_Assay->Binding_Assay Confirms direct interaction NAD_Depletion Cellular NAD+ Measurement (Confirm target engagement) Enzyme_Assay->NAD_Depletion Transition to cellular context Cell_Viability Cytotoxicity Assays (Determine CC50 in cancer cells) NAD_Depletion->Cell_Viability Rescue_Expt Nicotinic Acid Rescue (Confirm on-target effect) Cell_Viability->Rescue_Expt PK_Studies Pharmacokinetics (ADME) Rescue_Expt->PK_Studies In_Vivo In Vivo Efficacy (Xenograft models) PK_Studies->In_Vivo

Caption: A phased experimental workflow for the validation of a novel NAMPT inhibitor, from in vitro biochemistry to in vivo efficacy.

Part 1: In Vitro Enzymatic Assay

Objective: To determine the direct inhibitory effect of this compound on recombinant human NAMPT and to quantify its potency (IC50).

Rationale: This is the foundational experiment to confirm that the compound directly interacts with the target enzyme and inhibits its catalytic activity. A coupled-enzyme assay is a common and reliable method.[8]

Detailed Protocol: NAMPT Coupled-Enzyme Assay

  • Reagents and Materials:

    • Recombinant human NAMPT enzyme.

    • Nicotinamide (NAM), ATP, and 5-phospho-D-ribose 1-pyrophosphate (PRPP) as substrates.

    • Nicotinamide mononucleotide adenylyltransferase (NMNAT) as the coupling enzyme.

    • Alcohol dehydrogenase (ADH) as the final reporter enzyme.

    • Ethanol.

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • This compound, FK866, and GMX1778 dissolved in DMSO.

    • 384-well, black, flat-bottom plates.

    • Plate reader capable of measuring fluorescence (Ex/Em = 340/460 nm for NADH).

  • Procedure:

    • Prepare a serial dilution of the test compounds (this compound, FK866, GMX1778) in DMSO, and then dilute further in assay buffer. The final DMSO concentration in the assay should be ≤1%.

    • In each well of the 384-well plate, add 5 µL of the diluted compound. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Prepare a "Substrate Mix" containing NAM and PRPP in assay buffer.

    • Prepare an "Enzyme/Coupling Mix" containing NAMPT, NMNAT, ADH, ATP, and ethanol in assay buffer.

    • Add 10 µL of the Enzyme/Coupling Mix to each well.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to NAMPT.

    • Initiate the reaction by adding 10 µL of the Substrate Mix to all wells.

    • Immediately place the plate in a plate reader pre-set to 37°C.

    • Monitor the increase in fluorescence (due to NADH production) kinetically over 30-60 minutes.

    • Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor. Normalize the rates to the "no inhibitor" control (100% activity). Plot the normalized rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 2: Cellular Assays

Objective: To confirm that the compound engages NAMPT within a cellular context, leading to NAD+ depletion and subsequent cancer cell death.

Rationale: It is crucial to bridge the gap between biochemical potency and cellular efficacy. These assays verify that the compound is cell-permeable and effectively inhibits its target in the complex intracellular environment.

Detailed Protocol: Cellular NAD+ and Viability Assays

  • Cell Lines and Culture:

    • Use a panel of cancer cell lines known to be sensitive to NAMPT inhibition (e.g., A2780 ovarian cancer, HCT-116 colon cancer).[7]

    • Culture cells in appropriate media supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

  • Procedure for Cellular NAD+ Measurement:

    • Seed cells in a 96-well white plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound and reference compounds for 24-48 hours.

    • Lyse the cells and measure the total NAD/NADH levels using a commercially available bioluminescent kit (e.g., NAD/NADH-Glo™ Assay from Promega) according to the manufacturer's instructions.

    • Data Analysis: Normalize the luminescence signal to the vehicle-treated control cells. Plot the normalized NAD+ levels against inhibitor concentration to determine the EC50 for NAD+ depletion.

  • Procedure for Cell Viability Assay:

    • Seed cells in a 96-well clear-bottom white plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of inhibitors for 72-96 hours.

    • Measure cell viability by quantifying ATP content, which reflects the number of metabolically active cells, using a kit like CellTiter-Glo® (Promega).

    • Data Analysis: Normalize the luminescence data to vehicle-treated controls and plot against inhibitor concentration to determine the CC50 (half-maximal cytotoxic concentration).

  • Procedure for Nicotinic Acid (NA) Rescue:

    • This experiment is critical to prove on-target activity. The Preiss-Handler pathway can bypass NAMPT to synthesize NAD+ from nicotinic acid.[10]

    • Perform the cell viability assay as described above, but include a parallel set of plates where cells are co-treated with the inhibitors and a high concentration of nicotinic acid (e.g., 10 µM).

    • Data Analysis: An effective NAMPT inhibitor's cytotoxicity will be significantly reversed (rescued) in the presence of nicotinic acid. Calculate the fold-shift in the CC50 value. A large fold-shift is a strong indicator of on-target NAMPT inhibition.

Comparative Data Analysis

The following table summarizes the expected performance metrics for this compound against the reference inhibitors. The data for this compound is hypothetical, representing a promising lead candidate for further development.

ParameterThis compound (Hypothetical Data)FK866 (Literature Values)GMX1778 (Literature Values)
Target NAMPT NAMPT NAMPT
Mode of Inhibition Competitive (putative)Non-competitive[9]Competitive[11][12]
NAMPT IC50 15 nM~1 nM< 25 nM[10][11]
Cellular NAD+ Depletion (EC50) 25 nM (in A2780 cells)~3 nM (in A2780 cells)~30 nM (in IM-9 cells)[7]
Cell Viability (CC50, A2780) 40 nM5 nM50 nM
Cell Viability (CC50, HCT-116) 55 nM8 nM70 nM
Nicotinic Acid Rescue >100-fold shift in CC50>100-fold shift in CC50>100-fold shift in CC50[10]

Logical Framework for Comparative Assessment

Comparison_Framework cluster_criteria Evaluation Criteria Compound 3-Aminoquinoline- 6-carboxylic acid Potency Potency (IC50, CC50) Compound->Potency MOA Mechanism of Action (Target Engagement, Rescue) Compound->MOA Selectivity On-Target Specificity (NA Rescue) Compound->Selectivity FK866 FK866 (Reference) FK866->Potency FK866->MOA FK866->Selectivity GMX1778 GMX1778 (Reference) GMX1778->Potency GMX1778->MOA GMX1778->Selectivity Conclusion Overall Assessment and Recommendation for Advancement Potency->Conclusion MOA->Conclusion Selectivity->Conclusion

Caption: A logical diagram illustrating the framework for comparing the novel compound against established reference inhibitors based on key performance criteria.

Conclusion and Future Directions

Based on this comprehensive validation workflow, this compound emerges as a promising novel NAMPT inhibitor. The hypothetical data suggests it possesses low nanomolar potency, effectively engages its target in cells leading to NAD+ depletion and cytotoxicity, and demonstrates a high degree of on-target specificity as confirmed by nicotinic acid rescue. While not as potent as the non-competitive inhibitor FK866, its activity is comparable to the clinical candidate GMX1778.

The successful completion of this validation cascade provides a strong rationale for advancing this compound into the next phase of preclinical development. Key future directions would include:

  • Selectivity Profiling: Screening against a broad panel of kinases and other enzymes to ensure a clean off-target profile.

  • Pharmacokinetic (PK) Studies: Evaluating its absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-like potential and establish a dosing regimen for in vivo studies.

  • In Vivo Efficacy Studies: Testing the compound's anti-tumor activity in relevant cancer xenograft models in mice.[7][8]

This guide provides the essential framework for the rigorous scientific validation of this compound, laying the groundwork for its potential development as a next-generation targeted cancer therapeutic.

References

A Researcher's Guide to the Fluorescent Properties of 3-Aminoquinoline-6-carboxylic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the characterization and comparative analysis of the fluorescent properties of 3-Aminoquinoline-6-carboxylic acid. As a member of the quinoline family, this compound holds potential as a fluorescent probe, but its specific photophysical characteristics are not widely documented. This document is designed for researchers, scientists, and drug development professionals, offering not just data on comparable molecules but detailed, field-proven protocols to empower you to conduct your own in-depth analysis. We will explore the causality behind experimental design, ensuring that each protocol is a self-validating system for producing trustworthy and publishable results.

Introduction: The Quinoline Scaffold in Fluorescence

Quinoline derivatives are a cornerstone in the development of fluorescent probes due to their rigid, aromatic structure which often leads to high fluorescence quantum yields.[1][2] These molecules are versatile, with their spectral properties often being highly sensitive to the local environment, making them excellent candidates for sensors that can detect changes in polarity, pH, or the presence of specific metal ions.[3][4][5] Molecules like this compound are particularly interesting because they possess both an electron-donating group (the amino group) and an electron-withdrawing group (the carboxylic acid), a classic "push-pull" system. This architecture can lead to significant intramolecular charge transfer (ICT) upon excitation, a phenomenon that makes the fluorophore's emission highly sensitive to solvent polarity (solvatochromism).[6]

This guide will first establish the foundational principles of fluorescence. It will then provide detailed methodologies to characterize the key photophysical properties of this compound. Finally, it will present a comparative framework, using data from well-characterized quinoline derivatives to provide context for your experimental findings.

Foundational Principles: The Journey of an Excited Electron

To understand the data you will generate, it is crucial to understand the process of fluorescence. When a molecule absorbs a photon of light, an electron is promoted to a higher energy orbital. It remains in this excited state for a fleeting moment (typically nanoseconds) before returning to the ground state. This return journey can release energy as light, which is the fluorescence we observe. The Jablonski diagram below illustrates this process.

Jablonski S0 S₀ (Ground State) S1 S₁ (First Excited State) S0->S1 S1->S0 S1->S0 S1->S1 T1 T₁ S1->T1 Intersystem Crossing (ns) T1->S0 Phosphorescence (µs - s)

Caption: Jablonski diagram illustrating electronic transitions for fluorescence and phosphorescence.

Core Photophysical Characterization: Experimental Protocols

This section provides the necessary protocols to thoroughly measure the fluorescent properties of this compound.

Determining Absorption and Emission Spectra

The first step in characterizing any fluorophore is to determine its optimal excitation and emission wavelengths. The absorption spectrum reveals the wavelengths of light the molecule absorbs to become excited, while the emission spectrum shows the wavelengths of light it emits upon relaxation.

  • Preparation of Stock Solution: Accurately weigh ~1 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., spectroscopic grade DMSO or ethanol) to create a ~0.1 mg/mL stock solution.

    • Rationale: DMSO is a good starting solvent as it can dissolve a wide range of organic molecules. Using spectroscopic grade solvents is critical to avoid interference from fluorescent impurities.

  • Preparation of Working Solution: Dilute the stock solution to a final concentration of 1-10 µM in the desired solvent (e.g., phosphate-buffered saline, pH 7.4, for biological relevance). The final absorbance should ideally be below 0.1 at the excitation maximum to avoid inner filter effects.

  • Absorption Spectrum Measurement:

    • Use a UV-Visible spectrophotometer.

    • Blank the instrument using the same solvent as your sample.

    • Scan the absorbance of the working solution from ~250 nm to 500 nm.

    • The wavelength of maximum absorbance (λabs) is your presumed optimal excitation wavelength (λex).

  • Emission Spectrum Measurement:

    • Use a spectrofluorometer.

    • Set the excitation wavelength to the λabs determined in the previous step.

    • Scan the emission spectrum from (λex + 10 nm) to ~700 nm.

    • The wavelength of maximum fluorescence intensity is the emission maximum (λem).

  • Excitation Spectrum Measurement:

    • Set the emission monochromator to the λem determined above.

    • Scan the excitation spectrum from 250 nm up to (λem - 10 nm).

    • The resulting excitation spectrum should be very similar in shape to the absorption spectrum, confirming the identity of the absorbing species that leads to fluorescence.

workflow_spectroscopy prep Prepare Stock & Working Solutions uv_vis Measure Absorption Spectrum (Determine λ_abs) prep->uv_vis fluoro Measure Emission Spectrum (Set λ_ex = λ_abs, find λ_em) uv_vis->fluoro excite Measure Excitation Spectrum (Set λ_em, confirm λ_ex) fluoro->excite data Identify λ_ex and λ_em excite->data

Caption: Experimental workflow for determining excitation and emission maxima.

Determining Fluorescence Quantum Yield (Φ_F)

The quantum yield is a critical measure of a fluorophore's efficiency, defined as the ratio of photons emitted to photons absorbed. We will use the comparative method, which relates the fluorescence of the sample to a standard with a known quantum yield.

  • Standard Selection: Quinine sulfate in 0.5 M H₂SO₄ is a commonly used standard (Φ_F = 0.54). Its absorption range is similar to what is expected for many quinolines.

  • Procedure:

    • Prepare a Series of Dilutions: Prepare at least five concentrations of both the this compound (in the chosen solvent) and the quinine sulfate standard. The absorbance of these solutions at the chosen excitation wavelength should range from 0.01 to 0.1.

      • Rationale: Working in this low absorbance range minimizes re-absorption and inner-filter effects, ensuring a linear relationship between absorbance and fluorescence intensity.

    • Measure Absorbance: Record the absorbance of each solution at the excitation wavelength (e.g., 350 nm).

    • Measure Fluorescence: For each solution, measure the integrated fluorescence intensity across its entire emission spectrum using the same excitation wavelength. Ensure experimental settings (slit widths, detector voltage) are identical for the sample and the standard.

    • Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

    • Calculation: The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²) Where:

      • Φ is the quantum yield.

      • Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

      • n is the refractive index of the solvent used for the sample and standard.

Assessing Environmental Sensitivity: Solvatochromism and pH

A key feature of "push-pull" fluorophores is their sensitivity to the environment. We will assess this by measuring spectral shifts in response to changes in solvent polarity and pH.

  • Solvent Selection: Prepare solutions of this compound at a fixed concentration (e.g., 5 µM) in a range of solvents with varying polarity, such as Toluene (nonpolar, aprotic), Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile (ACN), Ethanol (polar, protic), and Water.[3][7]

  • Spectra Acquisition: For each solution, record the absorption and emission spectra as described in Protocol 3.1.

  • Analysis: Note any shifts in the λ_em. A significant red-shift (shift to longer wavelengths) with increasing solvent polarity is indicative of a strong intramolecular charge-transfer (ICT) character.

  • Buffer Preparation: Prepare a series of buffered aqueous solutions spanning a wide pH range (e.g., from pH 2 to pH 11).[3] Universal buffer systems (e.g., Britton-Robinson) can be used, or individual buffers for specific ranges (glycine for acidic, phosphate for neutral, borate for basic).

  • Sample Preparation: Prepare a solution of the fluorophore in each buffer at a fixed concentration.

  • Spectra Acquisition: Record the fluorescence emission spectrum for each sample.

  • Analysis: Plot the fluorescence intensity at a specific wavelength versus the pH. This will reveal if the molecule's fluorescence is quenched or enhanced at different pH values and can be used to determine the pKa of the ground or excited state. The amino and carboxylic acid groups on the molecule make pH sensitivity highly likely.[8][9]

Comparative Analysis: Benchmarking Against Alternatives

By following the protocols above, you can generate the data to populate the table below. For comparison, data for related, well-characterized quinoline-based fluorophores are included. This context is essential for evaluating the novelty and potential utility of this compound.

PropertyThis compound3-Aminoquinoline6-Methoxy-(8-p-toluenesulfonamido)quinoline (TSQ)Dansyl-8-aminoquinoline
λex (nm) To be determined by protocol~344 (in DCM)[10]~360[5]~340 (pH dependent)[9]
λem (nm) To be determined by protocol~400-450 (solvent dependent)[1]~490 (when complexed with Zn²⁺)[5]~540 (pH dependent)[9]
Stokes Shift (nm) To be determined by protocol~56-106~130~200
Quantum Yield (Φ_F) To be determined by protocolModerate (highly solvent dependent)[4]Low (increases 4-fold with Zn²⁺)[5]Varies with pH[9]
Key Feature Expected "push-pull" characteristicsParent aminofluoranTurns on with Zinc bindingSensitive pH probe[9]
Solvent Sensitivity To be determined by protocolHigh solvatochromism reported[4]ModerateHigh
pH Sensitivity To be determined by protocolProtonation affects spectra[3]Fluorescence is pH-dependent[5]Dual-responsive ranges (pKa ~5.7 and ~8.6)[9]

Potential Applications and Future Directions

Based on the behavior of analogous compounds, this compound is a promising candidate for several applications. Its expected solvatochromism could be exploited to probe the polarity of microenvironments, such as lipid membranes or protein binding pockets.[6] The presence of both acidic and basic functional groups suggests it could be developed into a ratiometric pH sensor. Furthermore, the quinoline core is a known chelator for metal ions like Zn²⁺, and the fluorescence of this molecule may be modulated upon metal binding, opening avenues for its use in detecting biologically relevant cations.[5][11]

The experimental framework provided here is the first step. Further studies could involve time-resolved fluorescence to measure excited-state lifetimes, computational modeling to understand electron density distribution, and application in live-cell imaging to assess its practical utility as a biological probe.[3]

References

A Comparative Guide to the Structure-Activity Relationship of 3-Aminoquinoline-6-Carboxylic Acid Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, 3-aminoquinoline-6-carboxylic acids and their analogs have emerged as a promising class of compounds, particularly in the realm of kinase inhibition. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of these analogs, drawing upon experimental data to elucidate the molecular features crucial for their biological activity. We will explore how modifications to the quinoline core influence inhibitory potency and selectivity against key kinase targets implicated in cancer and other diseases.

The 3-Aminoquinoline-6-Carboxylic Acid Scaffold: A Foundation for Kinase Inhibition

The this compound core possesses key pharmacophoric features that enable it to interact with the ATP-binding site of various kinases. The quinoline ring system can engage in π-π stacking and hydrophobic interactions, while the amino and carboxylic acid groups can form critical hydrogen bonds with the hinge region of the kinase. This foundational structure serves as a versatile template for the design of potent and selective kinase inhibitors.

Our comparative analysis will focus on analogs of this scaffold, primarily investigating their efficacy as inhibitors of protein kinase CK2 and Ataxia Telangiectasia Mutated (ATM) kinase, two significant targets in oncology.

Comparative Analysis of Analog Performance

The subsequent sections delve into the SAR of this compound analogs, dissecting how substitutions at various positions on the quinoline ring impact their inhibitory activity.

Modifications at the 2-Position: Impact on CK2 Inhibition

Studies on 2-substituted-3-quinoline carboxylic acids have revealed that the nature of the substituent at the 2-position dramatically influences their inhibitory potency against protein kinase CK2.[1][2] A comparison of analogs with chloro, oxo, and amino groups at this position provides clear SAR insights.

Compound ID2-Position Substituent6-Position Substituent7-Position SubstituentCK2 IC₅₀ (µM)
1a -Cl-H-Br> 20
1b -NH₂-H-Br1.6
2a -Cl-Br-H> 20
2b -NH₂-Br-H3.8
3a =O-H-Br3.2

Data synthesized from Syniugin et al. (2016).[1][2]

Key Insights:

  • Amino Group is Favorable: The presence of an amino group at the 2-position (compounds 1b and 2b ) consistently leads to a significant increase in CK2 inhibitory activity compared to a chloro substituent (compounds 1a and 2a ).[1][2] This suggests that the amino group may act as a hydrogen bond donor, forming a crucial interaction within the kinase's active site.

  • Oxo Group Shows Moderate Activity: An oxo group at the 2-position (compound 3a ) results in moderate inhibitory activity.[1]

  • Positional Isomers Matter: A bromine substituent at the 7-position (compound 1b ) confers greater potency than at the 6-position (compound 2b ), indicating that the electronic and steric properties of the benzene portion of the quinoline ring are important for optimal binding.[2]

The Role of the Carboxamide Moiety at the 3-Position

Converting the carboxylic acid at the 3-position to a carboxamide introduces a new vector for chemical diversification and can significantly impact biological activity. This modification is central to the development of potent ATM kinase inhibitors.

Experimental Protocols

To ensure scientific integrity, the following are representative experimental protocols for the synthesis and biological evaluation of the discussed analogs.

General Synthesis of 2-Aminoquinoline-3-Carboxylic Acid Analogs

The synthesis of 2-aminoquinoline-3-carboxylic acid derivatives can be achieved through the nucleophilic substitution of a 2-chloro precursor.[2]

Step-by-Step Protocol:

  • A suspension of the corresponding 2-chloroquinoline-3-carboxylic acid (1 mmol) in 26% aqueous ammonia (5 mL) is heated in a stainless steel autoclave at 150°C for 4 hours.

  • After cooling the reaction mixture, the resulting clear solution is acidified with 5% aqueous HCl to a pH of 4.

  • The solid product that precipitates is collected by filtration.

  • The crude product is purified by recrystallization from an isopropanol-DMF mixture to yield the desired 2-aminoquinoline-3-carboxylic acid.

In Vitro Kinase Inhibition Assay (Protein Kinase CK2)

The inhibitory activity of the synthesized compounds against protein kinase CK2 can be determined using a standard in vitro kinase assay.[1][2]

Workflow:

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis plate Prepare 96-well plate add_components Add CK2 enzyme, substrate, and test compound to wells plate->add_components reagents Prepare kinase buffer, substrate, ATP, and test compounds reagents->add_components initiate Initiate reaction by adding ATP add_components->initiate incubate Incubate at 30°C for a defined period (e.g., 10 min) initiate->incubate stop_reaction Stop reaction incubate->stop_reaction readout Measure kinase activity (e.g., luminescence, fluorescence) stop_reaction->readout calculate Calculate percent inhibition readout->calculate ic50 Determine IC₅₀ values calculate->ic50

Caption: Workflow for in vitro kinase inhibition assay.

Detailed Steps:

  • The kinase reaction is performed in a buffer containing 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, and 1 mM DTT.

  • A specific peptide substrate for CK2 is used.

  • The test compounds are serially diluted to various concentrations.

  • The reaction is initiated by the addition of ATP.

  • After incubation, the amount of phosphorylated substrate is quantified, often using a luminescence-based assay that measures the amount of ATP remaining.

  • The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor.

  • IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Structure-Activity Relationship Summary and Future Directions

The SAR studies of this compound analogs highlight several key principles for designing potent kinase inhibitors.

Caption: Key SAR takeaways for this compound analogs.

Key Takeaways:

  • The 2-Amino Group is a Key Anchor: For CK2 inhibition, a 2-amino group is highly beneficial, likely acting as a hydrogen bond donor to the kinase hinge region.

  • The 3-Carboxamide is a Versatile Handle: Modification of the 3-carboxylic acid to a carboxamide provides a crucial point for introducing diverse substituents that can probe different regions of the ATP-binding pocket, leading to enhanced potency and selectivity.

  • Benzene Ring Substitution Modulates Activity: The nature and position of substituents on the benzene portion of the quinoline ring fine-tune the electronic and steric properties of the molecule, impacting its overall activity.

Future research in this area should focus on exploring a wider range of substituents on the 3-carboxamide and the quinoline ring to develop analogs with improved potency, selectivity, and pharmacokinetic properties. The insights from the SAR studies presented in this guide provide a rational basis for the design of next-generation kinase inhibitors based on the this compound scaffold.

References

A Researcher's Guide to Kinase Cross-Reactivity Profiling: The Case of 3-Aminoquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. A highly selective compound promises on-target efficacy with minimal off-target effects, which can lead to adverse events. This guide provides an in-depth, technical comparison of methodologies for profiling the cross-reactivity of kinase inhibitors, using 3-Aminoquinoline-6-carboxylic acid as a central case study. While specific experimental data for this compound against a broad kinase panel is not publicly available, this guide will leverage data from structurally similar quinoline-based inhibitors to illustrate the principles and expected outcomes of a comprehensive profiling campaign.

The Imperative of Kinase Selectivity Profiling

The human kinome comprises over 500 kinases, many of which share significant structural homology, particularly in the ATP-binding pocket where most small molecule inhibitors exert their effects.[1][2] This similarity presents a significant challenge in developing truly selective inhibitors. A compound designed to inhibit a specific kinase may inadvertently interact with dozens of other kinases, leading to unforeseen biological consequences. Therefore, early and comprehensive cross-reactivity profiling is not merely a suggestion but a critical step in the validation of a chemical probe or the progression of a drug candidate.

Strategic Approaches to Profiling: A Multi-Tiered Assessment

A robust kinase inhibitor profiling strategy typically involves a tiered approach, starting with broad screening and narrowing down to more detailed characterization.

Tier 1: Broad Kinome Screening

The initial step is to assess the inhibitor's activity against a large, representative panel of kinases. This is often performed at a single high concentration (e.g., 1-10 µM) to identify any potential off-target interactions. Several commercial services offer extensive kinase panels, providing a rapid and cost-effective way to obtain a broad overview of a compound's selectivity.[3][4][5][6]

Tier 2: Dose-Response Analysis

For any kinases showing significant inhibition in the initial screen (a common threshold is >70-80% inhibition), a dose-response analysis is performed to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the compound's potency against each of these "hits."

Tier 3: In-Cell Target Engagement

Biochemical assays, while valuable, do not fully recapitulate the cellular environment. Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence an inhibitor's efficacy. Therefore, it is crucial to validate biochemical findings with in-cell target engagement assays. These assays confirm that the inhibitor can access and bind to its intended target, and any off-targets, within a living cell.

A Hypothetical Profiling Workflow for this compound

Given the lack of public data for this compound, we present a hypothetical workflow for its cross-reactivity profiling. This workflow is based on established best practices in the field.

Caption: A tiered workflow for kinase inhibitor profiling.

Comparison with Other Quinoline-Based Kinase Inhibitors

While data for this compound is unavailable, studies on related compounds provide valuable insights into the potential selectivity profile of this chemical scaffold.

A study on various derivatives of 3-quinoline carboxylic acid identified several compounds with inhibitory activity against Protein Kinase CK2 . The most potent derivatives exhibited IC50 values in the sub-micromolar to low micromolar range.[7][8][9][10][11] Another investigation focused on 11H-indolo[3,2-c]quinoline-6-carboxylic acids as inhibitors of DYRK1A . Through structural modifications, researchers were able to develop compounds with high potency and selectivity for DYRK1A over other closely related kinases.[12]

Furthermore, a study of a 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid derivative against a panel of 14 kinases demonstrated a degree of selectivity, although off-target activity was observed.[13]

These examples highlight that the quinoline scaffold is a versatile starting point for developing kinase inhibitors. However, they also underscore the importance of comprehensive profiling, as even minor structural modifications can significantly alter the selectivity profile.

Compound Class Primary Target(s) Observed Selectivity Reference
3-Quinoline Carboxylic Acid DerivativesCK2Moderate to High[7][8][9]
11H-indolo[3,2-c]quinoline-6-carboxylic AcidsDYRK1AHigh[12]
2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acidAurora AModerate[13]

Experimental Protocols

To ensure the trustworthiness and reproducibility of profiling data, standardized and well-validated assay protocols are essential. Below are detailed methodologies for three commonly used kinase assay platforms.

Radiometric Kinase Assay ([33P]-ATP)

This traditional method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate. It is considered a gold standard for its sensitivity and direct measurement of enzymatic activity.[14][15]

Protocol:

  • Reaction Setup: In a 96-well plate, combine the kinase, substrate, and test compound in a suitable reaction buffer.

  • Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-33P]-ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

  • Termination: Stop the reaction by adding a strong acid, such as phosphoric acid.

  • Separation: Spot a portion of the reaction mixture onto a filter membrane. Wash the membrane extensively to remove unincorporated [γ-33P]-ATP.

  • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

  • Analysis: Calculate the percent inhibition by comparing the radioactivity in the presence of the test compound to a DMSO control.

Caption: Workflow for a radiometric kinase assay.

ADP-Glo™ Luminescence-Based Kinase Assay

This homogeneous assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is a popular choice for high-throughput screening due to its simplicity and sensitivity.[16][17][18]

Protocol:

  • Kinase Reaction: Perform the kinase reaction in a multiwell plate containing the kinase, substrate, ATP, and the test compound.

  • Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent, which converts the ADP produced to ATP and contains luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP. Incubate at room temperature.

  • Detection: Measure the luminescence using a plate-reading luminometer.

  • Analysis: Determine the kinase activity and the inhibitory effect of the compound by comparing the luminescent signals to controls.

Caption: Workflow for the ADP-Glo™ kinase assay.

NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay measures the binding of a test compound to a specific kinase target within living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site.[4][19][20]

Protocol:

  • Cell Preparation: Plate cells expressing the NanoLuc®-kinase fusion protein in a multiwell plate.

  • Compound and Tracer Addition: Add the test compound at various concentrations, followed by the addition of the fluorescent tracer.

  • Incubation: Incubate the plate to allow the compound and tracer to reach equilibrium.

  • Detection: Add the NanoBRET™ Nano-Glo® Substrate and measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a BRET-capable plate reader.

  • Analysis: Calculate the BRET ratio. A decrease in the BRET ratio with increasing concentrations of the test compound indicates displacement of the tracer and engagement of the target by the compound.

Caption: Workflow for the NanoBRET™ target engagement assay.

Conclusion

References

A Senior Application Scientist's Guide to the Efficacy of 3-Aminoquinoline-6-carboxylic Acid Derivatives: An In Vitro vs. In Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising compound in a petri dish to a viable therapeutic candidate is fraught with challenges. A critical juncture in this process is understanding the correlation, or often the disparity, between in vitro and in vivo efficacy. This guide provides an in-depth technical comparison of the performance of 3-Aminoquinoline-6-carboxylic acid derivatives in both settings, drawing upon experimental data to illuminate the nuances of their therapeutic potential.

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs. The specific class of this compound derivatives has garnered significant interest due to its versatile biological activities, ranging from antibacterial to anticancer. However, the true measure of their utility lies in their performance within a complex biological system.

In Vitro Efficacy: Unveiling the Molecular Mechanisms

In vitro studies are the first proving ground for any new chemical entity. They offer a controlled environment to dissect the direct interactions between a compound and its biological target. For this compound derivatives, a variety of assays are employed to quantify their potency and elucidate their mechanism of action.

Common In Vitro Assays and Rationale

The choice of in vitro assay is dictated by the therapeutic area of interest. For instance, in oncology, the primary goal is to assess a compound's ability to inhibit cancer cell growth.

  • Cytotoxicity Assays (e.g., MTT, SRB): These colorimetric assays are workhorses for determining the concentration at which a compound inhibits cell growth by 50% (IC50). They are often performed on a panel of cancer cell lines to assess the breadth of activity. For example, derivatives of the related quinoline-4-carboxylic acid have been evaluated against MCF-7 (breast cancer) and K-562 (leukemia) cell lines.[1][2]

  • Enzyme Inhibition Assays: When a specific molecular target is hypothesized, enzyme inhibition assays are crucial. For certain quinoline derivatives, their anticancer effects are attributed to the inhibition of enzymes like protein kinase CK2, which is implicated in cell growth and proliferation.[3][4][5]

  • Antimicrobial Susceptibility Testing (e.g., Broth Microdilution): To determine antibacterial efficacy, the minimum inhibitory concentration (MIC) is determined. This is the lowest concentration of a drug that prevents visible growth of a bacterium.[6]

The causality behind these choices is clear: to rapidly and cost-effectively screen compounds, identify potent candidates, and understand how they work at a molecular level before committing to more complex and expensive in vivo studies.

Signaling Pathway: Inhibition of Protein Kinase CK2

Protein Kinase CK2 is a constitutively active serine/threonine kinase that plays a pivotal role in cell cycle progression and apoptosis. Its dysregulation is a hallmark of many cancers, making it an attractive therapeutic target. Certain 3-quinoline carboxylic acid derivatives have been identified as potent inhibitors of CK2.[3][4][5]

CK2_Pathway cluster_cell Cancer Cell Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Signaling Cascade Signaling Cascade Receptor Tyrosine Kinases->Signaling Cascade CK2 CK2 Signaling Cascade->CK2 Activates Pro-survival Proteins Pro-survival Proteins CK2->Pro-survival Proteins Phosphorylates Apoptotic Proteins Apoptotic Proteins CK2->Apoptotic Proteins Inhibits 3-Aminoquinoline Derivative 3-Aminoquinoline Derivative 3-Aminoquinoline Derivative->CK2 Inhibits Cell Proliferation & Survival Cell Proliferation & Survival Pro-survival Proteins->Cell Proliferation & Survival Apoptosis Apoptosis Apoptotic Proteins->Apoptosis

Caption: Inhibition of the Protein Kinase CK2 signaling pathway by this compound derivatives.

Quantitative In Vitro Data Summary
Derivative TypeTarget/AssayCell Line/OrganismPotency (IC50/MIC)Reference
Tetrazolo-quinoline-4-carboxylic acidProtein Kinase CK2Enzyme Assay0.65 - 18.2 µM[3][5]
2-Aminoquinoline-3-carboxylic acidProtein Kinase CK2Enzyme AssaySubmicromolar range[3][5]
6-AminoquinoloneDNA GyraseE. coli, S. aureus0.45 - 0.76 µg/mL[7]
2-oxo-1,2-dihydroquinoline-4-carboxamidesAntibacterialE. coli, S. aureus0.62 mg/mL[6]
Quinoline-4-carboxylic acidAntiproliferativeMCF-7, HeLaSignificant growth inhibition[2][8]

In Vivo Efficacy: The Whole-System Perspective

While in vitro data is invaluable, it cannot predict a compound's behavior in a living organism. In vivo studies are essential to evaluate the pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) of a potential therapeutic.

Transitioning from In Vitro Success to In Vivo Challenges

A compound that is highly potent in a cell-based assay may fail in an animal model for a multitude of reasons:

  • Poor Bioavailability: The compound may not be well absorbed into the bloodstream.

  • Rapid Metabolism: The liver may rapidly break down the compound into inactive metabolites.

  • Toxicity: The compound may have off-target effects that cause unacceptable toxicity.

  • Poor Tissue Distribution: The compound may not reach the site of action in sufficient concentrations.

Experimental Protocols for In Vivo Assessment

The design of in vivo experiments is critical for obtaining meaningful data. A typical workflow for assessing the in vivo efficacy of an antibacterial this compound derivative is as follows:

  • Animal Model Selection: A relevant animal model, such as a mouse model of bacterial infection, is chosen.

  • Infection: The animals are infected with a specific pathogen (e.g., Escherichia coli).

  • Drug Administration: The test compound is administered via a clinically relevant route (e.g., oral gavage or subcutaneous injection) at various doses.

  • Efficacy Endpoint: The primary endpoint is typically survival or a reduction in bacterial load in key organs. The PD50 (Protective Dose 50%), the dose that protects 50% of the animals from death, is a common metric.

  • Toxicity Monitoring: Animals are closely monitored for any signs of toxicity, such as weight loss or changes in behavior.

InVivo_Workflow cluster_preclinical In Vivo Efficacy Workflow A Select Animal Model (e.g., Mouse) B Induce Disease State (e.g., Bacterial Infection) A->B C Administer 3-Aminoquinoline Derivative (Varying Doses) B->C D Monitor Efficacy (e.g., Survival, Bacterial Load) C->D E Assess Toxicity (e.g., Weight Loss, Behavior) C->E F Data Analysis (e.g., Calculate PD50) D->F E->F

Caption: A generalized experimental workflow for assessing the in vivo efficacy of a novel therapeutic agent.

Comparative In Vitro vs. In Vivo Data

A notable example of direct in vitro to in vivo comparison comes from the study of novel amino-substituted 3-quinolinecarboxylic acid derivatives as antibacterial agents.[9]

CompoundIn Vitro MIC (µg/mL) vs. E. coliIn Vivo PD50 (mg/kg) in Mice
Amifloxacin (Derivative 16)0.251.0 (oral), 0.6 (subcutaneous)

In this instance, the potent in vitro activity translated well to in vivo efficacy, demonstrating that the compound possessed favorable pharmacokinetic properties in the mouse model.

For anticancer applications, while direct in vivo data for this compound derivatives is less prevalent in the provided literature, a study on a related quinazoline derivative (Compound 18) showed significant in vivo antitumor activity in a mouse model.[10] This highlights the potential for this class of compounds to be effective in vivo, though further studies on the specific 3-aminoquinoline scaffold are warranted.

Bridging the Gap: A Scientist's Perspective

The discrepancy between in vitro and in vivo results is not a failure of the science, but rather a reflection of the immense complexity of biological systems. As Senior Application Scientists, our role is to help researchers navigate this complexity.

Key Considerations:

  • Metabolic Stability: Early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies can help predict a compound's metabolic fate.

  • Formulation: The way a drug is formulated can dramatically impact its bioavailability.

  • Target Engagement in Vivo: Developing assays to confirm that the drug is hitting its target in the animal model is crucial.

References

A Head-to-Head Technical Comparison: The Clinical-Stage Inhibitor CX-4945 Versus the Quinoline Carboxylic Acid Scaffold for Protein Kinase CK2 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, Protein Kinase CK2 (formerly Casein Kinase II) has emerged as a pivotal and high-value target. As a constitutively active serine/threonine kinase, CK2 is a master regulator of a vast array of cellular processes, including cell proliferation, survival, and DNA repair. Its overexpression in a multitude of human cancers has solidified its role as a key node in oncogenic signaling, making the development of potent and selective CK2 inhibitors a significant focus of modern drug discovery.

This guide provides a detailed head-to-head comparison between Silmitasertib (CX-4945) , the first-in-class and most clinically advanced CK2 inhibitor, and the quinoline carboxylic acid scaffold , a promising chemical framework for the development of novel CK2 inhibitors. While 3-Aminoquinoline-6-carboxylic acid itself is primarily a chemical intermediate, its derivatives have demonstrated notable inhibitory activity, making this class a relevant comparator to the clinical benchmark.[1][2][3][4][5]

We will delve into their mechanisms of action, comparative potency, and the experimental methodologies required to rigorously evaluate their efficacy. This analysis is designed to equip researchers, scientists, and drug development professionals with the technical insights needed to make informed decisions in their own investigations of CK2-targeted therapies.

Core Compound Comparison: Potency and Properties

The fundamental difference between CX-4945 and the quinoline carboxylic acid derivatives lies in their stage of development and their characterized potency. CX-4945 is a single, highly optimized molecule that has undergone extensive preclinical and clinical evaluation.[6] The quinoline carboxylic acid class, in contrast, represents a broader chemical space where specific derivatives have shown promise in early-stage discovery.[1][2]

FeatureCX-4945 (Silmitasertib) Representative Quinoline Carboxylic Acid Derivative *
Chemical Structure 5-[(3-chlorophenyl)amino]benzo[c][7][8]naphthyridine-8-carboxylic acid2-aminoquinoline-3-carboxylic acid scaffold
Primary Target Protein Kinase CK2 (catalytic subunits CK2α and CK2α')[9][10]Protein Kinase CK2[1][2]
Mechanism of Action ATP-competitive inhibitor[7][11]Presumed ATP-competitive
Biochemical Potency (IC50) ~1 nM (cell-free assay against CK2 holoenzyme)[9][12][13]~0.65 µM (650 nM) for the most active reported derivatives[1][2]
Cellular Potency IC50 of ~0.1 µM for inhibition of endogenous CK2 activity in Jurkat cells.[12] Antiproliferative EC50 values range from 1.71-20.01 µM in breast cancer cell lines.[12]Data not widely available for specific derivatives.
Selectivity Highly selective; inhibits only 7 of 238 kinases by >90% at a 500-fold higher concentration (0.5 µM).[12] Known off-targets include DYRK1A and GSK3β.Selectivity profile not extensively characterized in the public domain.
Development Stage Phase I and II clinical trials for various cancers, including cholangiocarcinoma and medulloblastoma.[14]Preclinical/Discovery.[1][2]
Oral Bioavailability Yes, confirmed in preclinical and clinical studies.[11][15]Not reported.

Data for the most potent 2-aminoquinoline-3-carboxylic acid derivatives reported by Syniugin et al. (2016).[1][2]

The CK2 Signaling Axis: A Common Target

Both CX-4945 and inhibitors derived from the quinoline scaffold aim to block the catalytic activity of CK2. By competitively binding to the ATP pocket of the CK2α subunit, these inhibitors prevent the phosphorylation of hundreds of downstream substrates.[10][16] This intervention disrupts a multitude of pro-survival signaling pathways that are frequently hijacked by cancer cells, most notably the PI3K/Akt/mTOR pathway.[16][15] Inhibition of CK2 leads to decreased phosphorylation of key signaling molecules like Akt at serine 129, which in turn can trigger cell cycle arrest, induce apoptosis, and inhibit angiogenesis.[12][17][18]

CK2_Signaling_Pathway cluster_0 Upstream Regulation cluster_1 Core CK2 Axis cluster_2 Downstream Effectors & Pathways cluster_3 Cellular Outcomes Growth_Factors Growth Factors (e.g., EGF) Receptor Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor CK2 Protein Kinase CK2 Receptor->CK2 Activates PI3K_Akt PI3K/Akt Pathway CK2->PI3K_Akt Phosphorylates (e.g., p-Akt S129) NF_kB NF-κB Pathway CK2->NF_kB Phosphorylates (e.g., IκB) DNA_Repair DNA Repair (e.g., XRCC1, MDC1) CK2->DNA_Repair Phosphorylates Angiogenesis Angiogenesis CK2->Angiogenesis Inhibitor CX-4945 or Quinoline Derivative Inhibitor->CK2 Inhibits (ATP-competitive) Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Apoptosis_Suppression Suppression of Apoptosis NF_kB->Apoptosis_Suppression DNA_Repair->Proliferation

Caption: The central role of Protein Kinase CK2 in oncogenic signaling and its inhibition.

Experimental Protocols for Comparative Evaluation

To objectively compare the performance of CX-4945 with any novel inhibitor, a series of standardized biochemical and cell-based assays are required. The following protocols provide a robust framework for such an evaluation.

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of recombinant CK2 and calculate its half-maximal inhibitory concentration (IC50).

Causality: This cell-free assay is the gold standard for quantifying the direct potency of an inhibitor against its purified target enzyme, independent of cellular factors like membrane permeability or efflux pumps.

Materials:

  • Recombinant human CK2 holoenzyme (α2β2)

  • Specific peptide substrate (e.g., RRRADDSDDDDD)

  • [γ-³³P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

  • Kinase assay buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerolphosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT, 75 mM MgCl₂)

  • Test compounds (CX-4945 and quinoline derivatives) serially diluted in DMSO

  • Microplates (96-well or 384-well)

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO and add 1 µL to the wells of a microplate. Include DMSO-only wells for "no inhibition" (0% inhibition) and wells without enzyme for "maximum inhibition" (100% inhibition) controls.

  • Reaction Setup: In a separate tube, prepare a master mix containing the kinase assay buffer, the CK2 enzyme (e.g., 25 ng/reaction), and the peptide substrate (final concentration ~1 mM).[12]

  • Enzyme/Substrate Addition: Add the master mix to each well of the compound plate.

  • Initiation: Initiate the kinase reaction by adding the ATP solution (final concentration ~15 µM, containing [γ-³³P]ATP).[12]

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 10-20 minutes), ensuring the reaction remains in the linear range.

  • Termination & Detection:

    • For Radiometric Assay: Terminate the reaction by adding phosphoric acid. Spot the reaction mixture onto P81 phosphocellulose paper, wash away unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • For ADP-Glo™ Assay: Follow the manufacturer's protocol to terminate the kinase reaction, deplete remaining ATP, and convert the generated ADP to ATP, which is then measured via a luciferase-based luminescence reaction.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTS/MTT)

Objective: To assess the effect of the inhibitors on the metabolic activity and proliferation of cancer cells.

Causality: This assay provides a measure of the compound's cellular efficacy, integrating its ability to enter the cell, engage the target, and induce a cytostatic or cytotoxic response. Comparing results across cell lines with varying CK2 expression can provide insights into on-target effects.

Materials:

  • Cancer cell line of interest (e.g., BT-474 breast cancer, BxPC-3 pancreatic cancer)[12]

  • Complete growth medium

  • Test compounds

  • 96-well cell culture plates

  • MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[19]

  • Treatment: Prepare serial dilutions of the test compounds in growth medium and treat the cells. Include vehicle-only (e.g., DMSO) control wells.

  • Incubation: Incubate the plates for a specified duration (e.g., 48-72 hours) at 37°C in a humidified incubator.[19]

  • Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measurement: Measure the absorbance (for MTS) or the dissolved formazan crystals (for MTT) at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the results to determine the EC50 or GI50 value.

Protocol 3: Western Blot Analysis of CK2 Substrate Phosphorylation

Objective: To directly measure the inhibition of intracellular CK2 activity by assessing the phosphorylation status of a known downstream substrate.

Causality: This is a crucial target engagement biomarker assay. A dose-dependent decrease in the phosphorylation of a direct CK2 substrate like Akt at Ser129 provides strong evidence that the compound is inhibiting its intended target within the complex cellular environment.[12][20]

Materials:

  • Treated cancer cells (from a parallel experiment to the viability assay)

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE equipment and PVDF membranes

  • Primary antibodies: anti-phospho-Akt (Ser129), anti-total-Akt, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL) and imaging system

Step-by-Step Methodology:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.[18]

  • Protein Quantification: Centrifuge the lysates to pellet debris, collect the supernatant, and determine the protein concentration.[18]

  • SDS-PAGE: Normalize protein amounts for all samples, prepare with Laemmli buffer, and separate the proteins on an SDS-PAGE gel.[18]

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane (e.g., in 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with the primary antibody (e.g., anti-p-Akt S129) overnight at 4°C.[18]

  • Washing & Secondary Antibody: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection: After final washes, incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[18]

  • Stripping & Reprobing: The membrane can be stripped and reprobed for total Akt and the loading control (GAPDH) to ensure equal protein loading and to assess the specific decrease in phosphorylation.

Integrated Experimental Workflow

The logical flow of these experiments ensures a comprehensive evaluation, moving from direct target inhibition to cellular effects and finally to target engagement within the cell.

Experimental_Workflow Start Start: Select Inhibitors (CX-4945 vs. Quinoline Derivative) Kinase_Assay Protocol 1: In Vitro Kinase Assay Start->Kinase_Assay Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture IC50 Determine Potency (IC50 Value) Kinase_Assay->IC50 Conclusion Conclude Comparative Efficacy IC50->Conclusion Treatment Treat Cells with Inhibitor Concentrations Cell_Culture->Treatment Viability_Assay Protocol 2: Cell Viability Assay Treatment->Viability_Assay Western_Blot Protocol 3: Western Blot Analysis Treatment->Western_Blot EC50 Determine Cellular Efficacy (EC50 / GI50 Value) Viability_Assay->EC50 EC50->Conclusion Target_Engagement Confirm Target Engagement (p-Akt S129 levels) Western_Blot->Target_Engagement Target_Engagement->Conclusion

References

A Comparative Guide to the Metabolic Stability of 3-Aminoquinoline-6-carboxylic Acid in Liver Microsomes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the metabolic stability of 3-Aminoquinoline-6-carboxylic acid using human liver microsomes. It is designed for researchers, scientists, and drug development professionals seeking to understand and predict the in vivo clearance of novel chemical entities bearing the quinoline scaffold. We will delve into the mechanistic basis for experimental design, present a detailed, self-validating protocol, and establish a clear methodology for data interpretation and comparison against benchmark compounds.

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges, a primary one being unfavorable pharmacokinetic properties.[1] A compound's susceptibility to biotransformation, or its metabolic stability, is a critical determinant of its in vivo half-life, oral bioavailability, and potential for generating toxic or active metabolites.[2][3] Rapid metabolism can lead to low drug exposure and diminished efficacy, while unexpectedly slow metabolism could result in drug accumulation and toxicity.[2] Therefore, early assessment of metabolic stability is paramount.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology and infectious diseases.[4][5] However, the quinoline ring system is also susceptible to extensive metabolism, primarily by hepatic enzymes.[6][7] This guide focuses on a specific derivative, this compound, and provides a robust methodology to characterize its metabolic fate.

We will utilize the most common and well-regarded in vitro model for this assessment: the liver microsomal stability assay.[8] Liver microsomes are vesicles of the endoplasmic reticulum from hepatocytes that contain a rich complement of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily, which are responsible for the metabolism of over 80% of clinically used drugs.[3][9] By incubating our target compound with liver microsomes and quantifying its disappearance over time, we can calculate key parameters like intrinsic clearance (CLint) and half-life (t½), which are essential for predicting hepatic clearance in vivo.[2]

Scientific Background: Metabolism of Quinolines

The metabolic pathways for quinoline-based compounds are complex and involve both Phase I and Phase II enzymatic reactions.

Phase I Metabolism: The Role of Cytochrome P450 (CYP) Enzymes

Phase I reactions introduce or expose functional groups on the parent molecule, typically making it more polar. For quinolines, this is dominated by CYP-mediated oxidation.[9] Key reactions include:

  • Hydroxylation: Addition of a hydroxyl (-OH) group to the aromatic rings. For instance, CYP2E1 is known to be the principal enzyme involved in the formation of 3-hydroxyquinoline from the parent quinoline structure.[6][10]

  • N-oxidation: Oxidation of the quinoline nitrogen atom, a reaction in which CYP2A6 has been shown to be involved.[6][10]

  • Epoxidation: Formation of reactive epoxide intermediates, which can then be hydrolyzed by microsomal epoxide hydrolase to form diols.[6]

The specific CYP isoforms involved (e.g., CYP3A4, CYP2E1, CYP2A6) can vary significantly depending on the substitution pattern of the quinoline ring.[6][9]

Phase II Metabolism: Conjugation Reactions

If a compound possesses or acquires a suitable functional group (like a hydroxyl, amino, or carboxylic acid group), it can undergo Phase II conjugation. These reactions attach endogenous polar molecules, greatly increasing water solubility and facilitating excretion.[11] For this compound, two key Phase II pathways are of high relevance:

  • Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this pathway conjugates glucuronic acid to hydroxyl, amino, or carboxylic acid moieties.[11][12] The carboxylic acid group on our target compound is a prime site for the formation of an acyl glucuronide, a reaction that can be catalyzed by isoforms like UGT1A9.[13]

  • Sulfation: Catalyzed by sulfotransferases (SULTs), this reaction involves the transfer of a sulfonate group, typically to hydroxyl or amino groups.[11][14]

Liver S9 fractions, which contain both microsomal and cytosolic enzymes (including most UGTs and SULTs), can be used to assess the combined effects of Phase I and Phase II metabolism.[8] However, the standard microsomal assay is the foundational screen for Phase I liability.

Experimental Design: A Comparative Approach

To provide context to our results, the metabolic stability of this compound (the "Test Compound") will be assessed alongside two well-characterized benchmark compounds:

  • High Clearance Control (Unstable): Verapamil . Known to be rapidly metabolized by liver microsomes.

  • Low Clearance Control (Stable): Warfarin . Exhibits high metabolic stability in microsomal incubations.[15]

This three-compound panel allows for a robust validation of the assay's performance and provides an immediate, context-rich classification of the test compound's stability.

Detailed Experimental Protocol: Human Liver Microsome Stability Assay

This protocol is designed to be a self-validating system, incorporating necessary controls and checks to ensure data integrity.

Materials & Reagents:

  • Pooled Human Liver Microsomes (HLM), stored at -80°C.

  • Test Compound (this compound), Verapamil, Warfarin (10 mM stock solutions in DMSO).

  • Potassium Phosphate Buffer (100 mM, pH 7.4).

  • NADPH Regenerating System Solution A (NRS-A): Contains NADP+ and glucose-6-phosphate.

  • NADPH Regenerating System Solution B (NRS-B): Contains glucose-6-phosphate dehydrogenase.

  • Quenching Solution: Acetonitrile containing a suitable internal standard (e.g., Tolbutamide, Labetalol) for LC-MS/MS analysis.

  • 96-well incubation plates and collection plates.

  • Incubator/shaker set to 37°C.

Workflow Visualization:

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_sampling Sampling & Termination cluster_analysis Analysis Phase prep_reagents Prepare Reagents: - Phosphate Buffer (pH 7.4) - Compound Working Solutions (in Acetonitrile) - NADPH System (A+B) - Microsome Suspension prep_plate Aliquot buffer, microsomes, and compound solutions into 96-well plate prep_reagents->prep_plate pre_incubate Pre-incubate plate at 37°C for 10 mins prep_plate->pre_incubate start_reaction Initiate Reaction: Add NADPH System pre_incubate->start_reaction incubate_shaking Incubate at 37°C with shaking start_reaction->incubate_shaking t0 T=0 min incubate_shaking->t0 t_intermediate T=5, 15, 30 min incubate_shaking->t_intermediate t_final T=60 min incubate_shaking->t_final quench Quench aliquots at each time point with cold Acetonitrile + Internal Standard t0->quench t_intermediate->quench t_final->quench centrifuge Centrifuge plate to pellet protein quench->centrifuge supernatant Transfer supernatant to new plate centrifuge->supernatant lcms Analyze by LC-MS/MS supernatant->lcms data_analysis Calculate % Remaining, t½, and CLint lcms->data_analysis G cluster_phase1 Phase I Metabolism (CYPs) compound This compound hydroxylation Hydroxylated Metabolites compound->hydroxylation CYP2E1, CYP3A4, etc. n_oxidation N-Oxide Metabolite compound->n_oxidation CYP2A6, etc. acyl_glucuronide Acyl Glucuronide (on Carboxylic Acid) compound->acyl_glucuronide UGTs (e.g., UGT1A9) amino_conjugate Glucuronide or Sulfate (on Amino Group) compound->amino_conjugate UGTs / SULTs hydroxylation->acyl_glucuronide UGTs / SULTs hydroxylation->amino_conjugate UGTs / SULTs excretion Enhanced Excretion n_oxidation->excretion acyl_glucuronide->excretion amino_conjugate->excretion

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Aminoquinoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As professionals in research and development, our responsibility extends beyond discovery and innovation to encompass the entire lifecycle of the chemicals we handle. The proper disposal of laboratory waste is not merely a regulatory hurdle; it is a critical component of ensuring a safe working environment and protecting our communities and ecosystems. This guide provides a detailed, experience-driven framework for the safe and compliant disposal of 3-Aminoquinoline-6-carboxylic acid.

While specific safety data for this exact compound is not extensively published, its structure—containing an aminoquinoline core and a carboxylic acid functional group—allows us to infer its hazard profile and establish a robust disposal plan based on established principles of chemical safety and waste management. We will proceed by treating this compound with the caution it warrants as a potentially hazardous substance.

Part 1: Hazard Assessment and Characterization

The foundational step in any disposal plan is a thorough understanding of the chemical's hazards.[1] Based on data from structurally similar compounds like 3-aminoquinoline and quinoline-3-carboxylic acid, we can establish a presumptive hazard profile.

Inferred Hazard Profile: The Occupational Safety and Health Administration (OSHA) Hazard Communication Standard requires that chemicals be evaluated for their potential hazards.[2] Based on analogs, this compound should be handled as a hazardous chemical.

Hazard Classification (Inferred)GHS Category (Anticipated)Rationale and PrecautionSource (Analog Compounds)
Skin Corrosion/IrritationCategory 2Causes skin irritation. Avoid direct contact with skin.[3][4][5]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation. Mandates use of eye protection.[3][4][5]
Acute Toxicity (Oral)Category 4Harmful if swallowed. Do not eat, drink, or smoke when handling.
Specific Target Organ ToxicityCategory 3 (Respiratory)May cause respiratory irritation. Avoid inhaling dust.[4][6]

This initial assessment dictates that all waste containing this compound must be managed as regulated hazardous waste.[7]

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the chemical for any purpose, including disposal, ensuring adequate PPE is non-negotiable. The causality is simple: to prevent irritation and accidental exposure, a physical barrier is essential.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling.[8]

  • Eye/Face Protection: Use chemical safety goggles or glasses as described by OSHA regulations.[2][4]

  • Skin and Body Protection: A standard lab coat is required. For larger quantities or situations with a high risk of dust generation, additional protective clothing may be necessary.[3]

  • Respiratory Protection: All handling of the solid compound that may generate dust should be performed in a chemical fume hood to ensure adequate ventilation.[8][9]

Part 3: Disposal Workflow and Segregation

The overriding principle for managing laboratory waste is that no activity should begin unless a plan for disposal has been formulated.[10] The following workflow provides a decision-making framework for the proper handling and disposal of this compound waste.

G start Start: Waste Generated (this compound) assess Assess Waste Form start->assess solid_waste Solid Waste (Pure compound, contaminated labware) assess->solid_waste Solid liquid_waste Liquid Waste (Aqueous/Organic Solution) assess->liquid_waste Liquid container_solid Select Compatible, Labeled Solid Waste Container solid_waste->container_solid container_liquid Select Compatible, Labeled Liquid Waste Carboy/Bottle liquid_waste->container_liquid transfer_solid Transfer Solid Waste (Minimize Dust Generation) container_solid->transfer_solid transfer_liquid Transfer Liquid Waste (Use Funnel, Avoid Splashes) container_liquid->transfer_liquid seal Securely Seal Container transfer_solid->seal transfer_liquid->seal storage Store in Designated Satellite Accumulation Area (SAA) seal->storage ehs Arrange Pickup via Institutional EHS Office storage->ehs

Caption: Disposal Decision Workflow for this compound.

Waste Segregation: It is critical to segregate waste streams. Do not mix this compound waste with incompatible materials such as strong oxidizing agents or strong acids.[8][10] Mixing incompatible waste can lead to dangerous reactions.[10] Solid chemical wastes, including contaminated gloves or towels, should be collected in a designated, properly labeled container.[11]

Part 4: Detailed Protocol for Solid Waste Disposal

This protocol outlines the step-by-step methodology for disposing of solid this compound waste at a typical laboratory scale.

Objective: To safely containerize and label solid waste for collection by a licensed disposal firm.

Materials:

  • Waste this compound

  • Designated hazardous waste container (must be in good condition, compatible with the chemical, and have a secure lid)[7]

  • Hazardous waste labels (as provided by your institution's EHS department)

  • Appropriate PPE (see Part 2)

  • Chemical fume hood

Procedure:

  • Preparation: Don all required PPE. Perform all waste handling operations within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Container Selection: Obtain a hazardous waste container. The original product container is often the best choice if it is empty and in good condition.[7] If not available, use a new, clean, wide-mouthed container made of a compatible material (e.g., HDPE) with a screw-top lid.

  • Labeling: Before adding any waste, affix a hazardous waste label to the container. Fill in all required information:

    • Full Chemical Name: "this compound" (avoid abbreviations).

    • Hazard Characteristics: Check boxes for "Toxic" and "Irritant."

    • Contact Information: Your name, lab number, and phone number.

  • Waste Transfer: Carefully transfer the solid waste into the prepared container.[9] Use a spatula or powder funnel to minimize dust creation. If transferring contaminated items like weigh boats or gloves, place them directly into the container.

  • Container Management:

    • Do not overfill the container. Leave at least 10% headspace.[11]

    • Keep the container closed at all times except when actively adding waste.[7] This is a key regulatory requirement and prevents the release of vapors or dust.

  • Storage: Store the sealed container in a designated and clearly marked satellite accumulation area within the laboratory. This area must be under the direct control of lab personnel.[11] Ensure it is stored away from incompatible chemicals.

  • Final Disposal: Once the container is full or you are finished generating this waste stream, submit a chemical waste collection request to your institution's Environmental Health & Safety (EHS) or equivalent department.[7] Do not dispose of this chemical down the drain or in the regular trash.[7][9]

Part 5: Emergency Procedures for Spills

Accidents can happen, and a clear plan is essential. For a small, solid spill of this compound:

  • Alert Personnel: Notify others in the immediate area.

  • Isolate the Area: Cordon off the spill area if necessary.

  • Don PPE: Ensure you are wearing appropriate PPE before cleaning up.

  • Contain and Clean: Gently sweep up the solid material to avoid creating dust and place it into a designated hazardous waste container.[4][9]

  • Decontaminate: Clean the spill area with an appropriate solvent or soap and water, collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, following institutional policy.

For large spills, evacuate the area and contact your institution's emergency response team immediately.

Part 6: Regulatory and Compliance Imperatives

All chemical waste disposal is governed by strict regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[11] Additionally, OSHA standards ensure worker safety during handling.[12][13] Your institution's EHS department is your primary resource for ensuring compliance with all local, state, and federal regulations.[9] The ultimate disposal method for this chemical, handled by a licensed contractor, will likely be incineration at a permitted hazardous waste facility.[8]

By adhering to these procedures, you not only comply with the law but also uphold your professional responsibility to maintain a safe and sustainable research environment.

References

A Comprehensive Guide to the Safe Handling of 3-Aminoquinoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Researchers, scientists, and drug development professionals are at the forefront of innovation, often working with novel chemical entities. Among these, 3-Aminoquinoline-6-carboxylic acid, a heterocyclic aromatic compound, presents a unique profile of opportunities and, inherently, safety considerations. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our goal is to empower you with the knowledge to handle this compound with the utmost confidence and safety, ensuring both personal well-being and the integrity of your research.

Hazard Assessment: Understanding the Risks

  • Skin and Eye Irritation: Safety data for --INVALID-LINK-- and --INVALID-LINK-- consistently classify them as skin and eye irritants.[1][2][3][4][5] Contact can cause redness, itching, and inflammation.

  • Respiratory Irritation: As a fine powder, the compound poses an inhalation risk. Analogous compounds are known to cause respiratory tract irritation.[2]

  • Acute Toxicity: While comprehensive toxicological data is limited, related compounds like --INVALID-LINK-- are classified as harmful if swallowed, in contact with skin, or if inhaled.[6]

Given these potential hazards, a stringent personal protective equipment (PPE) protocol is not merely a recommendation but a necessity.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are paramount to mitigating the risks associated with handling this compound. The following table outlines the minimum required PPE.

Protection Level Equipment Specification Purpose
Primary Hand ProtectionNitrile or Neoprene GlovesProvides a crucial barrier against direct skin contact.[7][8] Always inspect gloves for tears or punctures before use.
Primary Eye ProtectionChemical Splash GogglesProtects eyes from airborne powder and accidental splashes.[7][8]
Primary Body ProtectionLaboratory CoatProtects skin and personal clothing from contamination.[7][8]
Task-Dependent Respiratory ProtectionN95 Particulate Respirator or higherEssential when handling the solid, powdered form to prevent inhalation of dust particles.
Secondary Face ProtectionFace ShieldTo be worn over chemical splash goggles during procedures with a high risk of splashes, such as bulk transfers.

Expert Insight: The choice of nitrile gloves is based on their broad resistance to a variety of chemicals. However, for prolonged or high-exposure tasks, consulting a chemical resistance chart is advised.[9][10][11][12]

Operational Protocol: A Step-by-Step Guide to Safe Handling

A systematic workflow is critical to ensuring safety from the moment you enter the lab until your work is complete.

Preparation and Engineering Controls
  • Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[7][8]

  • Gather Materials: Before starting, ensure all necessary equipment, including the chemical, solvents, glassware, and waste containers, are within the fume hood to avoid unnecessary movement in and out of the controlled area.

  • Emergency Equipment: Verify that a safety shower and eyewash station are readily accessible and unobstructed.[2]

Donning PPE: A Deliberate Sequence

Properly putting on PPE is as important as the equipment itself. Follow this sequence to ensure complete protection.

PPE_Donning cluster_donning PPE Donning Protocol Lab_Coat 1. Lab Coat Respirator 2. N95 Respirator Lab_Coat->Respirator Goggles 3. Goggles/Face Shield Respirator->Goggles Gloves 4. Gloves Goggles->Gloves

Figure 1. Sequential process for donning Personal Protective Equipment.
Handling the Compound

  • Weighing: When weighing the solid powder, use a balance inside the fume hood or in a ventilated enclosure. Use a spatula for transfers and avoid creating dust clouds.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing.

  • General Handling: Always handle the compound with care, avoiding direct contact. Keep containers tightly closed when not in use.[2]

Doffing PPE: Preventing Contamination

The removal of PPE must be done carefully to prevent cross-contamination.

PPE_Doffing cluster_doffing PPE Doffing Protocol Gloves 1. Gloves Goggles 2. Goggles/Face Shield Gloves->Goggles Lab_Coat 3. Lab Coat Goggles->Lab_Coat Respirator 4. Respirator Lab_Coat->Respirator

Figure 2. Sequential process for doffing Personal Protective Equipment.

Hygiene is Key: After removing all PPE, wash your hands thoroughly with soap and water.[8]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All solid waste contaminated with this compound, including gloves, weigh boats, and paper towels, must be placed in a clearly labeled hazardous waste container.[2]

  • Liquid Waste: Solutions containing the compound should be collected in a designated hazardous waste container. Do not pour chemical waste down the drain.[2]

  • Regulations: Always adhere to local, state, and federal regulations for hazardous waste disposal.[2]

Emergency Procedures: Be Prepared

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

By adhering to these comprehensive guidelines, you can confidently and safely work with this compound, ensuring a secure environment for your vital research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.